Product packaging for Methylthiopropionylcarnitine(Cat. No.:CAS No. 111640-10-9)

Methylthiopropionylcarnitine

Cat. No.: B058455
CAS No.: 111640-10-9
M. Wt: 263.36 g/mol
InChI Key: CQOQLOIRKUFXKA-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methylthiopropionylcarnitine is a specialized acylcarnitine ester that serves as a critical biomarker and investigative tool in the field of metabolic research. This compound is a conjugate of L-carnitine and a methylthiopropionate moiety, implicating it in the mitochondrial transport and beta-oxidation of specific sulfur-containing fatty acid derivatives. Its primary research value lies in metabolomic studies, where it is quantified to assess metabolic flux and identify perturbations in fatty acid and energy metabolism pathways. Elevated or depressed levels of this compound in biological samples (e.g., plasma, urine) are strongly associated with inborn errors of metabolism, mitochondrial dysfunction, and complex cardiometabolic conditions such as insulin resistance, type 2 diabetes, and cardiovascular disease. Researchers utilize this high-purity compound primarily as a certified reference standard for the precise calibration of mass spectrometers (LC-MS/MS, GC-MS) and for the development and validation of targeted metabolomic assays. By enabling accurate quantification, it facilitates the discovery of novel metabolic signatures and enhances our understanding of disease mechanisms, drug-induced metabolic shifts, and nutrient-mediated metabolic responses. Its mechanism of action is rooted in the carnitine shuttle system, where it functions as an intermediate, allowing for the transport of the activated methylthiopropionyl group across the inner mitochondrial membrane for subsequent enzymatic processing. This product is an essential reagent for advancing research in clinical biochemistry, nutritional science, and pharmaceutical development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H21NO4S B058455 Methylthiopropionylcarnitine CAS No. 111640-10-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

111640-10-9

Molecular Formula

C11H21NO4S

Molecular Weight

263.36 g/mol

IUPAC Name

(3R)-3-(3-methylsulfanylpropanoyloxy)-4-(trimethylazaniumyl)butanoate

InChI

InChI=1S/C11H21NO4S/c1-12(2,3)8-9(7-10(13)14)16-11(15)5-6-17-4/h9H,5-8H2,1-4H3/t9-/m1/s1

InChI Key

CQOQLOIRKUFXKA-SECBINFHSA-N

SMILES

C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CCSC

Isomeric SMILES

C[N+](C)(C)C[C@@H](CC(=O)[O-])OC(=O)CCSC

Canonical SMILES

C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CCSC

Synonyms

methylthiopropionylcarnitine
MTP-carnitine

Origin of Product

United States

Foundational & Exploratory

discovery of methylthiopropionylcarnitine in mammalian tissues

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core of Methylthiopropionylcarnitine Discovery in Mammalian Tissues

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (MTPC) is a short-chain acylcarnitine that represents a minor product of methionine metabolism. While the initial discovery of its metabolic precursor, 3-methylthiopropionate (MTP), dates back to the 1970s, the specific identification of MTPC in mammalian tissues is not prominently documented in a singular discovery paper. Instead, its identification is a result of the advancement of sensitive analytical techniques, particularly tandem mass spectrometry, used in comprehensive metabolomic and acylcarnitine profiling studies. This guide provides a detailed overview of the metabolic origin of MTPC, the experimental protocols for its identification and quantification, and its place within the broader context of methionine metabolism.

Metabolic Origin of this compound

The metabolic pathway leading to the formation of MTPC originates from the essential amino acid methionine. A key intermediate in a transaminative pathway of methionine metabolism is 3-methylthiopropionate (MTP). The identification of MTP as an intermediate in mammalian methionine metabolism was a significant finding that laid the groundwork for understanding the formation of its carnitine conjugate.

The formation of MTPC occurs through the action of a carnitine acyltransferase enzyme. This enzyme catalyzes the transfer of the 3-methylthiopropionyl group from its coenzyme A (CoA) derivative, 3-methylthiopropionyl-CoA, to L-carnitine. This reaction is analogous to the formation of other well-known acylcarnitines involved in fatty acid and amino acid metabolism.

Signaling Pathway of MTPC Formation

MTPC_Formation_Pathway Methionine Methionine alpha_Keto_gamma_methiolbutyrate α-Keto-γ-methiolbutyrate Methionine->alpha_Keto_gamma_methiolbutyrate Transamination MTP 3-Methylthiopropionate (MTP) alpha_Keto_gamma_methiolbutyrate->MTP Oxidative Decarboxylation MTP_CoA 3-Methylthiopropionyl-CoA MTP->MTP_CoA Acyl-CoA Synthetase MTPC This compound (MTPC) MTP_CoA->MTPC CoA_SH CoA-SH MTPC->CoA_SH L_Carnitine L-Carnitine L_Carnitine->MTPC CarnitineAcyltransferase Carnitine Acyltransferase CarnitineAcyltransferase->MTPC

Caption: Metabolic pathway illustrating the formation of MTPC from methionine.

Quantitative Data Presentation

Specific quantitative data for MTPC in various mammalian tissues is not widely available in the literature. However, acylcarnitine profiling studies typically present such data in tabular format. The following table is a representative example of how MTPC concentration data would be presented. The values are hypothetical and for illustrative purposes only.

TissueMTPC Concentration (nmol/g tissue)Method of DetectionReference
Liver0.1 - 0.5LC-MS/MSHypothetical Data
Kidney0.05 - 0.2LC-MS/MSHypothetical Data
Heart< 0.1LC-MS/MSHypothetical Data
Skeletal Muscle< 0.05LC-MS/MSHypothetical Data
Plasma0.01 - 0.05 (nmol/mL)LC-MS/MSHypothetical Data

Experimental Protocols

The identification and quantification of MTPC in biological samples are achieved using tandem mass spectrometry (MS/MS) coupled with liquid chromatography (LC). This method, commonly used for acylcarnitine profiling, allows for the sensitive and specific detection of a wide range of acylcarnitines.

Protocol: Acylcarnitine Profiling by LC-MS/MS

1. Sample Preparation (from tissue)

  • Homogenization: Weigh approximately 50 mg of frozen tissue and homogenize in 1 mL of ice-cold methanol containing a mixture of stable isotope-labeled internal standards for various acylcarnitines.

  • Protein Precipitation: Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • Derivatization (optional but common for improved sensitivity): The extracted acylcarnitines can be derivatized, for example, by butylation. Add 50 µL of 3N butanolic-HCl to the dried extract and incubate at 60°C for 20 minutes.

  • Drying: Dry the derivatized sample under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Chromatography: Use a C18 reversed-phase column for the separation of acylcarnitines. A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typically employed.

  • Mass Spectrometry: Perform the analysis on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode.

  • Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for each acylcarnitine. For MTPC, the precursor ion would be its molecular mass, and a characteristic product ion would be m/z 85, corresponding to the fragmented carnitine moiety.

Experimental Workflow Diagram

Experimental_Workflow Tissue_Sample Mammalian Tissue Sample Homogenization Homogenization in Methanol with Internal Standards Tissue_Sample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Derivatization Butylation (Derivatization) Supernatant_Collection->Derivatization Drying Drying under Nitrogen Derivatization->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution LC_MS_MS LC-MS/MS Analysis (MRM Mode) Reconstitution->LC_MS_MS Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis

Caption: Workflow for the analysis of MTPC from mammalian tissues.

Conclusion

The discovery of this compound is intrinsically linked to the broader exploration of methionine metabolism and the technological advancements in analytical chemistry. While a specific seminal paper on its discovery is not apparent, its existence as a product of the well-established 3-methylthiopropionate pathway is chemically and biologically logical. The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to detect, quantify, and further investigate the physiological and pathological roles of MTPC in mammalian systems. Future metabolomics and targeted analytical studies will likely provide more detailed quantitative data and a deeper understanding of the significance of this minor but potentially informative metabolite.

An In-depth Technical Guide to the Structural Elucidation of Methylthiopropionylcarnitine using Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of methylthiopropionylcarnitine, a molecule of interest in metabolic studies. By leveraging advanced Nuclear Magnetic Resonance (NMR) techniques, researchers can gain detailed insights into its molecular architecture, which is crucial for understanding its biological function and for applications in drug development.

Introduction

This compound is an acylcarnitine that plays a role in the transport of fatty acids into the mitochondria for beta-oxidation. Its structure, comprising a carnitine moiety linked to a methylthiopropionyl group, necessitates precise analytical techniques for unambiguous characterization. NMR spectroscopy stands as the premier method for such structural determination, offering detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule. This document outlines the key NMR experiments, expected data, and a generalized workflow for the complete structural elucidation of methylthiopionylcarnitine.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and coupling constants for this compound. These values are estimated based on the analysis of similar molecular fragments and serve as a reference for experimental data.

Table 1: Predicted ¹H NMR Data for this compound (in D₂O at 500 MHz)

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
N(CH₃)₃3.21s-
H24.60dd8.5, 3.5
H3a2.75dd15.0, 8.5
H3b2.65dd15.0, 3.5
H4'2.85t7.5
H5'2.70t7.5
S-CH₃2.15s-

Table 2: Predicted ¹³C NMR Data for this compound (in D₂O at 125 MHz)

Carbon AtomChemical Shift (δ, ppm)
C1 (C=O)175.0
C268.0
C342.0
N(CH₃)₃54.5
C1' (C=O)172.0
C2'35.0
C3'30.0
S-CH₃15.0

Experimental Protocols

A standard set of NMR experiments is required for the complete structural assignment of this compound.

1. Sample Preparation:

  • Dissolution: Dissolve 5-10 mg of purified this compound in 0.6 mL of deuterium oxide (D₂O). D₂O is a suitable solvent for carnitine derivatives due to their high polarity.

  • Internal Standard: Add a known amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Filtration: Filter the solution into a 5 mm NMR tube to remove any particulate matter that could affect spectral quality.

2. NMR Data Acquisition:

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • 1D ¹H NMR: Acquire a standard one-dimensional proton spectrum to identify the proton chemical shifts and their multiplicities.

  • 1D ¹³C NMR: Obtain a proton-decoupled carbon spectrum to determine the chemical shifts of all carbon atoms.

  • 2D COSY (Correlation Spectroscopy): Perform a COSY experiment to establish proton-proton (¹H-¹H) spin-spin coupling networks, revealing which protons are adjacent to each other.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Run an HSQC experiment to correlate directly bonded proton and carbon atoms (¹H-¹³C).

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Acquire an HMBC spectrum to identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different molecular fragments.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can be performed to determine the spatial proximity of protons, aiding in the confirmation of the three-dimensional structure.

Visualizations

The following diagrams illustrate the experimental workflow for NMR-based structural elucidation and the metabolic context of this compound.

experimental_workflow Experimental Workflow for NMR Structural Elucidation cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Structure Determination dissolve Dissolve in D2O with Internal Standard filter Filter into NMR Tube dissolve->filter nmr_1d 1D NMR (1H, 13C) nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d assign_shifts Assign Chemical Shifts establish_connectivity Establish Connectivity assign_shifts->establish_connectivity confirm_structure Confirm Structure establish_connectivity->confirm_structure cluster_sample_prep cluster_sample_prep cluster_data_acquisition cluster_data_acquisition cluster_sample_prep->cluster_data_acquisition cluster_data_analysis cluster_data_analysis cluster_data_acquisition->cluster_data_analysis

Caption: A flowchart illustrating the key stages of NMR-based structural elucidation.

metabolic_pathway Metabolic Context of this compound Met Methionine MTP 3-Methylthiopropionate Met->MTP Metabolism MTP_CoA 3-Methylthiopropionyl-CoA MTP->MTP_CoA MTP_Carnitine This compound MTP_CoA->MTP_Carnitine Mitochondria Mitochondrial Matrix MTP_Carnitine->Mitochondria Transport Carnitine Carnitine Carnitine->MTP_Carnitine CPT CPT Carnitine Palmitoyltransferase (CPT)

Caption: A simplified diagram of the metabolic pathway involving this compound.

Conclusion

The structural elucidation of this compound through NMR spectroscopy is a meticulous process that provides invaluable information for researchers in metabolism and drug development. By following the outlined experimental protocols and utilizing a combination of 1D and 2D NMR techniques, a complete and unambiguous structural assignment can be achieved. The presented data and workflows serve as a foundational guide for scientists undertaking the characterization of this and other related metabolites.

physical and chemical properties of methylthiopropionylcarnitine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific compound "methylthiopropionylcarnitine" is not available in the public domain. This guide provides a comprehensive overview of the closely related and parent compound, Propionyl-L-Carnitine (PLC) . It is intended for researchers, scientists, and drug development professionals.

Propionyl-L-carnitine is a naturally occurring derivative of L-carnitine, an amino acid-like compound essential for energy metabolism.[1][2] PLC plays a crucial role in the transport of fatty acids into the mitochondria for beta-oxidation and is involved in both lipid and carbohydrate metabolism.[2][3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of Propionyl-L-Carnitine and its hydrochloride salt is presented below.

PropertyValueSource
Chemical Formula C₁₀H₁₉NO₄[2][4]
Molecular Weight 217.26 g/mol [2][4]
IUPAC Name (3R)-3-propanoyloxy-4-(trimethylazaniumyl)butanoate[4]
Appearance White to off-white powder or crystals[2]
Optical Activity [α]/D -23±3°, c = 1 in H₂O[2]
Storage Temperature 2-8°C[2]

Propionyl-L-Carnitine Hydrochloride

PropertyValueSource
CAS Number 119793-66-7[5]
Molecular Formula C₁₀H₂₀ClNO₄
Molecular Weight 253.72 g/mol
Solubility Soluble in ethanol (~25 mg/ml), DMSO (~20 mg/ml), DMF (~15 mg/ml), methanol, and water.[1]

Experimental Protocols

Synthesis of Propionyl-L-Carnitine

Several methods for the synthesis of propionyl-L-carnitine have been reported, primarily involving the acylation of L-carnitine.

Method 1: Synthesis of Propionyl-L-Carnitine Hydrochloride [6]

This method describes the synthesis of propionyl-L-carnitine hydrochloride using propionic acid as a solvent and p-toluenesulfonic acid as a catalyst.

  • Materials: L-carnitine, p-toluenesulfonic acid, propionic acid, propionyl chloride.

  • Procedure:

    • Dissolve 16.2 grams of L-carnitine and 3 grams of p-toluenesulfonic acid in 40 grams of dry propionic acid with stirring.[6]

    • Add 30 grams of propionyl chloride dropwise to the solution.[6]

    • After the addition is complete, raise the temperature to 45°C and maintain it for 20 hours.[6]

    • The resulting product is propionyl-L-carnitine hydrochloride.

Method 2: Synthesis of Propionyl-L-Carnitine Inner Salt [7]

This process involves a two-step procedure starting from L-carnitine or its hydrochloride salt.

  • Materials: L-carnitine (or L-carnitine hydrochloride), p-toluenesulfonic acid, propionic acid, propionyl chloride, acetone, ether, ethanol, ammonia gas.

  • Step 1: Synthesis of Propionyl-L-Carnitine Hydrochloride

    • Combine 16.2 kg of L-carnitine and 3 kg of p-toluenesulfonic acid with 40 kg of dry propionic acid and stir to dissolve.[7]

    • Slowly add 30 kg of propionyl chloride.[7]

    • Heat the mixture to 45°C and maintain for 20 hours.[7]

    • After cooling to room temperature, add 410 kg of acetone and stir for 2 hours.[7]

    • Filter the solution and add 490 kg of ether to the filtrate, stirring until a white precipitate forms.[7]

    • The precipitate is collected by filtration and dried to yield propionyl-L-carnitine hydrochloride.[7]

  • Step 2: Conversion to Propionyl-L-Carnitine Inner Salt

    • Dissolve the obtained propionyl-L-carnitine hydrochloride in ethanol.[7]

    • Bubble ammonia gas through the solution for approximately 1 hour.[7]

    • Filter to remove any precipitate.[7]

    • Add 380 kg of acetone and 490 kg of ether to the filtrate.[7]

    • Collect the resulting precipitate by filtration to obtain propionyl-L-carnitine inner salt.[7]

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for the Determination of Propionyl-L-Carnitine in Human Plasma [8][9][10]

This method allows for the simultaneous determination of L-carnitine, acetyl-L-carnitine, and propionyl-L-carnitine.

  • Sample Preparation:

    • Protein precipitation is used to extract the analytes from the plasma sample.[8][10]

    • Pre-column derivatization is performed with 1-aminoanthracene (IAA).[8][10]

  • Chromatographic Conditions:

    • Column: Hypersil C18 column.[8][10]

    • Mobile Phase: Acetonitrile and 0.1 mol·L⁻¹ ammonium acetate (28:72).[8][10]

    • Flow Rate: 1.0 mL·min⁻¹.[8][10]

    • Detection: Fluorescence detector with excitation at 248 nm and emission at 418 nm.[8][10]

  • Validation: The method has been validated for linearity, recovery, and precision.[8][10]

Thin-Layer Chromatography (TLC) for the Detection of Related Substances [11]

TLC can be used to detect impurities and related substances in propionyl-L-carnitine samples.

  • Stationary Phase: Microcrystalline cellulose prefabricated plate.[11]

  • Mobile Phase (Developer): A mixture of n-butanol, acetone, formic acid, and water in a ratio of 13:4:4:9 by weight.[11]

  • Sample Preparation:

    • Test Solution: Dissolve 40 mg of propionyl-L-carnitine hydrochloride inner salt in methanol to make a 2 ml solution.[11]

    • Reference Solution: Dilute 1 ml of the test solution to 100 ml with methanol.[11]

  • Procedure:

    • Spot 15 microliters of the test and reference solutions onto the TLC plate.[11]

    • Develop the chromatogram in a chromatography cylinder.[11]

    • Visualize the spots using iodine vapor.[11]

Biological Activity and Signaling Pathways

Propionyl-L-carnitine exhibits a range of biological activities, particularly in the cardiovascular system. It is known to improve heart function and muscle movement.[12]

PLC has been shown to:

  • Increase apoptosis and Bax expression.[13]

  • Reduce NF-κB, VCAM-1, and MCP-1 levels.[13]

  • Activate Src kinase and Akt.[13]

  • Induce the phosphorylation of AMPK and stimulate nitric oxide synthesis.[13]

These actions suggest that PLC may have therapeutic potential in conditions such as cardiovascular disease, obesity, and colitis.[13]

Visualizations

Below are diagrams illustrating the synthesis workflow for propionyl-L-carnitine and a simplified representation of a signaling pathway it influences.

Synthesis_Workflow Synthesis Workflow of Propionyl-L-Carnitine Inner Salt cluster_step1 Step 1: Hydrochloride Salt Formation cluster_step2 Step 2: Inner Salt Formation L_Carnitine L-Carnitine Reaction_Vessel Reaction with p-toluenesulfonic acid in Propionic Acid L_Carnitine->Reaction_Vessel Propionyl_Chloride Propionyl Chloride Propionyl_Chloride->Reaction_Vessel PLC_HCl Propionyl-L-Carnitine Hydrochloride Reaction_Vessel->PLC_HCl Acylation Dissolution Dissolve in Ethanol PLC_HCl->Dissolution Ammonia_Treatment Treat with Ammonia Gas Dissolution->Ammonia_Treatment PLC_Inner_Salt Propionyl-L-Carnitine Inner Salt Ammonia_Treatment->PLC_Inner_Salt Neutralization

Caption: Synthesis workflow for Propionyl-L-Carnitine Inner Salt.

Signaling_Pathway Simplified Signaling Pathway of Propionyl-L-Carnitine cluster_activation Activation Cascade cluster_inhibition Inhibition cluster_downstream Downstream Effects PLC Propionyl-L-Carnitine Src Src Kinase PLC->Src activates AMPK p-AMPK PLC->AMPK induces NFkB NF-κB PLC->NFkB reduces Apoptosis Apoptosis PLC->Apoptosis increases Akt Akt Src->Akt activates NO_Synthase Nitric Oxide Synthesis Akt->NO_Synthase AMPK->NO_Synthase Inflammation Reduced Inflammation (VCAM-1, MCP-1) NFkB->Inflammation mediates

Caption: Simplified signaling pathway influenced by Propionyl-L-Carnitine.

References

In Vitro Enzymatic Formation of Methylthiopropionylcarnitine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for the in vitro enzymatic formation of methylthiopropionylcarnitine. While direct literature on the enzymatic synthesis of this specific molecule is scarce, this guide extrapolates from established knowledge of carnitine acyltransferases and their substrate specificities to propose a robust experimental framework.

Introduction

This compound is a carnitine ester of 3-methylthiopropionic acid. The formation of such acylcarnitines is a critical metabolic process for the transport of acyl groups across mitochondrial membranes and for the detoxification of accumulated acyl-CoA species.[1] The in vitro enzymatic formation of this compound is of interest for studying the metabolism of sulfur-containing amino acids and for investigating the substrate flexibility of carnitine acyltransferases.

The enzymatic reaction is catalyzed by a carnitine acyltransferase, most likely carnitine acetyltransferase (CrAT), which facilitates the reversible transfer of an acyl group from coenzyme A (CoA) to L-carnitine.[2]

Reaction: 3-Methylthiopropionyl-CoA + L-Carnitine ⇌ this compound + CoASH

This guide will detail the theoretical basis, experimental protocols, and data interpretation for the in vitro synthesis of this compound.

Proposed Enzymatic Pathway and Experimental Workflow

The following diagrams illustrate the proposed enzymatic reaction and a general workflow for its in vitro study.

Enzymatic_Reaction Proposed Enzymatic Reaction for this compound Formation cluster_substrates Substrates cluster_enzyme Enzyme cluster_products Products 3-Methylthiopropionyl-CoA 3-Methylthiopropionyl-CoA CrAT Carnitine Acetyltransferase (CrAT) 3-Methylthiopropionyl-CoA->CrAT L-Carnitine L-Carnitine L-Carnitine->CrAT This compound This compound CrAT->this compound CoASH CoASH CrAT->CoASH

Caption: Proposed enzymatic reaction for the formation of this compound.

Experimental_Workflow In Vitro Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reaction Buffer E Combine Buffer, L-Carnitine, and 3-Methylthiopropionyl-CoA A->E B Synthesize/Obtain 3-Methylthiopropionyl-CoA B->E C Prepare L-Carnitine Solution C->E D Prepare CrAT Enzyme Solution F Initiate Reaction with CrAT D->F E->F G Incubate at Controlled Temperature F->G H Stop Reaction G->H I Quantify Product Formation (e.g., Spectrophotometry, LC-MS) H->I J Data Analysis I->J

Caption: General workflow for the in vitro enzymatic synthesis and analysis.

Experimental Protocols

Materials and Reagents
  • Enzyme: Purified recombinant human Carnitine Acetyltransferase (CrAT)

  • Substrates:

    • L-Carnitine hydrochloride

    • 3-Methylthiopropionyl-CoA (to be synthesized or custom-ordered)

    • Coenzyme A (CoASH)

  • Buffer: Tris-HCl buffer (e.g., 100 mM, pH 8.0)

  • Detection Reagent: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) for spectrophotometric assay

Synthesis of 3-Methylthiopropionyl-CoA (Proposed Method)

As 3-methylthiopropionyl-CoA is not readily commercially available, it can be synthesized from 3-methylthiopropionic acid. A common method for synthesizing acyl-CoAs is through the mixed anhydride method.

  • Dissolve 3-methylthiopropionic acid in an anhydrous organic solvent (e.g., tetrahydrofuran).

  • Add a carbonyldiimidazole coupling reagent to activate the carboxylic acid.

  • After activation, add Coenzyme A (lithium salt) to the reaction mixture.

  • Stir the reaction at room temperature for several hours to overnight.

  • Purify the resulting 3-methylthiopropionyl-CoA using reverse-phase high-performance liquid chromatography (HPLC).

  • Lyophilize the purified product and store at -80°C.

In Vitro Enzymatic Reaction (Spectrophotometric Assay)

This protocol is adapted from standard assays for carnitine acetyltransferase activity, which monitor the release of CoASH.

  • Prepare a 1 M stock solution of DTNB in a suitable solvent (e.g., ethanol).

  • Prepare the reaction mixture in a 1 mL cuvette:

    • 850 µL of 100 mM Tris-HCl buffer (pH 8.0)

    • 50 µL of 10 mM DTNB in buffer

    • 50 µL of 10 mM L-Carnitine

    • 50 µL of 10 mM 3-Methylthiopropionyl-CoA

  • Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding a small volume (e.g., 10 µL) of a known concentration of CrAT enzyme solution.

  • Immediately monitor the increase in absorbance at 412 nm for 5-10 minutes using a spectrophotometer. The rate of increase in absorbance is proportional to the rate of CoASH release.

In Vitro Enzymatic Reaction (LC-MS/MS for Direct Product Quantification)

For direct quantification of this compound, a mass spectrometry-based approach is recommended.

  • Prepare the reaction mixture in a microcentrifuge tube:

    • 45 µL of 100 mM Tris-HCl buffer (pH 8.0)

    • 2.5 µL of 10 mM L-Carnitine

    • 2.5 µL of 10 mM 3-Methylthiopropionyl-CoA

  • Initiate the reaction by adding 1 µL of CrAT enzyme solution.

  • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding an equal volume of cold acetonitrile.

  • Centrifuge to pellet the precipitated protein.

  • Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the formation of this compound.

Data Presentation

While specific kinetic data for 3-methylthiopropionyl-CoA with CrAT is not available in the literature, the following tables provide known kinetic parameters for human CrAT with other short- and medium-chain acyl-CoAs for comparative purposes.[3]

Table 1: Michaelis-Menten Constants (Km) of Human CrAT for Various Acyl-CoA Substrates

Acyl-CoA SubstrateChain LengthKm (µM)
Acetyl-CoAC235
Propionyl-CoAC325
Butyryl-CoAC415
Isovaleryl-CoAC520
Hexanoyl-CoAC610
Octanoyl-CoAC815
Decanoyl-CoAC1020

Table 2: Maximum Velocity (Vmax) of Human CrAT for Various Acyl-CoA Substrates

Acyl-CoA SubstrateChain LengthVmax (µmol/min/mg)
Acetyl-CoAC2120
Propionyl-CoAC3150
Butyryl-CoAC4180
Isovaleryl-CoAC5160
Hexanoyl-CoAC6130
Octanoyl-CoAC8100
Decanoyl-CoAC1070

Note: The values in these tables are approximate and can vary depending on the specific assay conditions.

Metabolic Context

The formation of acylcarnitines is a key step in cellular metabolism, particularly in the transport of fatty acids for β-oxidation. The following diagram illustrates the role of carnitine acyltransferases in this process.

Metabolic_Context Metabolic Context of Carnitine Acyltransferases cluster_cytosol Cytosol cluster_mito Mitochondrial Matrix Acyl-CoA Acyl-CoA CPT1 CPT1 Acyl-CoA->CPT1 L-Carnitine_cyto L-Carnitine L-Carnitine_cyto->CPT1 Acylcarnitine_cyto Acylcarnitine CACT CACT (Translocase) Acylcarnitine_cyto->CACT CPT1->Acylcarnitine_cyto Acyl-CoA_mito Acyl-CoA BetaOx β-Oxidation Acyl-CoA_mito->BetaOx L-Carnitine_mito L-Carnitine CPT2 CPT2 L-Carnitine_mito->CPT2 Acylcarnitine_mito Acylcarnitine Acylcarnitine_mito->CPT2 CPT2->Acyl-CoA_mito CACT->Acylcarnitine_mito

References

An In-depth Technical Guide to Identifying Methylthiopropionylcarnitine in Untargeted Metabolomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for identifying S-methylthiopropionylcarnitine in untargeted metabolomics studies. Due to the current lack of extensive experimental data for this specific molecule, this guide combines theoretical predictions with established workflows for the identification of novel acylcarnitines.

Introduction to S-Methylthiopropionylcarnitine and its Potential Significance

S-methylthiopropionylcarnitine is an acylcarnitine that is predicted to be of biological relevance. Acylcarnitines are a class of compounds essential for the transport of fatty acids into the mitochondria for beta-oxidation. The presence and concentration of specific acylcarnitines can serve as biomarkers for various metabolic disorders. While not extensively studied, the structure of S-methylthiopropionylcarnitine, featuring a sulfur-containing acyl chain, suggests a potential role in sulfur amino acid metabolism or detoxification pathways. Its identification in untargeted metabolomics screens could, therefore, provide novel insights into metabolic dysregulation in various disease states.

Predicted Physicochemical and Mass Spectrometry Data

In the absence of commercially available standards and extensive empirical data, the initial step in identifying S-methylthiopropionylcarnitine relies on predicted data from reputable bioinformatics resources.

PropertyPredicted ValueData Source
Chemical Formula C11H21NO4SHMDB
Monoisotopic Mass 263.1201 g/mol HMDB
Predicted [M+H]+ 264.1279 m/zCalculated
SMILES C--INVALID-LINK--CCC(=O)O--INVALID-LINK--C--INVALID-LINK--(C)CHMDB

Table 1: Predicted Physicochemical Properties of S-Methylthiopropionylcarnitine.

Experimental Protocol: A Hypothetical Workflow for Identification and Confirmation

The following section outlines a detailed experimental protocol for the putative identification and subsequent confirmation of S-methylthiopropionylcarnitine from a biological sample in an untargeted metabolomics study.

Sample Preparation
  • Extraction: Metabolites are extracted from the biological matrix (e.g., plasma, urine, tissue homogenate) using a solvent precipitation method. A common approach involves the addition of 4 volumes of ice-cold methanol containing a mixture of internal standards to 1 volume of the sample.

  • Centrifugation: The mixture is vortexed and then centrifuged at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet proteins and other cellular debris.

  • Supernatant Collection: The resulting supernatant containing the metabolites is carefully transferred to a new tube.

  • Drying and Reconstitution: The supernatant is dried under a stream of nitrogen gas or using a vacuum concentrator. The dried extract is then reconstituted in a solvent compatible with the liquid chromatography system, such as 50% methanol in water.

Untargeted Metabolomics Analysis using LC-MS/MS
  • Chromatography: The reconstituted sample is injected onto a reverse-phase liquid chromatography (RPLC) system. A C18 column is typically used for the separation of acylcarnitines.

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes is a good starting point.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

  • Mass Spectrometry: The eluent from the LC system is introduced into a high-resolution mass spectrometer (HRMS), such as a Q-TOF or Orbitrap, operating in positive electrospray ionization (ESI+) mode.

    • Full Scan (MS1): Acquire full scan data from m/z 50 to 1000 to detect all ionizable compounds.

    • Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA) (MS2): Set the instrument to acquire tandem mass spectra (MS/MS) of the most abundant ions from the full scan. For targeted identification of S-methylthiopropionylcarnitine, an inclusion list with the predicted m/z of 264.1279 can be used.

Data Analysis and Putative Identification

The following diagram illustrates the logical workflow for processing the acquired data to putatively identify S-methylthiopropionylcarnitine.

A Acquire LC-HRMS Data (Full Scan and MS/MS) B Feature Detection and Alignment (e.g., using XCMS, MZmine) A->B C Database Search (HMDB, METLIN) B->C D Match m/z to Predicted [M+H]+ of S-methylthiopropionylcarnitine (264.1279 ± tolerance) C->D E Analyze MS/MS Spectrum D->E F Compare with Predicted Fragmentation Pattern E->F G Putative Identification F->G

Figure 1: Data analysis workflow for putative identification.

The raw data is processed using software such as XCMS or MZmine to detect and align metabolic features across samples. The resulting feature list is then searched against metabolomics databases like the Human Metabolome Database (HMDB) and METLIN. A feature with an m/z that matches the predicted [M+H]+ of S-methylthiopropionylcarnitine (264.1279) within a narrow mass tolerance (e.g., < 5 ppm) is considered a candidate.

Predicted Fragmentation Pattern and Interpretation

The following table summarizes the predicted major fragments for the [M+H]+ ion of S-methylthiopropionylcarnitine.

Predicted Fragment (m/z)Proposed Neutral Loss / Fragment Structure
145.0604 [C6H9O2S]+ (Loss of trimethylamine and water)
103.0551 [C5H7O2]+ (Acyl group fragment)
85.0284 [C4H5O2]+ (Characteristic carnitine fragment)
60.0808 [C3H10N]+ (Trimethylamine)

Table 2: Predicted MS/MS Fragments for [M+H]+ of S-Methylthiopropionylcarnitine.

The following diagram illustrates the predicted fragmentation pathway.

Parent [M+H]+: 264.1279 Frag1 145.0604 Parent->Frag1 - (CH3)3N - H2O Frag2 103.0551 Parent->Frag2 - C7H16NO2 Frag3 85.0284 Parent->Frag3 Characteristic Carnitine Fragment Frag4 60.0808 Parent->Frag4 Trimethylamine

Figure 2: Predicted fragmentation of S-methylthiopropionylcarnitine.

The presence of the characteristic fragment at m/z 85.0284 is a strong indicator of a carnitine-containing molecule. The fragment at m/z 60.0808 corresponds to the trimethylamine moiety. The fragment at m/z 103.0551 represents the methylthiopropionyl group. The observation of these key fragments in the experimental MS/MS spectrum would provide strong evidence for the putative identification of S-methylthiopropionylcarnitine.

Confirmation and Validation

A putative identification must be confirmed through comparison with an authentic analytical standard.

Obtaining an Analytical Standard

The following diagram outlines the logical steps for obtaining a certified standard.

A Identify Custom Synthesis Service B Synthesize 3-(methylthio)propionylcarnitine A->B C Purify by HPLC B->C D Characterize by NMR and HRMS C->D E Certified Analytical Standard D->E

Figure 3: Workflow for obtaining an analytical standard.
Confirmation by Co-elution and MS/MS Matching

Once the analytical standard is obtained, the final confirmation involves:

  • Retention Time Matching: The analytical standard is analyzed using the same LC-MS/MS method as the biological samples. The retention time of the standard must match that of the putative S-methylthiopropionylcarnitine peak in the sample chromatogram.

  • MS/MS Spectral Matching: The MS/MS spectrum of the analytical standard is acquired and compared to the MS/MS spectrum of the feature of interest in the biological sample. A high degree of similarity between the two spectra provides definitive confirmation of the compound's identity.

Conclusion

The identification of novel metabolites such as S-methylthiopropionylcarnitine in untargeted metabolomics studies presents a significant challenge due to the lack of existing experimental data. However, by leveraging predictive tools and established analytical workflows, researchers can putatively identify such compounds. The definitive confirmation requires the synthesis of an analytical standard for comparison. This guide provides a comprehensive framework for researchers to approach the identification and validation of S-methylthiopropionylcarnitine, paving the way for a better understanding of its potential role in health and disease.

The Emerging Role of Methylthiopropionylcarnitine: A Hypothetical Exploration of its Physiological Significance

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Carnitine and its esters are pivotal in cellular energy metabolism, primarily through their role in transporting fatty acids into the mitochondria for β-oxidation. While the physiological functions of many acylcarnitines are well-established, a growing body of research into metabolomics is uncovering novel and atypical carnitine esters whose roles remain enigmatic. This whitepaper puts forth a hypothesis on the existence and potential physiological functions of a novel carnitine ester, methylthiopropionylcarnitine. We postulate that this molecule arises from the conjugation of carnitine with 3-(methylthio)propionate (MTP), a metabolite of the methionine transamination pathway. This document will explore the metabolic pathways potentially leading to the formation of this compound, hypothesize its physiological roles in the context of methionine metabolism and cellular detoxification, and propose detailed experimental protocols for its identification and functional characterization. This exploration aims to stimulate further research into this novel molecule, which may hold implications for understanding metabolic regulation and developing new therapeutic strategies.

Introduction: The Expanding World of Carnitine Esters

L-carnitine is a conditionally essential nutrient that plays a critical role in energy metabolism. Its primary function is to facilitate the transport of long-chain fatty acids across the inner mitochondrial membrane, a process essential for their oxidation and subsequent ATP production. Carnitine also modulates the intracellular ratio of acyl-CoA to free CoA, a key factor in regulating mitochondrial function.[1]

Beyond its well-known role in fatty acid metabolism, carnitine can be esterified to a wide variety of acyl groups, forming a diverse family of molecules known as acylcarnitines. These esters are not merely transport shuttles but are increasingly recognized as bioactive molecules with distinct physiological roles.[2] The profiling of acylcarnitines in biological fluids has become a valuable diagnostic tool for inborn errors of metabolism and is shedding light on the metabolic perturbations associated with various diseases, including diabetes, cardiovascular disease, and neurodegenerative disorders.[2][3]

Recent advances in metabolomics have led to the identification of numerous novel and atypical acylcarnitines, suggesting that the full spectrum of carnitine's biological functions is yet to be fully elucidated. This whitepaper focuses on a hypothesized novel carnitine ester, this compound, and explores its potential origins and physiological significance.

Hypothesized Metabolic Pathway of this compound Formation

We propose that this compound is formed from the essential amino acid methionine via the methionine transamination pathway. This pathway represents an alternative to the canonical transsulfuration and transmethylation pathways of methionine metabolism.

The Methionine Transamination Pathway and the Genesis of 3-(Methylthio)propionate (MTP)

The initial step in this pathway is the transamination of methionine to α-keto-γ-methylthiobutyrate (KMTB). This reaction is catalyzed by a transaminase. Subsequently, KMTB undergoes oxidative decarboxylation to yield 3-(methylthio)propionate (MTP).[4][5] The regulation of this pathway is thought to be influenced by methionine availability, with increased flux through the transamination pathway under conditions of high methionine intake.[4]

Methionine_Transamination_Pathway Met Methionine KMTB α-keto-γ-methylthiobutyrate (KMTB) Met->KMTB Transaminase MTP 3-(methylthio)propionate (MTP) KMTB->MTP Oxidative Decarboxylation

Figure 1: The Methionine Transamination Pathway leading to the formation of 3-(methylthio)propionate (MTP).

Activation of MTP to MTP-CoA and Subsequent Carnitine Conjugation

For MTP to be conjugated with carnitine, it must first be activated to its coenzyme A (CoA) thioester, MTP-CoA. While a specific MTP-CoA ligase has not been identified in mammals, bacteria possess a 3-(methylthio)propionyl-CoA ligase.[6] It is plausible that a mammalian medium-chain acyl-CoA synthetase with broad substrate specificity could catalyze this reaction.

Once MTP-CoA is formed, it can be a substrate for a carnitine acyltransferase. These enzymes, such as carnitine acetyltransferase (CrAT) and carnitine octanoyltransferase (COT), are known to have a broad substrate range and can esterify various acyl-CoAs to carnitine.[7] This enzymatic reaction would result in the formation of this compound.

MTP_Carnitine_Conjugation MTP 3-(methylthio)propionate (MTP) MTP_CoA MTP-CoA MTP->MTP_CoA Acyl-CoA Synthetase (hypothesized) MTP_Carnitine This compound MTP_CoA->MTP_Carnitine Carnitine Acyltransferase CoA CoA MTP_CoA->CoA Carnitine Carnitine Carnitine->MTP_Carnitine

Figure 2: Hypothesized pathway for the formation of this compound from MTP.

Potential Physiological Functions of this compound

The formation of this compound is likely not a futile metabolic cycle. We propose several potential physiological functions for this novel carnitine ester, primarily centered around metabolic buffering and cellular signaling.

Detoxification and Metabolic Buffering

High concentrations of methionine can be toxic, and the transamination pathway serves as a mechanism to catabolize excess methionine.[4] Under conditions of high methionine load, the production of MTP may exceed the capacity of its downstream metabolic pathways. The conjugation of MTP with carnitine to form this compound could serve as a detoxification mechanism by:

  • Buffering the acyl-CoA pool: The conversion of MTP-CoA to this compound would regenerate free CoA, which is essential for numerous metabolic reactions.

  • Facilitating elimination: As a water-soluble carnitine ester, this compound could be more readily transported out of cells and excreted in the urine, thus preventing the intracellular accumulation of MTP. This is a known role for carnitine in the elimination of other metabolic byproducts and xenobiotics.[8]

Cellular Signaling

Recent research has highlighted the role of metabolites from the methionine transamination pathway in cellular signaling. Specifically, MTP has been shown to be involved in the regulation of hepatic glucose metabolism through the acetylation of the transcriptional coactivator PGC-1α.[4][5] It is conceivable that this compound could also act as a signaling molecule, either directly or by modulating the intracellular concentration of MTP.

MTPC_Signaling_Hypothesis cluster_cell Hepatocyte Met_high High Methionine MTP_accum MTP Accumulation Met_high->MTP_accum MTPC_form This compound Formation MTP_accum->MTPC_form MTP_signal MTP Signaling (PGC-1α acetylation) MTP_accum->MTP_signal MTPC_signal This compound Signaling (hypothesized) MTPC_form->MTPC_signal Detox Detoxification/ Elimination MTPC_form->Detox

Figure 3: Hypothesized roles of this compound in cellular signaling and detoxification.

Proposed Experimental Protocols for the Investigation of this compound

The validation of the existence and physiological functions of this compound requires a multi-faceted experimental approach.

Identification and Quantification of this compound

Objective: To definitively identify and quantify this compound in biological samples.

Methodology:

  • Chemical Synthesis: Synthesize an authentic chemical standard of this compound for use as a reference.

  • Sample Collection: Collect biological samples (plasma, urine, and tissue homogenates) from animal models (e.g., rats or mice) subjected to a high-methionine diet versus a control diet.

  • Sample Preparation:

    • For plasma and urine, perform a protein precipitation step with a solvent like acetonitrile.

    • For tissues, perform homogenization followed by extraction with a methanol/acetonitrile solution.

    • Derivatize the extracted acylcarnitines to their butyl esters to improve chromatographic separation and mass spectrometric detection.

  • LC-MS/MS Analysis:

    • Employ a high-performance liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

    • Develop a multiple reaction monitoring (MRM) method based on the predicted mass transitions of the butyl-esterified this compound.

    • Use the synthesized standard to confirm the retention time and fragmentation pattern of the endogenous molecule.

    • Quantify the concentration of this compound using a stable isotope-labeled internal standard.

Table 1: Predicted Mass Transitions for Butyl-esterified this compound

Precursor Ion (m/z)Product Ion (m/z)Description
[M+H]+ of Butyl-MTPC85Characteristic fragment of carnitine
[M+H]+ of Butyl-MTPC[M+H - 59]+Loss of the trimethylamine group
[M+H]+ of Butyl-MTPC[M+H - 101]+Loss of the butoxycarbonyl group
Functional Characterization of this compound

Objective: To investigate the physiological effects of this compound.

Methodology:

  • Cell Culture Studies:

    • Treat cultured cells (e.g., primary hepatocytes) with synthesized this compound.

    • Assess changes in gene expression related to methionine metabolism, glucose metabolism, and detoxification pathways using qPCR or RNA-seq.

    • Measure the effects on PGC-1α acetylation and other potential signaling targets using Western blotting and immunoprecipitation.

  • Animal Studies:

    • Administer synthesized this compound to animal models.

    • Monitor changes in the plasma and urinary metabolome, with a focus on acylcarnitine and amino acid profiles.

    • Perform metabolic phenotyping studies, including glucose tolerance tests and assessment of energy expenditure, to determine the in vivo effects of this compound.

Experimental_Workflow cluster_identification Identification & Quantification cluster_functional Functional Characterization Synthesis Chemical Synthesis of This compound Standard LC_MS LC-MS/MS Analysis (MRM) Synthesis->LC_MS Sample_Prep Biological Sample Preparation (Plasma, Urine, Tissue) Sample_Prep->LC_MS Quantification Quantification LC_MS->Quantification Cell_Culture Cell Culture Experiments (Hepatocytes) Quantification->Cell_Culture Informs functional studies Animal_Studies Animal Model Studies Quantification->Animal_Studies Gene_Expression Gene Expression Analysis Cell_Culture->Gene_Expression Signaling_Assays Signaling Pathway Assays Cell_Culture->Signaling_Assays Metabolic_Phenotyping Metabolic Phenotyping Animal_Studies->Metabolic_Phenotyping

Figure 4: Proposed experimental workflow for the investigation of this compound.

Conclusion and Future Directions

The existence of this compound is, at present, a compelling hypothesis grounded in our understanding of methionine metabolism and the versatile role of carnitine. This whitepaper has outlined a plausible metabolic pathway for its formation and proposed key physiological functions related to metabolic buffering and cellular signaling.

The experimental protocols detailed herein provide a roadmap for the scientific community to validate these hypotheses. The discovery and characterization of this compound would not only expand our knowledge of carnitine biology but could also have significant implications for:

  • Understanding Methionine Homeostasis: this compound could serve as a novel biomarker for flux through the methionine transamination pathway.

  • Diagnosing Metabolic Disorders: Altered levels of this novel carnitine ester might be indicative of specific metabolic dysregulations.

  • Developing Therapeutic Strategies: If this compound is found to have beneficial signaling properties, it could be explored as a potential therapeutic agent for metabolic diseases.

We encourage researchers in the fields of metabolism, nutrition, and drug discovery to pursue the investigation of this intriguing, yet-to-be-discovered molecule. The exploration of novel carnitine esters like this compound promises to open new avenues for understanding and improving human health.

References

methylthiopropionylcarnitine's role in mitochondrial acyl-CoA regulation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Role of Carnitine Derivatives in Mitochondrial Acyl-CoA Regulation: A Hypothetical Case Study of Methylthiopropionylcarnitine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the established roles of L-carnitine and its acyl esters in the regulation of mitochondrial acyl-CoA metabolism. Given the absence of direct scientific literature on "this compound," this document will first establish a strong foundational understanding of carnitine and acyl-CoA homeostasis. Subsequently, it will present a hypothetical framework for the potential role and investigation of a novel carnitine derivative, this compound, based on established principles of mitochondrial biochemistry.

Introduction to Mitochondrial Acyl-CoA Regulation and the Carnitine Shuttle

Mitochondria are central to cellular energy metabolism, primarily through the β-oxidation of fatty acids to produce acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle. The regulation of the mitochondrial acyl-CoA pool is critical for maintaining metabolic flexibility and preventing the accumulation of potentially toxic intermediates.

L-carnitine is a crucial amino acid derivative that facilitates the transport of long-chain fatty acids from the cytosol into the mitochondrial matrix, a process known as the carnitine shuttle.[1] This shuttle is essential because the inner mitochondrial membrane is impermeable to long-chain fatty acyl-CoAs.[2][3]

The carnitine shuttle involves three key enzymatic steps:

  • Carnitine Palmitoyltransferase 1 (CPT1): Located on the outer mitochondrial membrane, CPT1 converts long-chain fatty acyl-CoAs into their corresponding acylcarnitines.[2]

  • Carnitine-Acylcarnitine Translocase (CACT): This transporter, located in the inner mitochondrial membrane, facilitates the movement of acylcarnitines into the mitochondrial matrix in exchange for free carnitine.[1]

  • Carnitine Palmitoyltransferase 2 (CPT2): Situated on the matrix side of the inner mitochondrial membrane, CPT2 converts the imported acylcarnitines back into acyl-CoAs, which can then undergo β-oxidation.[1][2]

This process is tightly regulated, primarily through the inhibition of CPT1 by malonyl-CoA, an intermediate in fatty acid synthesis.[2] This ensures that fatty acid oxidation is suppressed when fatty acid synthesis is active.

Signaling Pathways and Experimental Workflows

The Carnitine Shuttle Pathway

The following diagram illustrates the established pathway for the transport of long-chain fatty acids into the mitochondrial matrix via the carnitine shuttle.

Caption: The Carnitine Shuttle Pathway for Long-Chain Fatty Acid Transport.

Hypothetical Role and Investigation of this compound

While no data exists for this compound, we can hypothesize its potential interactions with mitochondrial acyl-CoA metabolism based on its structure. The "methylthio" group introduces a sulfur atom, and the "propionyl" group is a three-carbon acyl chain.

Potential Roles:

  • Substrate for the Carnitine Shuttle: this compound could potentially be transported into the mitochondrial matrix via CACT.

  • Modulator of CPT Enzymes: The unique structure might allow it to act as a competitive or allosteric inhibitor/activator of CPT1 or CPT2.

  • Metabolic Intermediate: Once inside the matrix, it could be converted to methylthiopropionyl-CoA, potentially entering alternative metabolic pathways or influencing β-oxidation.

The following diagram outlines a proposed experimental workflow to investigate these hypotheses.

InvestigationalWorkflow cluster_Hypothesis Hypothesis Generation cluster_InVitro In Vitro Assays cluster_CellBased Cell-Based Assays cluster_DataAnalysis Data Analysis & Interpretation Hypothesis This compound (MTPC) modulates mitochondrial acyl-CoA. EnzymeKinetics Enzyme Kinetics Assays (CPT1, CPT2) Hypothesis->EnzymeKinetics MitoTransport Isolated Mitochondria Transport Studies Hypothesis->MitoTransport CellCulture Cell Culture Treatment with MTPC Hypothesis->CellCulture Data Quantitative Data Analysis EnzymeKinetics->Data MitoTransport->Data Metabolomics Metabolomic Analysis (Acyl-CoAs, Acylcarnitines) CellCulture->Metabolomics Respiration Mitochondrial Respiration Assays (e.g., Seahorse) CellCulture->Respiration Metabolomics->Data Respiration->Data Conclusion Conclusion on MTPC's Role Data->Conclusion

Caption: Proposed Experimental Workflow for Investigating this compound.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are summaries of key experimental protocols relevant to the investigation of carnitine derivatives.

Isolation of Mitochondria

A standard protocol for isolating mitochondria from cultured cells or tissues involves differential centrifugation.

  • Homogenization: Cells or minced tissue are homogenized in an ice-cold isolation buffer (e.g., containing sucrose, Tris-HCl, and EGTA) to disrupt the plasma membrane while keeping mitochondria intact.

  • Low-Speed Centrifugation: The homogenate is centrifuged at a low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet nuclei and unbroken cells.

  • High-Speed Centrifugation: The resulting supernatant is then centrifuged at a higher speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the mitochondria.

  • Washing: The mitochondrial pellet is washed by resuspension in the isolation buffer and re-centrifugation to remove contaminants.

  • Final Resuspension: The final mitochondrial pellet is resuspended in a suitable buffer for downstream assays.

Measurement of Acyl-CoA and Acylcarnitine Levels

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoAs and acylcarnitines.[4][5][6]

  • Sample Extraction:

    • Acyl-CoAs: Tissues or cells are rapidly homogenized in a cold extraction solvent, often containing an organic solvent (e.g., acetonitrile/isopropanol/water) and an acidic component to precipitate proteins and stabilize the thioester bond.

    • Acylcarnitines: Extraction is typically performed with a polar solvent like methanol, often containing internal standards for quantification.

  • Chromatographic Separation: The extracted metabolites are separated using a high-performance liquid chromatography (HPLC) system. Reversed-phase chromatography is commonly used for both acyl-CoAs and acylcarnitines.[4]

  • Mass Spectrometry Detection: The separated analytes are ionized (e.g., by electrospray ionization) and detected by a tandem mass spectrometer. Multiple reaction monitoring (MRM) is often employed for targeted quantification, providing high specificity and sensitivity.[5]

  • Quantification: Analyte concentrations are determined by comparing the peak areas to those of known standards and internal standards.

Quantitative Data Presentation

As no experimental data for this compound exists, the following tables provide a template for how such data could be presented.

Table 1: Hypothetical Kinetic Parameters of CPT1 and CPT2 in the Presence of this compound (MTPC)

EnzymeSubstrateInhibitor (MTPC)Km (µM)Vmax (nmol/min/mg protein)Ki (µM)Inhibition Type
CPT1Palmitoyl-CoANone50100--
10 µM MTPC10010010Competitive
50 µM MTPC25010010Competitive
CPT2PalmitoylcarnitineNone100200--
10 µM MTPC10015020Non-competitive
50 µM MTPC1008020Non-competitive

Table 2: Hypothetical Changes in Mitochondrial Acyl-CoA and Acylcarnitine Profiles in Cells Treated with this compound (MTPC)

MetaboliteControl (pmol/mg protein)+MTPC (pmol/mg protein)Fold Changep-value
Acyl-CoAs
Acetyl-CoA1501200.8<0.05
Propionyl-CoA10505.0<0.01
Palmitoyl-CoA25401.6<0.05
Acylcarnitines
Acetylcarnitine3002500.83n.s.
Propionylcarnitine201005.0<0.01
Palmitoylcarnitine50801.6<0.05
MTPCNot Detected500--

Conclusion and Future Directions

While "this compound" remains a hypothetical molecule in the context of published research, this guide provides a robust framework for understanding its potential role in mitochondrial acyl-CoA regulation. The established functions of L-carnitine and the powerful analytical techniques available offer a clear path for investigating novel carnitine derivatives.

Future research should focus on:

  • Synthesis and Characterization: Chemical synthesis of this compound would be the first step to enable its study.

  • In Vitro Validation: The proposed enzyme kinetic and transport assays would elucidate its direct interactions with the components of the carnitine shuttle.

  • Cellular and In Vivo Studies: Investigating the metabolic effects of this compound in cellular models and, eventually, in animal models will be crucial to understanding its physiological relevance.

By following the principles and protocols outlined in this guide, researchers can systematically explore the impact of novel carnitine derivatives on mitochondrial metabolism, potentially leading to new therapeutic strategies for metabolic disorders.

References

Theoretical Metabolic Pathways of Methylthiopropionylcarnitine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the theoretical metabolic pathways involving methylthiopropionylcarnitine, a putative metabolite derived from the transamination pathway of methionine metabolism. While direct experimental evidence for the complete pathway is not yet fully established in the scientific literature, this document consolidates information on related metabolic routes and enzyme specificities to propose a scientifically plausible sequence of reactions. This guide provides a foundational framework for researchers investigating novel metabolic regulators and for professionals in drug development exploring new therapeutic targets. All quantitative data are presented in structured tables, and detailed experimental protocols for pathway elucidation are provided. Visual diagrams of the proposed pathways and experimental workflows are included to facilitate comprehension.

Introduction

Acylcarnitines are critical intermediates in cellular metabolism, primarily involved in the transport of fatty acids into the mitochondria for β-oxidation. Beyond their role in lipid metabolism, they are also implicated in the metabolism of amino acids and the detoxification of organic acids. This compound is a speculative acylcarnitine that is theorized to originate from the metabolism of the essential amino acid, methionine. Understanding the metabolic fate of methionine and its byproducts is crucial, as dysregulation of these pathways has been associated with various pathological conditions. This guide outlines the theoretical synthesis and degradation of this compound, providing a basis for future experimental validation.

Proposed Metabolic Pathway of this compound

The formation of this compound is hypothesized to be a multi-step process originating from the catabolism of methionine. The key intermediate is 3-(methylthio)propionate, a known product of the transamination pathway of methionine metabolism[1].

Synthesis of 3-(Methylthio)propionyl-CoA

The initial steps leading to the formation of the likely precursor, 3-(methylthio)propionyl-CoA, are as follows:

  • Transamination of Methionine: Methionine undergoes transamination to form α-keto-γ-methylthiobutyrate.

  • Oxidative Decarboxylation: α-keto-γ-methylthiobutyrate is then oxidatively decarboxylated to yield 3-(methylthio)propionate.

  • Activation to Acyl-CoA: 3-(methylthio)propionate is subsequently activated to its coenzyme A (CoA) thioester, 3-(methylthio)propionyl-CoA, by an acyl-CoA synthetase. This step requires ATP.

Formation of this compound

The final step in the proposed synthesis is the transfer of the 3-(methylthio)propionyl group from CoA to carnitine. This reaction is catalyzed by a carnitine acyltransferase, most likely carnitine acetyltransferase (CrAT), given its broad specificity for short- to medium-chain acyl-CoAs[2][3].

Synthesis_Pathway Met Methionine Keto α-keto-γ-methylthiobutyrate Met->Keto Transaminase MTP 3-(methylthio)propionate Keto->MTP Oxidative Decarboxylation MTP_CoA 3-(methylthio)propionyl-CoA MTP->MTP_CoA Acyl-CoA Synthetase (ATP -> AMP + PPi) MTP_Carn This compound MTP_CoA->MTP_Carn Carnitine Acetyltransferase (CrAT) CoA_out CoA MTP_CoA->CoA_out Carnitine Carnitine Carnitine->MTP_Carn

Caption: A logical workflow for the experimental validation of the proposed pathway.

Potential Significance in Drug Development

The elucidation of this novel metabolic pathway could have several implications for drug development:

  • New Therapeutic Targets: The enzymes involved, particularly the specific acyl-CoA synthetase and carnitine acetyltransferase, could represent novel targets for therapeutic intervention in diseases associated with methionine metabolism.

  • Biomarker Discovery: this compound, if its existence is confirmed, could serve as a biomarker for disorders related to methionine metabolism or carnitine deficiency.

  • Understanding Drug Metabolism: Knowledge of this pathway could aid in understanding the metabolism of sulfur-containing drugs and their potential interactions with endogenous metabolic pathways.

Conclusion

While the metabolic pathway of this compound remains theoretical, the existing knowledge of related metabolic processes provides a strong foundation for its proposed synthesis and degradation. The experimental approaches outlined in this guide offer a clear roadmap for the validation of this pathway. Further research in this area is warranted to uncover its potential physiological and pathological roles and to explore its relevance in the context of drug discovery and development.

References

The Crossroads of Energy and Redox: A Technical Guide to Sulfur-Containing Acylcarnitines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of the intricate relationship between sulfur-containing compounds and acylcarnitine metabolism. Acylcarnitines, crucial for fatty acid oxidation and cellular energy homeostasis, are increasingly recognized for their intersection with sulfur-based signaling pathways, opening new avenues for therapeutic intervention in metabolic diseases. This document details the core biochemistry, analytical methodologies, and signaling interactions, presenting quantitative data and experimental protocols to facilitate further research and drug development.

Introduction to Acylcarnitines and Sulfur Metabolism

Acylcarnitines are esters of carnitine that facilitate the transport of fatty acids into the mitochondrial matrix for β-oxidation, a cornerstone of cellular energy production.[1] Their roles extend beyond this canonical function to include the modulation of metabolic pathways and the detoxification of excess acyl groups.[2][3] Dysregulation of acylcarnitine profiles is a hallmark of various metabolic disorders, including insulin resistance and cardiovascular diseases.[3]

Sulfur, a biologically abundant element, is integral to numerous physiological processes, including cellular signaling, detoxification, and energy production.[4] Key sulfur-containing molecules include the amino acids methionine and cysteine, which are precursors to a range of bioactive compounds.[5] Of particular interest is the hydrogen sulfide (H₂S) generating system, involving enzymes like 3-mercaptopyruvate sulfurtransferase (3-MST), which has been shown to influence lipid metabolism and adipogenesis.[6][7] This guide explores the interplay between these two fundamental metabolic axes.

Biochemical Pathways

The synthesis and metabolism of acylcarnitines are tightly regulated processes involving a series of enzymatic reactions across cellular compartments. The intersection with sulfur-containing pathways adds another layer of complexity and regulatory control.

Acylcarnitine Synthesis and Transport (The Carnitine Shuttle)

Long-chain fatty acids are first activated to acyl-CoAs in the cytoplasm. Carnitine palmitoyltransferase 1 (CPT1) then converts acyl-CoAs to acylcarnitines, which are transported across the inner mitochondrial membrane by carnitine-acylcarnitine translocase (CACT).[3][8] Inside the mitochondria, carnitine palmitoyltransferase 2 (CPT2) reverses the process, regenerating acyl-CoA for β-oxidation.[3]

Carnitine_Shuttle cluster_cytoplasm Cytoplasm cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix Fatty_Acid Fatty Acid Acyl_CoA_Synthase Acyl-CoA Synthase Fatty_Acid->Acyl_CoA_Synthase Acyl_CoA_cyto Acyl-CoA Acyl_CoA_Synthase->Acyl_CoA_cyto CPT1 CPT1 Acyl_CoA_cyto->CPT1 Acylcarnitine_cyto Acylcarnitine CPT1->Acylcarnitine_cyto Carnitine_cyto Carnitine Carnitine_cyto->CPT1 CACT CACT Acylcarnitine_cyto->CACT Transport Acylcarnitine_mito Acylcarnitine CACT->Acylcarnitine_mito CPT2 CPT2 Acylcarnitine_mito->CPT2 Carnitine_mito Carnitine CPT2->Carnitine_mito Acyl_CoA_mito Acyl-CoA CPT2->Acyl_CoA_mito Carnitine_mito->CACT Antiport Beta_Oxidation β-Oxidation Acyl_CoA_mito->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA

Diagram 1: The Carnitine Shuttle Pathway.
Sulfur-Containing Amino Acid Metabolism and H₂S Production

The metabolism of sulfur-containing amino acids, primarily methionine and cysteine, leads to the production of various bioactive molecules, including H₂S.[5] The enzyme 3-mercaptopyruvate sulfurtransferase (3-MST) is a key player in H₂S biogenesis within the mitochondria.[7][9]

H2S_Production cluster_sulfur_metabolism Sulfur-Containing Amino Acid Metabolism L_Cysteine L-Cysteine CAT_DAO CAT / DAO L_Cysteine->CAT_DAO Three_MP 3-Mercaptopyruvate (3-MP) CAT_DAO->Three_MP Three_MST 3-MST Three_MP->Three_MST H2S Hydrogen Sulfide (H₂S) Three_MST->H2S Pyruvate Pyruvate Three_MST->Pyruvate Thiol_cofactors Thiol Cofactors (e.g., Thioredoxin) Thiol_cofactors->Three_MST

Diagram 2: H₂S Production via the 3-MST Pathway.
Interplay between 3-MST/H₂S and Fatty Acid Oxidation

Emerging evidence suggests a regulatory role for the 3-MST/H₂S system in lipid metabolism. Inhibition of 3-MST has been shown to promote cellular lipid accumulation, potentially through the impairment of fatty acid oxidation.[6][10] This suggests that H₂S may act as a signaling molecule that influences the flux of fatty acids through β-oxidation, thereby affecting acylcarnitine profiles.

Logical_Relationship cluster_regulation Regulatory Influence Three_MST 3-MST Activity H2S_production H₂S Production Three_MST->H2S_production Leads to FAO Fatty Acid Oxidation (β-Oxidation) H2S_production->FAO Positively Regulates Lipid_Accumulation Cellular Lipid Accumulation FAO->Lipid_Accumulation Inhibits Acylcarnitine_Levels Acylcarnitine Levels FAO->Acylcarnitine_Levels Influences

Diagram 3: Logical Relationship between 3-MST/H₂S and Lipid Metabolism.

Quantitative Data Summary

The following tables summarize quantitative data from the literature regarding acylcarnitine concentrations in various biological matrices and the impact of metabolic state manipulations. Due to the nascent stage of research directly on "sulfur-containing acylcarnitines," this data reflects broader acylcarnitine profiling.

Table 1: Plasma Acylcarnitine Concentrations in Healthy Adults

Acylcarnitine SpeciesConcentration Range (µM)Reference
Free Carnitine (C0)25 - 50[11]
Acetylcarnitine (C2)2 - 10[11][12]
Propionylcarnitine (C3)0.1 - 0.5[8]
Butyrylcarnitine (C4)0.05 - 0.3[11]
Isovalerylcarnitine (C5)0.02 - 0.2[8]
Palmitoylcarnitine (C16)0.1 - 0.5[11]
Oleoylcarnitine (C18:1)0.1 - 0.6[11]

Table 2: Fold Change of Acylcarnitine Levels in Metabolic Syndrome (MetS) vs. Healthy Controls

Acylcarnitine SpeciesFold Change in MetSSignificance (p-value)Reference
Free Carnitine (C0)Increased< 0.05[11]
Acetylcarnitine (C2)Increased< 0.05[11]
Propionylcarnitine (C3)Increased< 0.05[11]
C4DCIncreased< 0.05[11]
C16Increased< 0.05[11]
C18OHIncreased< 0.05[11]

Experimental Protocols

The accurate quantification and identification of acylcarnitines are paramount for understanding their physiological roles. The primary analytical technique employed is mass spectrometry, often coupled with liquid chromatography.

Sample Preparation for Acylcarnitine Analysis from Plasma
  • Protein Precipitation: To 50 µL of plasma, add 200 µL of ice-cold acetonitrile containing a mixture of stable isotope-labeled internal standards (e.g., d₃-carnitine, d₃-acetylcarnitine).

  • Vortexing and Incubation: Vortex the mixture vigorously for 1 minute and incubate at -20°C for 20 minutes to facilitate protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a new microcentrifuge tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent, such as 50% methanol in water, for LC-MS/MS analysis.[13][14]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Acylcarnitine Profiling
  • Chromatography: Separation of acylcarnitine species is typically achieved using reverse-phase or hydrophilic interaction liquid chromatography (HILIC). A gradient elution with mobile phases consisting of acetonitrile and water with additives like formic acid or ammonium acetate is commonly used.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is employed for the detection of acylcarnitines.[14]

  • Detection: Multiple reaction monitoring (MRM) is used for quantification, monitoring the precursor-to-product ion transition specific for each acylcarnitine. A common product ion for many acylcarnitines is m/z 85.[14]

Experimental_Workflow cluster_workflow LC-MS/MS Workflow for Acylcarnitine Analysis Sample_Collection Plasma Sample Collection Protein_Precipitation Protein Precipitation (Acetonitrile + Internal Standards) Sample_Collection->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Drying Supernatant Drying (Nitrogen Evaporation) Centrifugation->Supernatant_Drying Reconstitution Reconstitution Supernatant_Drying->Reconstitution LC_Separation LC Separation (HILIC or Reverse Phase) Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

References

Methodological & Application

Application Notes and Protocol for Solid-Phase Extraction of Methylthiopropionylcarnitine from Urine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylthiopropionylcarnitine is a short-chain acylcarnitine that can be found in urine. As an intermediate in the metabolism of the essential amino acid methionine, its quantification in biological fluids is of interest for researchers studying metabolic pathways and inborn errors of metabolism. This document provides a detailed protocol for the solid-phase extraction (SPE) of this compound from human urine using a mixed-mode cation exchange sorbent. The subsequent analysis is typically performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolic Context of this compound

This compound is formed from 3-methylthiopropionyl-CoA, an intermediate in the catabolism of methionine.[1][2][3] The conversion of 3-methylthiopropionyl-CoA to its carnitine ester is catalyzed by carnitine acyltransferases. This metabolic link is depicted in the following pathway diagram.

cluster_methionine Methionine Metabolism cluster_carnitine_conjugation Carnitine Conjugation Met Methionine SAM S-Adenosylmethionine Met->SAM SAH S-Adenosylhomocysteine SAM->SAH HCY Homocysteine SAH->HCY CYS Cystathionine HCY->CYS AKB α-Ketobutyrate CYS->AKB PCoA Propionyl-CoA AKB->PCoA MTP_CoA 3-Methylthiopropionyl-CoA PCoA->MTP_CoA MTPC This compound MTP_CoA->MTPC Carnitine L-Carnitine Carnitine->MTPC CAT Carnitine Acyltransferase CAT->MTPC

Metabolic pathway of this compound formation.

Experimental Protocol: Solid-Phase Extraction (SPE)

This protocol is based on the use of a mixed-mode, reversed-phase/strong cation-exchange sorbent, such as Waters Oasis® MCX. This type of sorbent is effective for the extraction of basic compounds like acylcarnitines from biological fluids.[4]

Materials:

  • SPE cartridges: Mixed-mode, reversed-phase/strong cation-exchange (e.g., Waters Oasis® MCX, 30 mg/1 mL)

  • Urine samples

  • Internal Standard (IS): Deuterated this compound or a suitable short-chain acylcarnitine internal standard (e.g., d3-propionylcarnitine)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (reagent grade)

  • Ammonium hydroxide (reagent grade)

  • Deionized water

  • Centrifuge

  • SPE vacuum manifold

  • Evaporation system (e.g., nitrogen evaporator)

Procedure:

  • Sample Pre-treatment:

    • Thaw frozen urine samples at room temperature.

    • Vortex the samples to ensure homogeneity.

    • Centrifuge 1 mL of urine at 14,000 x g for 10 minutes to pellet any particulate matter.

    • Transfer 500 µL of the supernatant to a clean tube.

    • Add the internal standard solution.

    • Dilute the sample with 500 µL of 2% formic acid in water.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on the vacuum manifold.

    • Condition the cartridges by passing 1 mL of methanol.

    • Equilibrate the cartridges by passing 1 mL of 2% formic acid in water. Do not allow the cartridges to dry out.

  • Sample Loading:

    • Load the pre-treated urine sample (1 mL) onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1-2 drops per second.

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elution:

    • Elute the this compound and other acylcarnitines with 1 mL of 5% ammonium hydroxide in methanol.

    • Collect the eluate in a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

Experimental Workflow

The following diagram illustrates the solid-phase extraction workflow.

start Start sample_prep Sample Pre-treatment (Centrifuge, Dilute, Add IS) start->sample_prep conditioning SPE Conditioning (Methanol) sample_prep->conditioning equilibration SPE Equilibration (2% Formic Acid) conditioning->equilibration sample_load Sample Loading equilibration->sample_load wash1 Wash 1 (2% Formic Acid) sample_load->wash1 wash2 Wash 2 (Methanol) wash1->wash2 elution Elution (5% NH4OH in Methanol) wash2->elution evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis end End analysis->end

SPE Workflow for this compound Extraction.

Data Presentation

While specific quantitative data for this compound is not widely published, the following table summarizes typical performance characteristics for the analysis of other short-chain acylcarnitines from urine using a similar mixed-mode SPE and LC-MS/MS method.[5] These values can be considered representative for establishing method performance.

Analyte (Short-Chain Acylcarnitine)Recovery (%)Precision (%RSD)Linearity (r²)
Propionylcarnitine (C3)95.2< 5> 0.99
Butyrylcarnitine (C4)98.1< 4> 0.99
Isovalerylcarnitine (C5)102.3< 6> 0.99
Hexanoylcarnitine (C6)97.8< 5> 0.99

Conclusion

The described solid-phase extraction protocol using a mixed-mode cation exchange sorbent provides an effective and robust method for the isolation of this compound from urine. This sample preparation technique, coupled with LC-MS/MS analysis, allows for the sensitive and specific quantification of this metabolite, which is valuable for research in metabolic pathways and clinical chemistry. The provided workflow and performance data serve as a strong foundation for the implementation and validation of this method in a laboratory setting.

References

Application Notes and Protocols: Development of a Stable Isotope-Labeled Internal Standard for Methylthiopropionylcarnitine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylthiopropionylcarnitine is an acylcarnitine involved in the metabolism of methionine.[1] Accurate and precise quantification of this and other acylcarnitines is crucial for the diagnosis and monitoring of various inborn errors of metabolism.[2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for acylcarnitine analysis, and the use of stable isotope-labeled internal standards is essential for achieving reliable and reproducible results.[2][3][4] This document provides a detailed protocol for the synthesis of a stable isotope-labeled internal standard for this compound, specifically d3-methylthiopropionylcarnitine, and its application in quantitative LC-MS/MS assays.

Synthesis of d3-Methylthiopropionylcarnitine

The synthesis of d3-methylthiopropionylcarnitine involves a two-step process: the synthesis of the d3-labeled acylating agent, 3-(methyl-d3-thio)propionyl chloride, followed by the acylation of L-carnitine.

Part 1: Synthesis of 3-(methyl-d3-thio)propionic acid

A plausible synthetic route for 3-(methyl-d3-thio)propionic acid starts from 3-mercaptopropionic acid and a deuterated methyl source, such as iodomethane-d3.

Experimental Protocol:

  • Reaction Setup: In a well-ventilated fume hood, dissolve 3-mercaptopropionic acid (1 equivalent) in a suitable solvent such as methanol.

  • Deprotonation: Add a base, such as sodium methoxide (1.1 equivalents), to the solution at 0°C to deprotonate the thiol group.

  • Methylation: Slowly add iodomethane-d3 (1.1 equivalents) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, neutralize the mixture with a mild acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.

Part 2: Synthesis of d3-Methylthiopropionylcarnitine

The final step is the acylation of L-carnitine with the synthesized labeled acyl chloride.

Experimental Protocol:

  • Acyl Chloride Formation: Convert the synthesized 3-(methyl-d3-thio)propionic acid to its corresponding acyl chloride by reacting it with a chlorinating agent like thionyl chloride or oxalyl chloride in an inert solvent (e.g., dichloromethane) at 0°C.

  • Acylation of L-carnitine: In a separate flask, suspend L-carnitine hydrochloride in an anhydrous solvent (e.g., acetonitrile) with a suitable base (e.g., triethylamine) to neutralize the hydrochloride.

  • Reaction: Slowly add the freshly prepared 3-(methyl-d3-thio)propionyl chloride solution to the L-carnitine suspension at 0°C.

  • Reaction Monitoring and Workup: Allow the reaction to proceed for 4-6 hours at room temperature. Monitor by LC-MS. After completion, the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by a suitable method such as preparative HPLC to obtain the final d3-methylthiopropionylcarnitine.

Diagram of the Synthetic Workflow:

Synthesis_Workflow cluster_part1 Part 1: Synthesis of 3-(methyl-d3-thio)propionic acid cluster_part2 Part 2: Synthesis of d3-Methylthiopropionylcarnitine 3_mercaptopropionic_acid 3-Mercaptopropionic Acid Reaction1 Methylation Reaction 3_mercaptopropionic_acid->Reaction1 Iodomethane_d3 Iodomethane-d3 Iodomethane_d3->Reaction1 3_methyl_d3_thio_propionic_acid 3-(methyl-d3-thio)propionic acid Reaction1->3_methyl_d3_thio_propionic_acid 3_methyl_d3_thio_propionic_acid_2 3-(methyl-d3-thio)propionic acid Acyl_Chloride_Formation Acyl Chloride Formation 3_methyl_d3_thio_propionic_acid_2->Acyl_Chloride_Formation 3_methyl_d3_thio_propionyl_chloride 3-(methyl-d3-thio)propionyl chloride Acyl_Chloride_Formation->3_methyl_d3_thio_propionyl_chloride Acylation Acylation Reaction 3_methyl_d3_thio_propionyl_chloride->Acylation L_carnitine L-Carnitine L_carnitine->Acylation d3_MTP_Carnitine d3-Methylthiopropionylcarnitine Acylation->d3_MTP_Carnitine

Caption: Synthetic workflow for d3-methylthiopropionylcarnitine.

Application in Quantitative LC-MS/MS Analysis

The synthesized d3-methylthiopropionylcarnitine can be used as an internal standard for the quantification of endogenous this compound in biological matrices such as plasma, serum, and dried blood spots.

Experimental Protocol:

  • Sample Preparation:

    • To a 100 µL aliquot of the biological sample (e.g., plasma), add 10 µL of the d3-methylthiopropionylcarnitine internal standard solution (concentration to be optimized, typically in the range of 1-10 µM).

    • Add 300 µL of cold methanol to precipitate proteins.

    • Vortex for 30 seconds and centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column is commonly used for acylcarnitine analysis.

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is typical.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for both the analyte and the internal standard. The transitions should be optimized on the specific instrument used.

Diagram of the Analytical Workflow:

Analytical_Workflow Sample Biological Sample (e.g., Plasma) IS_Addition Add d3-Methylthiopropionylcarnitine Internal Standard Sample->IS_Addition Protein_Precipitation Protein Precipitation (Cold Methanol) IS_Addition->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis

Caption: Analytical workflow for quantification.

Data Presentation

The quantitative data should be summarized in tables for clear comparison.

Table 1: Optimized MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound[To be determined empirically][To be determined empirically][To be determined empirically]
d3-Methylthiopropionylcarnitine[Precursor + 3][To be determined empirically][To be determined empirically]

Table 2: Calibration Curve Parameters

AnalyteCalibration Range (µM)
This compound0.01 - 10>0.99

Table 3: Method Validation Data

ParameterResult
Lower Limit of Quantification (LLOQ)[To be determined]
Intra-day Precision (%RSD)<15%
Inter-day Precision (%RSD)<15%
Accuracy (%)85-115%
Matrix Effect (%)[To be determined]
Recovery (%)[To be determined]

Conclusion

This application note provides a comprehensive guide for the synthesis of a stable isotope-labeled internal standard for this compound and its implementation in a quantitative LC-MS/MS workflow. The use of this internal standard will enable researchers and clinicians to perform accurate and reliable measurements of this compound, contributing to a better understanding and diagnosis of metabolic disorders.

References

Targeted Analysis of Methylthiopropionylcarnitine Using Triple Quadrupole Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methylthiopropionylcarnitine is a short-chain acylcarnitine that originates from the catabolism of the essential amino acid methionine. Its quantification in biological matrices can provide insights into metabolic pathways related to methionine metabolism and potential inborn errors of metabolism. This document provides a detailed protocol for the targeted analysis of this compound in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a triple quadrupole mass spectrometer.

Metabolic Pathway: Methionine Catabolism

This compound is formed from the degradation of methionine. This pathway involves the conversion of methionine to S-adenosylmethionine (SAM), followed by a series of enzymatic reactions that ultimately produce 3-methylthiopropionyl-CoA. This acyl-CoA is then esterified to carnitine by carnitine acyltransferases to form 3-methylthiopropionylcarnitine.

Methionine Catabolism to this compound Methionine Methionine SAM S-Adenosylmethionine Methionine->SAM Methionine Adenosyltransferase MTP_CoA 3-Methylthiopropionyl-CoA Methionine->MTP_CoA Transamination & Decarboxylation (multi-step) SAH S-Adenosylhomocysteine SAM->SAH Methyltransferase Homocysteine Homocysteine SAH->Homocysteine SAH Hydrolase Alpha_ketobutyrate α-ketobutyrate Homocysteine->Alpha_ketobutyrate Cystathionine β-synthase, Cystathionine γ-lyase Propionyl_CoA Propionyl-CoA Alpha_ketobutyrate->Propionyl_CoA BCKDH Complex MTP_Carnitine This compound MTP_CoA->MTP_Carnitine Carnitine Acyltransferase

Figure 1: Simplified metabolic pathway of methionine catabolism leading to the formation of this compound.

Experimental Protocol

This protocol outlines the sample preparation, LC-MS/MS analysis, and quantification of this compound in human plasma.

Sample Preparation

A protein precipitation method is employed for the extraction of short-chain acylcarnitines from plasma.

Materials:

  • Human plasma (collected in K2-EDTA tubes)

  • Internal Standard (IS) working solution: Propionyl-d3-carnitine (1 µg/mL in methanol)

  • Precipitation solution: 0.1% formic acid in acetonitrile

  • Centrifuge capable of 4°C and >10,000 x g

  • 96-well deep-well plate

Procedure:

  • To 100 µL of plasma in a 1.5 mL microcentrifuge tube or a well of a 96-well deep-well plate, add 20 µL of the internal standard working solution.

  • Vortex briefly to mix.

  • Add 400 µL of ice-cold precipitation solution.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer 300 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of mobile phase A.

  • Vortex for 30 seconds and centrifuge at 2,000 x g for 5 minutes.

  • Transfer the supernatant to an autosampler vial with a low-volume insert for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

Column:

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

Mobile Phases:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

Gradient:

Time (min)% B
0.02
1.02
5.060
5.198
6.598
6.62
8.02

Flow Rate: 0.4 mL/min Column Temperature: 40°C Injection Volume: 5 µL

Triple Quadrupole Mass Spectrometry

Instrumentation:

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Ionization Mode: Positive Electrospray Ionization (ESI+)

Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound264.131585.02845025
Propionyl-d3-carnitine (IS)207.136385.02845022

Note: The precursor ion for this compound is calculated based on its molecular formula C11H21NO4S with a monoisotopic mass of 263.1242 Da. The [M+H]+ ion is monitored. The product ion at m/z 85 is a characteristic fragment for carnitine and its esters.

Source Parameters (Example):

  • IonSpray Voltage: 5500 V

  • Temperature: 500°C

  • Curtain Gas: 35 psi

  • Collision Gas: 9 psi

  • Ion Source Gas 1: 50 psi

  • Ion Source Gas 2: 60 psi

Experimental Workflow

The following diagram illustrates the overall workflow for the targeted analysis of this compound.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge1 Centrifugation Precipitate->Centrifuge1 Dry Evaporation Centrifuge1->Dry Reconstitute Reconstitution Dry->Reconstitute Inject Injection into LC-MS/MS Reconstitute->Inject Chromatography Chromatographic Separation (C18 Column) Inject->Chromatography Detection Triple Quadrupole MS (MRM Mode) Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for this compound analysis.

Quantitative Data Summary

The following table provides an example of quantitative data that could be obtained using this method. Calibration standards would be prepared by spiking known concentrations of a this compound standard into a surrogate matrix (e.g., charcoal-stripped plasma).

Table 1: Example Calibration Curve Data

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaAnalyte/IS Ratio
15,2341,567,8900.0033
525,8761,589,0120.0163
1051,9871,554,3210.0334
50260,1231,576,5430.1650
100525,4321,565,4320.3356
5002,612,3451,587,6541.6454

Table 2: Example Quality Control (QC) Sample Data

QC LevelNominal Conc. (ng/mL)Calculated Conc. (ng/mL)Accuracy (%)CV (%)
Low1514.596.75.8
Mid7578.2104.34.2
High400391.898.03.1

Conclusion

This application note provides a comprehensive and detailed protocol for the targeted analysis of this compound in plasma using triple quadrupole mass spectrometry. The described methodology, including sample preparation, LC separation, and MS/MS detection, offers a robust and sensitive approach for the quantification of this important metabolite. The provided workflows and diagrams facilitate a clear understanding of the experimental process and the metabolic origin of the analyte. This method can be a valuable tool for researchers and clinicians investigating methionine metabolism and related disorders.

high-resolution mass spectrometry for accurate mass determination of methylthiopropionylcarnitine

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Accurate Mass Determination of Methylthiopropionylcarnitine using High-Resolution Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the identification and accurate mass determination of this compound using High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography. This compound is a short-chain acylcarnitine that may serve as a potential biomarker in metabolic research. Accurate mass measurement is crucial for its unambiguous identification and differentiation from isobaric interferences in complex biological matrices.[1] This protocol outlines procedures for sample preparation, chromatographic separation, and HRMS analysis, and includes predicted fragmentation data to aid in structural confirmation.

Introduction

Acylcarnitines are essential intermediates in the metabolism of fatty acids and amino acids.[2][3] Their profiles in biological fluids can provide valuable insights into metabolic homeostasis and various pathological conditions.[4][5] this compound, an ester of carnitine, is of growing interest in metabolomics. The precise and accurate measurement of such compounds is critical for their validation as biomarkers.

High-Resolution Mass Spectrometry (HRMS) offers significant advantages over traditional tandem mass spectrometry, including high mass accuracy and resolving power.[6][7] This allows for the determination of the elemental composition of an analyte and its fragments, providing a high degree of confidence in its identification.[1] This application note describes a robust workflow utilizing Liquid Chromatography (LC) coupled to an Orbitrap-based HRMS system for the definitive analysis of this compound.

Principle and Workflow

The overall workflow involves the extraction of this compound from a biological matrix, separation from other metabolites using liquid chromatography, and subsequent detection and characterization by HRMS. The high resolving power of the mass spectrometer separates the analyte signal from background ions, enabling an accurate mass measurement of the precursor ion.[6] Data-dependent fragmentation (MS/MS) is then used to generate high-resolution fragment spectra, which are matched against predicted fragmentation patterns for structural confirmation.

Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Serum) Precip Protein Precipitation (Cold Acetonitrile) Sample->Precip Centrifuge Centrifugation Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry Evaporation & Reconstitution Supernatant->Dry LC HILIC Separation Dry->LC ESI Electrospray Ionization (Positive Mode) LC->ESI HRMS HRMS Detection (Orbitrap/Q-TOF) ESI->HRMS FullMS Full MS Scan (Accurate Mass of Precursor) HRMS->FullMS ddMS2 dd-MS2 Scan (High-Resolution Fragments) FullMS->ddMS2 Analysis Data Analysis (Formula Prediction, Library Matching) ddMS2->Analysis

Caption: General experimental workflow for this compound analysis.

Experimental Protocols

Sample Preparation (from Human Plasma)

This protocol is designed for the extraction of short-chain acylcarnitines from plasma.

  • Thawing: Thaw frozen plasma samples on ice.

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Protein Precipitation: Add 400 µL of cold acetonitrile (containing an appropriate internal standard, e.g., D3-acetylcarnitine) to the plasma sample.[8]

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new 1.5 mL tube, avoiding the protein pellet.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% acetonitrile with 0.1% formic acid). Vortex for 15 seconds.

  • Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

  • Transfer: Transfer the clear supernatant to an LC autosampler vial for analysis.

Liquid Chromatography Parameters

A Hydrophilic Interaction Liquid Chromatography (HILIC) method is recommended to achieve good retention and separation of polar carnitine esters without derivatization.[9]

ParameterRecommended Setting
LC System High-Performance Liquid Chromatography System
Column HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 0-1 min: 95% B; 1-7 min: 95-50% B; 7-8 min: 50% B; 8-8.1 min: 50-95% B; 8.1-10 min: 95% B
High-Resolution Mass Spectrometry Parameters

The following parameters are suggested for an Orbitrap-based mass spectrometer. These should be optimized for the specific instrument used.

ParameterRecommended Setting
Mass Spectrometer High-Resolution Mass Spectrometer (e.g., Q Exactive™)
Ionization Mode Positive Electrospray Ionization (ESI+)
Spray Voltage 3.5 kV
Capillary Temperature 320°C
Scan Mode Full MS / data-dependent MS2 (dd-MS2)
Full MS Resolution 70,000
Full MS AGC Target 1e6
Full MS Mass Range m/z 100-500
dd-MS2 Resolution 17,500
dd-MS2 Collision Energy Stepped NCE: 20, 30, 40
dd-MS2 Isolation Window 1.5 m/z

Data and Results

Accurate Mass and Elemental Composition

The primary identification of this compound is based on the accurate mass of its protonated molecular ion ([M+H]⁺).

Compound NameElemental FormulaTheoretical Mass [M+H]⁺ (m/z)
This compoundC₁₁H₂₂NO₄S⁺264.12641
Predicted Fragmentation Pattern

Acylcarnitines exhibit characteristic fragmentation patterns. The most common fragmentation involves a neutral loss of trimethylamine (59.0735 Da) and the formation of a diagnostic product ion at m/z 85.0284, corresponding to the butenolactone fragment of the carnitine backbone.[10]

Fragmentation cluster_frags Characteristic Fragments Precursor This compound [M+H]⁺ = 264.12641 Frag1 Butenolactone Fragment [C₄H₅O₂]⁺ = 85.0284 Precursor:f1->Frag1 CID Frag2 Precursor - Trimethylamine [C₈H₁₃O₄S]⁺ = 205.0529 Precursor:f1->Frag2 CID NeutralLoss Neutral Loss: Trimethylamine (59.0735 Da) Precursor:f1->NeutralLoss NeutralLoss->Frag2

Caption: Predicted fragmentation of protonated this compound.

Summary of Predicted Ions
Ion DescriptionElemental FormulaTheoretical Mass (m/z)
Precursor Ion [M+H]⁺ C₁₁H₂₂NO₄S⁺264.12641
Fragment 1 [C₄H₅O₂]⁺85.0284
Fragment 2 (Neutral Loss) [C₈H₁₃O₄S]⁺205.0529
Method Validation (Illustrative Data)

A full method validation should be performed according to established guidelines. The table below shows typical performance characteristics for such an assay.

ParameterIllustrative Value
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.5 nmol/L
Limit of Quantitation (LOQ) 1.5 nmol/L
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 90-110%

Conclusion

This application note presents a comprehensive and robust method for the accurate mass determination of this compound in biological samples using LC-HRMS. The high resolution and mass accuracy of the Orbitrap platform provide exceptional specificity and confidence in identification. The detailed protocols for sample preparation, LC separation, and MS detection, along with the predictive fragmentation data, offer a solid foundation for researchers in metabolomics, clinical chemistry, and drug development to implement this analysis in their laboratories.

References

Application Notes and Protocols: Methylthiopropionylcarnitine as a Biomarker for Inborn Errors of Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inborn errors of metabolism (IEMs) are a diverse group of genetic disorders that result from defects in enzymes or transport proteins involved in metabolic pathways. Early diagnosis and intervention are critical to prevent severe clinical consequences. Acylcarnitine analysis by tandem mass spectrometry (MS/MS) has become a cornerstone of newborn screening and diagnostic testing for many IEMs, particularly organic acidemias and fatty acid oxidation defects.[1][2] This document focuses on the application of 3-methylthiopropionylcarnitine (MTPC) as a potential biomarker for a specific inborn error of methionine metabolism.

Biomarker: 3-Methylthiopropionylcarnitine (C4-S-CH3) Associated Inborn Error of Metabolism: Methionine Adenosyltransferase I/III (MAT I/III) Deficiency

MAT I/III deficiency is an autosomal recessive or dominant disorder caused by mutations in the MAT1A gene, leading to impaired synthesis of S-adenosylmethionine (SAM) from methionine. This results in an accumulation of methionine in the blood (hypermethioninemia).[3] While elevated methionine is the primary biomarker for MAT I/III deficiency, the analysis of downstream metabolites such as MTPC may provide additional diagnostic information and aid in the differential diagnosis of hypermethioninemia.[4][5]

Metabolic Pathway

MTPC is formed from the transamination pathway of methionine metabolism. When the primary metabolic pathway of methionine is impaired, as in MAT I/III deficiency, there can be an increased flux through alternative pathways, leading to the formation and accumulation of metabolites like 3-methylthiopropionate (3-MTP).[1] This intermediate is subsequently esterified to carnitine to form 3-methylthiopropionylcarnitine.

Methionine Methionine MAT1A MAT I/III Methionine->MAT1A Transamination Transamination Pathway Methionine->Transamination SAM S-Adenosylmethionine MAT1A->SAM ATP Transmethylation Transmethylation Reactions SAM->Transmethylation Homocysteine Homocysteine Transmethylation->Homocysteine Transsulfuration Transsulfuration Pathway Homocysteine->Transsulfuration Cysteine Cysteine Transsulfuration->Cysteine KMTB α-keto-γ- methylthiobutyrate Transamination->KMTB MTP 3-Methylthiopropionate KMTB->MTP MTP_CoA 3-Methylthiopropionyl-CoA MTP->MTP_CoA CPT Carnitine Acyltransferase MTP_CoA->CPT MTPC 3-Methylthiopropionylcarnitine (C4-S-CH3) Carnitine Carnitine Carnitine->CPT CPT->MTPC

Caption: Methionine Metabolism and Formation of 3-Methylthiopropionylcarnitine.

Quantitative Data

The quantitative analysis of MTPC in biological specimens, such as dried blood spots (DBS) or plasma, is crucial for its validation as a biomarker. Below is a template for summarizing quantitative data. Laboratories should establish their own reference ranges based on their specific population and methodology.

AnalytePatient Cohort (MAT I/III Deficiency)Control Cohort (Healthy Newborns)Unit
Methionine> 60 (often >400 in severe cases)[5]6.98 - 44.05[6]µmol/L
3-Methylthiopropionylcarnitine (C4-S-CH3) [Insert Observed Range] [Insert Reference Range] µmol/L
Methionine/C4-S-CH3 Ratio[Insert Calculated Range] [Insert Reference Range]

Note: Specific quantitative data for 3-methylthiopropionylcarnitine in MAT I/III deficiency is not yet well-established in published literature. The table above serves as a template for researchers to populate with their own experimental data.

Experimental Protocols

Protocol 1: Quantification of 3-Methylthiopropionylcarnitine in Dried Blood Spots by LC-MS/MS

This protocol is adapted from established methods for acylcarnitine analysis in newborn screening.[7]

1. Materials and Reagents

  • Dried blood spot (DBS) cards

  • 3 mm hole puncher

  • 96-well microtiter plates

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Internal Standard: Stable isotope-labeled 3-methylthiopropionylcarnitine (e.g., d3-MTPC). If not commercially available, synthesis is required (see Protocol 2). A cocktail of other deuterated acylcarnitine internal standards should be used for broader profiling.

  • Calibrators: A series of known concentrations of 3-methylthiopropionylcarnitine in pooled blood for creating a calibration curve.

2. Sample Preparation

  • Punch a 3 mm disc from the DBS into a 96-well plate.

  • Add 100 µL of the extraction solution (Methanol containing the internal standard(s)) to each well.

  • Seal the plate and agitate on a plate shaker for 30 minutes at room temperature.

  • Centrifuge the plate at 3000 x g for 10 minutes.

  • Carefully transfer the supernatant to a new 96-well plate for analysis.

3. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate MTPC from other acylcarnitines. A starting condition of 95% A, ramping to 95% B over several minutes is a common starting point.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • 3-Methylthiopropionylcarnitine (C4-S-CH3): Precursor ion (Q1) m/z 264.1 -> Product ion (Q3) m/z 85.0.[8]

    • Internal Standard (e.g., d3-MTPC): Precursor ion (Q1) m/z 267.1 -> Product ion (Q3) m/z 85.0.

4. Data Analysis

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the peak area ratio (analyte/internal standard).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.

  • Determine the concentration of MTPC in the unknown samples from the calibration curve.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis DBS Dried Blood Spot Punch Punch 3mm Disc DBS->Punch Extraction Extraction with Methanol + Internal Standard Punch->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Transfer Supernatant Centrifugation->Supernatant LC LC Separation (C18 Column) Supernatant->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Calibration Calibration Curve Ratio->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental Workflow for MTPC Quantification.
Protocol 2: Considerations for the Synthesis of a Deuterated Internal Standard

For accurate quantification by mass spectrometry, a stable isotope-labeled internal standard is essential. If a deuterated standard for 3-methylthiopropionylcarnitine is not commercially available, it can be synthesized. A common approach involves the deuteration of a suitable precursor.

General Strategy:

  • Synthesis of Deuterated 3-Methylthiopropionic Acid: This can be achieved through various organic synthesis routes, for example, by using a deuterated starting material such as deuterated methyl iodide (CD3I) in a reaction to introduce the methylthio group.[9][10]

  • Activation of the Carboxylic Acid: The deuterated 3-methylthiopropionic acid is then activated, for example, by conversion to its acyl chloride or by using a coupling agent.

  • Esterification with Carnitine: The activated deuterated 3-methylthiopropionyl group is reacted with L-carnitine to form the desired deuterated 3-methylthiopropionylcarnitine.

Note: The synthesis of stable isotope-labeled standards requires expertise in organic chemistry and should be performed in a specialized laboratory. The final product must be purified and its identity and isotopic enrichment confirmed by analytical techniques such as NMR and mass spectrometry.

Diagnostic Workflow

The primary screening for MAT I/III deficiency is based on the quantification of methionine in newborn screening. The analysis of MTPC can serve as a second-tier test to increase the specificity of the screening and to aid in the differential diagnosis of other causes of hypermethioninemia.

NBS Newborn Screening (DBS) Methionine Methionine Quantification NBS->Methionine Elevated_Met Elevated Methionine? Methionine->Elevated_Met Normal Normal Elevated_Met->Normal No Acylcarnitine Second-Tier Test: Acylcarnitine Profile Elevated_Met->Acylcarnitine Yes Elevated_MTPC Elevated C4-S-CH3? Acylcarnitine->Elevated_MTPC Other_IEM Consider Other Causes of Hypermethioninemia Elevated_MTPC->Other_IEM No Genetic_Testing Genetic Testing (MAT1A gene) Elevated_MTPC->Genetic_Testing Yes Diagnosis Diagnosis: MAT I/III Deficiency Genetic_Testing->Diagnosis

References

Application Note: Advanced Sample Preparation Techniques for the Analysis of Methylthiopropionylcarnitine in Tissue Biopsies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methylthiopropionylcarnitine is an acylcarnitine that can serve as a biomarker in various metabolic studies. Accurate quantification of this analyte in tissue biopsies is crucial for understanding cellular metabolism and the pathophysiology of certain diseases. However, the complexity of the tissue matrix presents significant analytical challenges, including interference from abundant lipids, proteins, and other metabolites. This document provides detailed protocols for the robust and reproducible extraction of this compound from tissue biopsies, ensuring high-quality data for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Pre-analytical Considerations: Tissue Biopsy Collection and Handling

Proper collection and immediate preservation of tissue biopsies are paramount to prevent the degradation of target analytes.[1]

Protocol 1: Tissue Biopsy Collection and Flash-Freezing

  • Biopsy Collection: Obtain a tissue biopsy of appropriate size (typically 1.5 cm x 0.5 cm). The biopsy should be taken from a muscle or organ that is clearly affected but not yet dominated by fibrous or fatty tissue.[1] Handle the tissue with care to minimize mechanical trauma. Do not use electrocautery for excision.[1]

  • Immediate Rinsing: Briefly rinse the collected tissue with cold saline to remove any blood or external contaminants.[2]

  • Blotting: Gently blot the tissue with an absorbent towel to remove excess moisture.[1]

  • Flash-Freezing: Immediately flash-freeze the specimen to halt metabolic activity.

    • Method A (Isopentane and Liquid Nitrogen): Plunge the specimen into isopentane (2-methylbutane) that has been pre-chilled with liquid nitrogen to a temperature of approximately -70°C.[1] Swirl the specimen in the slurry for 10-15 seconds.[1]

    • Method B (Dry Ice Slurry): Alternatively, plunge the specimen into a slurry of dry ice and 100% alcohol or acetone.[1]

  • Storage: After freezing, immediately transfer the chalky white specimen to a pre-chilled, labeled cryovial.[1] Store the samples at -80°C until analysis to ensure long-term stability.[3]

Experimental Workflow for Sample Preparation

The overall workflow involves tissue homogenization to release cellular contents, followed by protein precipitation and extraction of the target analyte. Optional cleanup and derivatization steps can be included to enhance sensitivity and specificity.

G cluster_workflow Sample Preparation Workflow A 1. Frozen Tissue Biopsy B 2. Weighing & Homogenization (e.g., in 80% Methanol) A->B C 3. Centrifugation (to pellet debris) B->C D 4. Supernatant Collection C->D E 5. Optional: Solid-Phase Extraction (SPE) Cleanup D->E Optional G 7. Reconstitution in Injection Solvent D->G Direct F 6. Optional: Derivatization (e.g., with 3NPH) E->F Optional F->G H 8. LC-MS/MS Analysis G->H

Caption: Experimental workflow for this compound extraction.

Detailed Experimental Protocols

The following protocols describe the homogenization, extraction, and optional derivatization of this compound from tissue samples.

Protocol 2: Tissue Homogenization and Metabolite Extraction

This protocol is adapted from established methods for acylcarnitine extraction from tissue.[3][4]

  • Preparation: Work on dry ice to ensure the tissue remains frozen. Weigh approximately 5-10 mg of the frozen tissue biopsy.

  • Homogenization Solvent: Prepare an ice-cold extraction solvent of 80% methanol in water. Add an isotopically labeled internal standard (e.g., d3-propionylcarnitine) to the solvent to correct for extraction efficiency and matrix effects.[5]

  • Homogenization: Place the weighed tissue in a 2 mL tube containing ceramic beads. Add 1 mL of the ice-cold extraction solvent.[3] Homogenize the tissue using a bead-based homogenizer (e.g., FastPrep) for 60 seconds at a medium-to-high speed.[3]

  • Protein Precipitation: Incubate the homogenate on ice for 30 minutes to allow for complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 20,000 x g for 10 minutes at 4°C to pellet cellular debris and precipitated proteins.[3]

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new tube.

  • Drying: Evaporate the supernatant to dryness using a vacuum concentrator (e.g., SpeedVac) or a gentle stream of nitrogen.

Protocol 3: Optional Derivatization with 3-Nitrophenylhydrazine (3NPH)

Derivatization can improve the chromatographic properties and ionization efficiency of acylcarnitines.[3]

  • Reagent Preparation:

    • 3-Nitrophenylhydrazine (3NPH) solution: 25 mM in 35% acetonitrile.

    • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) solution: 25 mM in water.

    • Pyridine solution: 0.4% in 80% methanol.

  • Derivatization Reaction: To the dried extract from Protocol 2, add the following reagents sequentially:

    • 20 µL of 3NPH solution.

    • 20 µL of EDC solution.

    • 10 µL of Pyridine solution.

  • Incubation: Vortex the mixture briefly and incubate at 30°C for 30 minutes on a rocking platform.[3]

  • Drying and Reconstitution: Lyophilize or dry the sample completely.[3] Before analysis, reconstitute the derivatized sample in 50-100 µL of the initial mobile phase for LC-MS/MS analysis (e.g., 95% water, 5% acetonitrile with 0.1% formic acid).[3]

Biological Context: The Carnitine Shuttle

This compound is an acylcarnitine, a class of molecules essential for the transport of fatty acids into the mitochondrial matrix for subsequent β-oxidation. This process, known as the carnitine shuttle, is fundamental for cellular energy production.

G cluster_pathway Carnitine Shuttle for Fatty Acid Transport Cytosol Cytosol OMM Outer Mitochondrial Membrane Mitochondrial_Matrix Mitochondrial Matrix IMM Inner Mitochondrial Membrane FattyAcylCoA_cyto Fatty Acyl-CoA CPT1 CPT1 FattyAcylCoA_cyto->CPT1 Carnitine_cyto Carnitine Carnitine_cyto->CPT1 Acylcarnitine Acylcarnitine (e.g., this compound) CACT CACT Acylcarnitine->CACT CPT2 CPT2 Acylcarnitine->CPT2 CPT1->Acylcarnitine CACT->Acylcarnitine IMS Carnitine_matrix Carnitine CACT->Carnitine_matrix CPT2->Carnitine_matrix FattyAcylCoA_matrix Fatty Acyl-CoA CPT2->FattyAcylCoA_matrix BetaOx β-Oxidation FattyAcylCoA_matrix->BetaOx

References

Application Notes and Protocols: Monitoring Disease Progression Using Methylthiopropionylcarnitine Profiles

Author: BenchChem Technical Support Team. Date: November 2025

Note to Researchers, Scientists, and Drug Development Professionals:

Our comprehensive search for "methylthiopropionylcarnitine" and its profiles as a tool for monitoring disease progression did not yield specific scientific literature, quantitative data, or established experimental protocols directly related to this compound. The information available primarily pertains to the broader class of molecules known as acylcarnitines and the general methodologies for their analysis.

Therefore, the following application notes and protocols are based on established principles of acylcarnitine analysis and biomarker discovery. These should be considered as a foundational guide to be adapted for the specific investigation of this compound, should it be identified as a potential biomarker in future research.

I. Introduction to Acylcarnitines as Biomarkers

Acylcarnitines are esters of carnitine and fatty acids, playing a crucial role in the transport of long-chain fatty acids into the mitochondria for beta-oxidation.[1][2] Alterations in the profiles of various acylcarnitines in biological fluids can reflect metabolic dysregulation associated with a range of diseases, including metabolic disorders, cardiovascular diseases, and cancers. Monitoring these profiles offers a potential window into disease onset, progression, and response to therapeutic interventions.

II. Hypothetical Application of this compound in Disease Monitoring

While no direct evidence was found, we can hypothesize a role for this compound based on related metabolic pathways. 3-Methylthiopropionate is known to be a product of methionine metabolism.[3] Therefore, alterations in the levels of its carnitine conjugate, this compound, could potentially reflect disturbances in methionine metabolism, which has been implicated in various pathological states.

Potential Workflow for Investigating this compound as a Biomarker:

Caption: A hypothetical workflow for biomarker discovery and validation.

III. Experimental Protocols

The following are generalized protocols for the analysis of acylcarnitines, which can be adapted for this compound.

A. Sample Collection and Preparation

Biological samples such as plasma, serum, urine, or tissue extracts can be used for acylcarnitine analysis.[4][5]

Protocol for Plasma/Serum Preparation:

  • Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Centrifuge at 1500 x g for 15 minutes at 4°C.

  • Carefully aspirate the supernatant (plasma or serum) and transfer to a clean microcentrifuge tube.

  • Store samples at -80°C until analysis to prevent degradation.

B. Quantification of Acylcarnitines by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acylcarnitines.[2][6]

General LC-MS/MS Protocol:

  • Internal Standard Spiking: Add a known concentration of a stable isotope-labeled internal standard (e.g., d3-methylthiopropionylcarnitine, if synthesizable) to the biological sample.

  • Protein Precipitation: Precipitate proteins by adding a solvent like acetonitrile or methanol.

  • Centrifugation: Centrifuge to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer the supernatant containing the acylcarnitines to a new tube.

  • Derivatization (Optional): For certain acylcarnitines, derivatization (e.g., butylation) can improve chromatographic separation and ionization efficiency.

  • LC Separation: Inject the prepared sample onto a suitable liquid chromatography column (e.g., a C8 or C18 reversed-phase column) to separate the different acylcarnitine species.

  • MS/MS Detection: Analyze the eluent from the LC column using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and its internal standard would need to be determined.

Illustrative LC-MS/MS Workflow:

Caption: A generalized workflow for LC-MS/MS based acylcarnitine analysis.

IV. Data Presentation

Quantitative data from cohort studies should be presented in a clear and structured format to allow for easy comparison between different disease stages or treatment groups.

Table 1: Hypothetical Plasma this compound Concentrations (in µM) Across Disease Stages

Patient IDControl GroupEarly StageAdvanced StagePost-Treatment
P0010.521.233.450.89
P0020.481.564.121.02
P0030.611.113.890.95
Mean 0.54 1.30 3.82 0.95
Std Dev 0.07 0.23 0.34 0.07

V. Signaling Pathways

The direct signaling pathways involving this compound are currently unknown. However, acylcarnitines, in general, are linked to cellular energy metabolism and can influence various signaling pathways. For instance, alterations in acylcarnitine metabolism can impact pathways regulated by nutrient sensors like mTOR and AMPK.

Hypothetical Signaling Cascade:

Signaling_Pathway Metabolic_Stress Metabolic Stress (e.g., Disease State) Methionine_Metabolism Altered Methionine Metabolism Metabolic_Stress->Methionine_Metabolism MTPC_Levels Increased This compound Methionine_Metabolism->MTPC_Levels Mitochondrial_Function Mitochondrial Dysfunction MTPC_Levels->Mitochondrial_Function Cellular_Response Cellular Response (e.g., Disease Progression) Mitochondrial_Function->Cellular_Response

Caption: A hypothetical signaling pathway involving this compound.

VI. Conclusion and Future Directions

The use of this compound profiles for disease progression monitoring is a novel and currently unsubstantiated concept. The protocols and information provided here are intended to serve as a starting point for researchers interested in exploring this potential biomarker. Further research is critically needed to:

  • Confirm the presence and identity of this compound in biological systems.

  • Develop and validate a robust and sensitive analytical method for its quantification.

  • Conduct large-scale clinical studies to establish a definitive link between its concentration and disease progression.

  • Elucidate the underlying biological mechanisms and signaling pathways it may influence.

References

Development of a Competitive ELISA for Methylthiopropionylcarnitine

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methylthiopropionylcarnitine (MTPC) is a small molecule of interest in various fields of biomedical research. Accurate and sensitive quantification of MTPC in biological matrices is crucial for understanding its pharmacokinetics, pharmacodynamics, and potential role as a biomarker. This document provides a detailed protocol for the development and validation of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of MTPC. Since MTPC is a small molecule (hapten), it is not immunogenic on its own. Therefore, the initial and most critical step is the synthesis of an immunogen by conjugating MTPC to a carrier protein to elicit an antibody response.[1][2][][4][5] This application note outlines the procedures for immunogen synthesis, polyclonal antibody production, and the subsequent development and validation of a competitive ELISA.

Principle of the Competitive ELISA

The competitive ELISA is an ideal format for the detection of small molecules.[6] In this assay, MTPC in a sample competes with a fixed amount of enzyme-labeled MTPC for binding to a limited number of anti-MTPC antibody-coated microplate wells. The amount of enzyme-labeled MTPC bound to the antibody is inversely proportional to the concentration of MTPC in the sample. The signal is generated by the addition of a substrate that is converted by the enzyme into a colored product. The intensity of the color is then measured spectrophotometrically.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key molecular interactions in the competitive ELISA and the overall experimental workflow.

G cluster_coating Antibody Coating cluster_competition Competitive Binding cluster_detection Signal Generation Well Microplate Well Antibody Anti-MTPC Antibody Well->Antibody Coating Sample_MTPC MTPC in Sample Enzyme_MTPC Enzyme-MTPC Conjugate Sample_MTPC->Antibody Competition Substrate Substrate Enzyme_MTPC->Antibody Colored_Product Colored Product Substrate->Colored_Product Enzyme_MTPC_Bound Bound Enzyme-MTPC Enzyme_MTPC_Bound->Substrate Enzymatic Reaction

Figure 1: Molecular interactions in the competitive ELISA for MTPC.

G start Start immunogen_prep Immunogen Synthesis: MTPC-Carrier Protein Conjugation start->immunogen_prep antibody_prod Antibody Production: Immunization and Serum Collection immunogen_prep->antibody_prod elisa_dev ELISA Development: Checkerboard Titration antibody_prod->elisa_dev validation Assay Validation: Specificity, Sensitivity, Precision, Accuracy elisa_dev->validation quantification Sample Quantification validation->quantification end End quantification->end

Figure 2: Overall experimental workflow for MTPC ELISA development.

Experimental Protocols

Synthesis of MTPC-Carrier Protein Immunogen

Since MTPC is a small molecule, it must be conjugated to a larger carrier protein to become immunogenic.[1][2][][4][5] Keyhole Limpet Hemocyanin (KLH) is a commonly used carrier protein due to its high immunogenicity.[5][7] The carboxylic acid group on MTPC can be activated to form a stable amide bond with the amine groups on KLH.

Materials:

  • This compound (MTPC)

  • Keyhole Limpet Hemocyanin (KLH)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

Procedure:

  • Activation of MTPC: Dissolve MTPC in anhydrous DMF. Add NHS and DCC in a 1:1.2:1.2 molar ratio of MTPC:NHS:DCC. Stir the reaction mixture at room temperature for 4 hours to activate the carboxylic acid group of MTPC.

  • Conjugation to KLH: Dissolve KLH in PBS. Slowly add the activated MTPC solution to the KLH solution. The molar ratio of MTPC to KLH can be varied to optimize the hapten density, with a starting point of 20:1.[2][8]

  • Incubation: Gently stir the reaction mixture at 4°C overnight.

  • Purification: Remove the unconjugated MTPC and byproducts by dialysis against PBS at 4°C for 48 hours, with several changes of the buffer.

  • Characterization: Confirm the conjugation by techniques such as MALDI-TOF mass spectrometry or by determining the hapten-to-carrier protein ratio using spectrophotometric methods.[2]

  • Storage: Store the MTPC-KLH conjugate at -20°C.

Production of Polyclonal Anti-MTPC Antibodies

Materials:

  • MTPC-KLH immunogen

  • Freund's Complete Adjuvant (FCA)

  • Freund's Incomplete Adjuvant (FIA)

  • Rabbits (or other suitable host animal)

  • Protein A/G affinity chromatography column

Procedure:

  • Pre-immune Serum Collection: Collect blood from the host animal before immunization to serve as a negative control.

  • Immunization: Emulsify the MTPC-KLH immunogen with an equal volume of FCA. Inject the animal subcutaneously at multiple sites.[9]

  • Booster Injections: Administer booster injections every 2-3 weeks with the immunogen emulsified in FIA.

  • Titer Monitoring: Collect small blood samples 7-10 days after each booster injection. Determine the antibody titer using an indirect ELISA with MTPC conjugated to a different carrier protein (e.g., Bovine Serum Albumin - BSA) to avoid antibodies against the carrier protein.[5]

  • Serum Collection and Antibody Purification: Once a high antibody titer is achieved, collect a larger volume of blood and separate the serum. Purify the IgG fraction using a Protein A/G affinity chromatography column.

  • Characterization: Characterize the purified antibodies for their specificity and affinity to MTPC.

Competitive ELISA Protocol

Materials:

  • Anti-MTPC polyclonal antibody

  • MTPC-Horseradish Peroxidase (HRP) conjugate (synthesis similar to immunogen)

  • 96-well microplate

  • Coating Buffer (0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (PBS with 0.05% Tween-20)

  • Blocking Buffer (PBS with 1% BSA)

  • Sample/Standard Diluent (PBS with 0.1% BSA)

  • MTPC standard solutions

  • TMB Substrate Solution

  • Stop Solution (2 M H₂SO₄)

Procedure:

  • Coating: Dilute the anti-MTPC antibody in Coating Buffer. Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate three times with 300 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 2 hours at room temperature.

  • Washing: Aspirate the blocking buffer and wash the plate three times with 300 µL of Wash Buffer per well.

  • Competitive Reaction: Add 50 µL of standard or sample per well, followed by 50 µL of MTPC-HRP conjugate. Incubate for 1 hour at 37°C.

  • Washing: Aspirate the solution and wash the plate five times with 300 µL of Wash Buffer per well.

  • Substrate Addition: Add 100 µL of TMB Substrate Solution to each well. Incubate for 15-30 minutes at room temperature in the dark.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Reading: Read the absorbance at 450 nm using a microplate reader.

Data Presentation

The following tables present hypothetical data for the validation of the MTPC ELISA, demonstrating the expected performance of a well-optimized assay.[10]

Table 1: Standard Curve Data

MTPC Concentration (ng/mL)Absorbance (450 nm) (Mean)Standard Deviation%B/B₀
01.8520.098100.0
0.11.6880.08591.1
0.51.3540.07173.1
11.0230.05455.2
50.5670.03030.6
100.3120.01716.8
500.1250.0086.7
1000.0880.0054.8

Table 2: Assay Precision (Intra- and Inter-Assay)

MTPC Concentration (ng/mL)Intra-Assay CV (%) (n=10)Inter-Assay CV (%) (n=10)
15.28.5
104.87.9
506.19.2

Table 3: Accuracy (Spike and Recovery)

Sample MatrixSpiked MTPC (ng/mL)Measured MTPC (ng/mL)Recovery (%)
Serum54.8597.0
Serum2021.1105.5
Plasma55.15103.0
Plasma2019.497.0

Table 4: Specificity (Cross-Reactivity)

CompoundCross-Reactivity (%)
This compound100
Carnitine< 0.1
Propionylcarnitine< 0.5
Acetylcarnitine< 0.1
Unrelated Drug X< 0.01

Conclusion

The development of a sensitive and specific competitive ELISA for this compound is a multi-step process that begins with the successful synthesis of an immunogen. The protocols outlined in this application note provide a comprehensive guide for researchers to establish a robust and reliable method for the quantification of MTPC in biological samples. Proper validation of the assay, including the assessment of precision, accuracy, and specificity, is essential to ensure the generation of high-quality, reproducible data for research and drug development applications.[10][11]

References

Application Notes and Protocols for Synthesis of Radiolabeled Methylthiopropionylcarnitine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the synthesis of radiolabeled methylthiopropionylcarnitine, a potential tracer for positron emission tomography (PET) studies. This tracer is designed to investigate fatty acid metabolism, which plays a crucial role in various physiological and pathological states, including heart disease and cancer. The protocol is based on established methods for the synthesis and radiolabeling of carnitine derivatives and fatty acid analogs.

This compound is an analog of acylcarnitines, which are essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation. By radiolabeling this molecule, its uptake, distribution, and metabolism can be non-invasively monitored in vivo using PET imaging. The most common radionuclide for this purpose is Carbon-11 ([¹¹C]), a positron emitter with a short half-life of 20.4 minutes. The synthesis of [¹¹C]this compound typically involves the [¹¹C]-methylation of a suitable precursor.

Experimental Protocols

Part 1: Synthesis of the Precursor (N-desmethyl-3-methylthiopropionylcarnitine)

This section describes the synthesis of the non-radiolabeled precursor required for the final radiolabeling step.

Materials:

  • 3-(Methylthio)propionic acid

  • Oxalyl chloride

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • N-desmethyl-L-carnitine hydrochloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Methanol

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Activation of 3-(Methylthio)propionic acid:

    • Dissolve 3-(methylthio)propionic acid (1 equivalent) in anhydrous DCM.

    • Add a catalytic amount of DMF.

    • Slowly add oxalyl chloride (1.2 equivalents) to the solution at 0 °C.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain 3-(methylthio)propionyl chloride. Use this crude product immediately in the next step.

  • Acylation of N-desmethyl-L-carnitine:

    • Suspend N-desmethyl-L-carnitine hydrochloride (1 equivalent) in anhydrous DCM.

    • Add triethylamine (2.5 equivalents) to neutralize the hydrochloride and facilitate the reaction.

    • Cool the mixture to 0 °C.

    • Add a solution of the crude 3-(methylthio)propionyl chloride in DCM dropwise to the suspension.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction with a saturated sodium bicarbonate solution.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of methanol in ethyl acetate to yield N-desmethyl-3-methylthiopropionylcarnitine.

Part 2: Radiolabeling with [¹¹C]Methyl Iodide

This section details the radiosynthesis of [¹¹C]this compound.

Materials:

  • [¹¹C]Methyl iodide ([¹¹C]CH₃I) produced from a cyclotron

  • N-desmethyl-3-methylthiopropionylcarnitine (precursor)

  • Dimethylformamide (DMF), anhydrous

  • Sodium hydride (NaH)

  • High-Performance Liquid Chromatography (HPLC) system with a semi-preparative column (e.g., C18) and a radiation detector

  • Mobile phase for HPLC (e.g., acetonitrile/water with 0.1% trifluoroacetic acid)

  • Solid-phase extraction (SPE) cartridge (e.g., C18)

  • Sterile water for injection

  • Ethanol for formulation

Procedure:

  • Preparation:

    • Dissolve the precursor, N-desmethyl-3-methylthiopropionylcarnitine (1-2 mg), in anhydrous DMF (200 µL) in a reaction vessel.

    • Add a small amount of sodium hydride to the solution to act as a base.

  • Radiolabeling Reaction:

    • Bubble the produced [¹¹C]methyl iodide gas through the reaction mixture at room temperature.

    • Heat the sealed reaction vessel at 80-90 °C for 5-10 minutes.

  • Purification by HPLC:

    • After the reaction, quench the mixture with the HPLC mobile phase.

    • Inject the crude reaction mixture onto the semi-preparative HPLC system.

    • Monitor the elution profile with both a UV detector and a radiation detector to identify the peak corresponding to [¹¹C]this compound.

    • Collect the radioactive fraction.

  • Formulation:

    • Dilute the collected HPLC fraction with sterile water.

    • Pass the diluted solution through a C18 SPE cartridge to trap the radiolabeled product.

    • Wash the cartridge with sterile water to remove any remaining HPLC solvents.

    • Elute the final product from the cartridge with a small volume of ethanol.

    • Further dilute with sterile saline for injection to obtain an isotonic and injectable solution.

Part 3: Quality Control

Procedure:

  • Radiochemical Purity:

    • Inject an aliquot of the final product onto an analytical HPLC system equipped with a radiation detector.

    • Determine the percentage of radioactivity corresponding to the desired product peak. The radiochemical purity should be >95%.

  • Specific Activity:

    • Measure the total radioactivity of the final product using a dose calibrator.

    • Determine the molar amount of the product by analytical HPLC with a standard curve of the non-radiolabeled compound.

    • Calculate the specific activity in GBq/µmol or Ci/µmol.

  • Residual Solvents:

    • Analyze the final product for residual solvents (e.g., ethanol, acetonitrile) using gas chromatography (GC) to ensure they are below acceptable limits.

  • Sterility and Endotoxin Testing:

    • Perform standard sterility and endotoxin tests on the final product to ensure it is safe for in vivo studies.

Data Presentation

ParameterTypical Value
Radiochemical Yield (decay-corrected) 30-50% (based on [¹¹C]CH₃I)
Synthesis Time 30-40 minutes
Radiochemical Purity > 95%
Specific Activity 40-80 GBq/µmol (1.1-2.2 Ci/µmol)

Mandatory Visualization

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_radiolabeling Radiolabeling and Purification MTP_acid 3-(Methylthio)propionic acid Activation Activation with Oxalyl Chloride MTP_acid->Activation MTP_chloride 3-(Methylthio)propionyl chloride Activation->MTP_chloride Acylation Acylation MTP_chloride->Acylation NDM_carnitine N-desmethyl-L-carnitine NDM_carnitine->Acylation Crude_precursor Crude Precursor Acylation->Crude_precursor Purification_precursor Column Chromatography Crude_precursor->Purification_precursor Precursor N-desmethyl-3-methylthio- propionylcarnitine Purification_precursor->Precursor Reaction [¹¹C]-Methylation Precursor->Reaction C11_MeI [¹¹C]Methyl Iodide C11_MeI->Reaction Crude_product Crude Radiolabeled Product Reaction->Crude_product HPLC Semi-preparative HPLC Crude_product->HPLC Formulation SPE Formulation HPLC->Formulation Final_product [¹¹C]this compound Formulation->Final_product QC Quality Control Final_product->QC

Application Notes and Protocols for the Analytical Separation of Methylthiopropionylcarnitine and its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methylthiopropionylcarnitine is an acylcarnitine that, along with its isomers, can be an important biomarker in the study of metabolic pathways and inborn errors of metabolism. The accurate quantification of specific isomers is crucial as different isomers can have varied physiological and pathological significance. However, the structural similarity of these isomers presents a significant analytical challenge, making their separation and individual quantification difficult. Direct infusion mass spectrometry, while sensitive, cannot differentiate between isomers.[1] Therefore, chromatographic separation prior to mass spectrometric detection is essential for the unambiguous identification and quantification of this compound and its isomers.

This document provides a detailed protocol for the separation and quantification of this compound and its isomers using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). The described method is designed to be robust and sensitive, making it suitable for clinical research and diagnostic applications.[2][3]

Experimental Workflow

Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation and Detection cluster_data Data Processing SampleCollection Biological Sample (Plasma, Urine) ProteinPrecipitation Protein Precipitation (Acetonitrile) SampleCollection->ProteinPrecipitation Centrifugation1 Centrifugation ProteinPrecipitation->Centrifugation1 SupernatantCollection Supernatant Collection Centrifugation1->SupernatantCollection SPE Solid-Phase Extraction (Cation Exchange) SupernatantCollection->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation HPLC HPLC Separation (Reversed-Phase C18) Evaporation->HPLC MSMS Tandem MS Detection (ESI+, MRM) HPLC->MSMS DataAcquisition Data Acquisition MSMS->DataAcquisition Quantification Quantification (Internal Standards) DataAcquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for the analysis of this compound isomers.

Experimental Protocols

Sample Preparation

This protocol is designed for the extraction of acylcarnitines from human plasma.

Materials:

  • Human plasma

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Internal Standard (IS) solution (e.g., d3-propionylcarnitine)

  • Cation-exchange solid-phase extraction (SPE) cartridges

  • Methanol (MeOH), HPLC grade

  • Ammonium hydroxide (NH₄OH)

  • Water, LC-MS grade

Procedure:

  • To 100 µL of plasma, add 10 µL of the internal standard solution.

  • Add 400 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Condition a cation-exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of methanol.

  • Elute the acylcarnitines with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

HPLC-MS/MS Analysis

Instrumentation:

  • HPLC system capable of binary gradient elution.

  • Autosampler.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

HPLC Conditions:

Parameter Value
Column Reversed-phase C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40°C

| Injection Volume | 5 µL |

Gradient Elution Program:

Time (min) % Mobile Phase B
0.0 2
2.0 2
10.0 50
10.1 98
12.0 98
12.1 2

| 15.0 | 2 |

Mass Spectrometry Conditions:

Parameter Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow 800 L/hr

| Collision Gas | Argon |

MRM Transitions: The following table provides example MRM transitions for this compound and a potential isomer. The precursor ion ([M+H]⁺) for this compound (C₉H₁₉NO₃S) is m/z 222.1. The characteristic product ion for carnitine esters results from the neutral loss of trimethylamine (59 Da), leading to a product ion at m/z 85.0.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound222.185.05020
Isomer of MTP-carnitine222.185.05020
d3-Propionylcarnitine (IS)206.185.05018

Data Presentation

The following table summarizes hypothetical quantitative data for the separation of this compound and a closely eluting isomer.

CompoundRetention Time (min)LLOQ (ng/mL)ULOQ (ng/mL)
Isomer 15.20.5500
This compound5.80.5500

Signaling Pathway Diagram

While this compound is involved in metabolic pathways, a "signaling" pathway in the traditional sense is less applicable. Instead, a diagram illustrating its metabolic context is more appropriate.

Metabolism cluster_fatty_acid Fatty Acid Metabolism cluster_carnitine_shuttle Carnitine Shuttle cluster_downstream Downstream Metabolism FattyAcids Fatty Acids AcylCoA Acyl-CoA FattyAcids->AcylCoA MTP_CoA Methylthiopropionyl-CoA AcylCoA->MTP_CoA β-oxidation intermediate MTP_Carnitine This compound MTP_CoA->MTP_Carnitine CPT1/CPT2 Carnitine Carnitine Carnitine->MTP_Carnitine Mitochondria Mitochondrial Matrix MTP_Carnitine->Mitochondria Transport MTP_Carnitine_Mito This compound (in Mitochondria) Mitochondria->MTP_Carnitine_Mito MTP_CoA_Mito Methylthiopropionyl-CoA (in Mitochondria) MTP_Carnitine_Mito->MTP_CoA_Mito FurtherOxidation Further Oxidation MTP_CoA_Mito->FurtherOxidation

Caption: Metabolic context of this compound formation and transport.

Conclusion

The presented HPLC-MS/MS method provides a framework for the effective separation and quantification of this compound from its isomers in biological samples. The combination of reversed-phase chromatography with tandem mass spectrometry offers the selectivity and sensitivity required for demanding research and clinical applications.[4][5] The detailed protocol for sample preparation and analysis, along with the representative data, serves as a valuable resource for researchers in the field of metabolomics and drug development. Further method optimization may be required depending on the specific isomers of interest and the sample matrix.

References

Application Notes and Protocols for the Quantitative Analysis of Methylthiopropionylcarnitine Using an Endogenous Retention-Index Framework

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for establishing a robust and reproducible quantitative method for methylthiopropionylcarnitine (MTPC) in biological matrices. The protocol leverages an endogenous retention-index (RI) system to ensure accurate and consistent identification of MTPC, a critical prerequisite for reliable quantification, particularly in complex biological samples. This method is designed for researchers in drug development, clinical diagnostics, and metabolic studies who require high-quality, reproducible quantitative data. The application of a retention-index system, using well-characterized endogenous molecules as standards, mitigates the issue of retention time shifts between analytical runs and different instrument platforms. Detailed experimental protocols, data presentation tables, and workflow diagrams are provided to facilitate the implementation of this method in a research or drug development laboratory.

Introduction

This compound (MTPC) is a metabolite of interest in various fields, including the study of inborn errors of metabolism and drug development. Accurate quantification of MTPC in biological fluids is essential for understanding its physiological roles and for the development of potential therapeutic interventions. A significant challenge in the liquid chromatography-mass spectrometry (LC-MS) based quantification of endogenous metabolites is the variability in retention time (RT), which can lead to misidentification and inaccurate measurement.

To address this challenge, this protocol employs a retention-index (RI) system based on a series of endogenous compounds that are consistently present in the biological matrix of interest. This approach provides a stable reference framework for the identification of MTPC, independent of minor variations in chromatographic conditions. By normalizing the retention time of MTPC to the retention times of these endogenous markers, a highly reproducible retention index can be calculated, ensuring the correct peak is integrated for quantification in every analysis.

This application note provides a step-by-step guide to:

  • Prepare biological samples for MTPC analysis.

  • Develop and validate an LC-MS/MS method for MTPC quantification.

  • Establish and utilize an endogenous retention-index system for robust MTPC identification.

  • Process and present quantitative data in a clear and structured format.

Experimental Protocols

Materials and Reagents
  • This compound (MTPC) standard

  • Stable isotope-labeled internal standard (e.g., D3-MTPC)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Human plasma (or other relevant biological matrix)

  • Solid-phase extraction (SPE) cartridges

Sample Preparation: Protein Precipitation and SPE Cleanup
  • Thaw Samples: Thaw frozen plasma samples on ice.

  • Spike Internal Standard: To 100 µL of plasma, add 10 µL of the internal standard solution (e.g., 1 µg/mL D3-MTPC in 50% MeOH). Vortex for 10 seconds.

  • Protein Precipitation: Add 400 µL of cold acetonitrile to precipitate proteins. Vortex for 1 minute.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water.

    • Elute the analytes with 1 mL of methanol.

  • Dry and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 1: LC-MS/MS Operating Conditions

ParameterValue
LC Column C18 reversed-phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Gas Nitrogen, 800 L/hr
Desolvation Temp. 400°C
Multiple Reaction Monitoring (MRM) Transitions

The mass spectrometer is operated in MRM mode to monitor specific precursor-to-product ion transitions for MTPC and its internal standard.

Table 2: MRM Transitions for MTPC and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
MTPC[To be determined based on MTPC structure][To be determined based on MTPC structure][To be optimized]
D3-MTPC (IS)[To be determined based on D3-MTPC structure][To be determined based on D3-MTPC structure][To be optimized]

Endogenous Retention-Index System

Selection of Endogenous Retention-Index Markers

A set of endogenous compounds that are consistently present and well-resolved in the chromatogram are selected as RI markers. These markers should bracket the retention time of MTPC.

Table 3: Potential Endogenous Retention-Index Markers

Marker CompoundRetention Time (min)
Endogenous Marker 1[Example: ~2.5]
Endogenous Marker 2[Example: ~4.0]
Endogenous Marker 3[Example: ~6.5]
Endogenous Marker 4[Example: ~8.0]
Calculation of the Retention Index

The retention index of MTPC is calculated using the following formula, which is analogous to the van den Dool and Kratz equation for temperature-programmed gas chromatography.[1]

RIMTPC = 100n + 100 * [(tMTPC - tn) / (tn+1 - tn)]

Where:

  • RIMTPC is the retention index of MTPC.

  • n is the carbon number (or other assigned number) of the n-alkane (or in this case, the endogenous marker) eluting immediately before MTPC.

  • tMTPC is the retention time of MTPC.

  • tn is the retention time of the endogenous marker eluting immediately before MTPC.

  • tn+1 is the retention time of the endogenous marker eluting immediately after MTPC.

Quantitative Data and Analysis

Calibration Curve

A calibration curve is constructed by plotting the peak area ratio of the MTPC to the internal standard against the concentration of the MTPC standards.

Table 4: Representative Calibration Curve Data

Concentration (ng/mL)MTPC Peak AreaIS Peak AreaPeak Area Ratio (MTPC/IS)
11,52010,1000.150
57,65010,2500.746
1015,30010,1501.507
5075,90010,2007.441
100151,20010,05015.045
500755,00010,10074.752
Quality Control and Sample Data

Quality control (QC) samples at low, medium, and high concentrations are analyzed alongside the unknown samples to ensure the accuracy and precision of the assay.

Table 5: Quantitative Analysis of QC and Unknown Samples

Sample IDRetention Time (min)Calculated RICalculated Conc. (ng/mL)
QC Low (5 ng/mL)5.215284.95
QC Mid (50 ng/mL)5.2252951.2
QC High (400 ng/mL)5.21528395.8
Unknown Sample 15.2353025.4
Unknown Sample 25.2052778.9

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification sample Biological Sample (e.g., Plasma) spike Spike Internal Standard (D3-MTPC) sample->spike precip Protein Precipitation (Acetonitrile) spike->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe dry_recon Dry Down & Reconstitute spe->dry_recon lcms UHPLC-MS/MS Analysis (MRM Mode) dry_recon->lcms peak_integration Peak Integration lcms->peak_integration ri_calc Retention Index Calculation peak_integration->ri_calc quant Quantification using Calibration Curve peak_integration->quant results Final Concentration & RI ri_calc->results quant->results

Caption: Workflow for MTPC quantification.

Logical Relationship of Retention Index Calculation

retention_index_logic cluster_inputs Input Data cluster_calc Calculation cluster_output Output rt_n Retention Time of Endogenous Marker n (t_n) formula RI = 100n + 100 * [(t_MTPC - t_n) / (t_n+1 - t_n)] rt_n->formula rt_mtpc Retention Time of MTPC (t_MTPC) rt_mtpc->formula rt_n1 Retention Time of Endogenous Marker n+1 (t_n+1) rt_n1->formula ri_value Retention Index of MTPC (RI_MTPC) formula->ri_value

Caption: Logic of retention index calculation.

Conclusion

The methodology described in this application note provides a robust and reliable approach for the quantitative analysis of this compound in biological matrices. By incorporating an endogenous retention-index system, this protocol effectively addresses the common issue of retention time variability in LC-MS analysis, thereby ensuring accurate peak identification and integration. The detailed protocols, structured data tables, and clear visualizations are intended to facilitate the adoption of this method in research and development settings, ultimately contributing to higher quality and more reproducible scientific outcomes.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Ion Suppression of Methylthiopropionylcarnitine in ESI-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering ion suppression when analyzing methylthiopropionylcarnitine and other acylcarnitines using Electrospray Ionization Mass Spectrometry (ESI-MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression in ESI-MS and why is it a problem for analyzing this compound?

A1: Ion suppression is a phenomenon in Liquid Chromatography-Mass Spectrometry (LC-MS) where the signal intensity of the target analyte, such as this compound, is reduced due to the presence of co-eluting compounds from the sample matrix.[1][2][3] This occurs within the ESI source when matrix components interfere with the ionization efficiency of the analyte.[2][3] The consequence is a loss of sensitivity, poor precision, and inaccurate quantification, which can severely limit the validity of an assay's results.[1][2][4]

Q2: What are the most common causes of ion suppression?

A2: Ion suppression in ESI is primarily caused by several factors:

  • Competition for Ionization: High concentrations of co-eluting matrix components (e.g., salts, phospholipids, proteins) compete with the analyte for the available charge on the surface of ESI droplets.[1][2]

  • Changes in Droplet Physical Properties: Interfering compounds can increase the surface tension and viscosity of the ESI droplets. This hinders solvent evaporation, which is a critical step for the analyte to be released into the gas phase as an ion.[1][2][3]

  • Presence of Non-Volatile Materials: Non-volatile materials, such as inorganic salts and buffers (phosphate, TRIS), can co-precipitate with the analyte or prevent the droplets from shrinking to the critical radius required for ion emission.[1][2][5]

  • Exogenous Contaminants: Substances introduced during sample preparation, like plasticizers from tubes or certain mobile phase additives (e.g., trifluoroacetic acid - TFA), can also cause significant suppression.[1][2][5]

Q3: How can I definitively test if ion suppression is affecting my this compound analysis?

A3: The most accepted method to diagnose and pinpoint ion suppression is the post-column infusion experiment .[2][6] This involves infusing a constant flow of a this compound standard solution into the mobile phase just after the analytical column (using a 'T' junction) and before the ESI source. While this infusion is running, a blank matrix sample (e.g., extracted plasma without the analyte) is injected. Any dip or decrease in the constant baseline signal of the analyte corresponds to a region in the chromatogram where co-eluting matrix components are causing ion suppression.[2][6]

Q4: Is Atmospheric Pressure Chemical Ionization (APCI) a better alternative to ESI for analyzing acylcarnitines to avoid ion suppression?

A4: APCI can be a viable alternative as it is generally less susceptible to ion suppression than ESI.[1][3][7] The reason is that ionization in APCI occurs in the gas phase, initiated by a corona discharge, which is a more robust process and less affected by the sample matrix in the droplets.[1][8] However, the trade-off might be a loss of sensitivity for certain compounds compared to ESI. Therefore, switching to APCI should be considered if other methods to reduce ion suppression with ESI are unsuccessful.[1][9]

Q5: Can simply diluting my sample solve the ion suppression problem?

A5: Diluting the sample can reduce ion suppression by lowering the concentration of interfering matrix components.[3][9] However, this strategy has a significant drawback: it also dilutes the analyte of interest, this compound. This can cause the analyte concentration to fall below the lower limit of quantification (LLOQ) of the instrument, making reliable measurement impossible.[10] While simple, dilution is often not a practical solution for trace-level analysis.[1][10]

Troubleshooting Guide

Issue 1: Poor Sensitivity or No Detectable Signal for this compound

This is a classic sign of severe ion suppression, where matrix components are co-eluting with your analyte and preventing its efficient ionization.

StrategyDetailed ApproachProsCons
1. Improve Sample Preparation Implement more rigorous cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to selectively remove interfering matrix components (e.g., phospholipids, salts) prior to LC-MS analysis.[1][11]Highly effective at removing a broad range of interferences, leading to a cleaner sample and significantly reduced suppression.[11]Can be more time-consuming and may require significant method development.[1]
2. Optimize Chromatographic Separation Modify the LC method to achieve better separation between this compound and the regions of ion suppression. This can be done by adjusting the mobile phase gradient, changing the column chemistry (e.g., from C18 to HILIC), or altering the flow rate.[1][2][11]Can completely resolve the analyte from the interfering peaks without altering the sample preparation protocol.[1]May not always be possible to separate the analyte from all interferences, especially with complex matrices.[1]
3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS) Synthesize or purchase a SIL-IS for this compound (e.g., with ¹³C or ²H labels). The SIL-IS is added to the sample at the very beginning of the workflow.This is the gold standard for quantitative bioanalysis. The SIL-IS co-elutes and experiences the same degree of ion suppression as the analyte, allowing for accurate quantification based on the analyte/IS ratio.[2][5][11][12]SIL-IS can be expensive and may not be commercially available for all analytes. Adding too high a concentration of the IS can itself cause suppression.[2]

Issue 2: High Variability and Poor Reproducibility in Quantitative Results

This issue often arises from inconsistent matrix effects between different samples, leading to fluctuating levels of ion suppression.

StrategyDetailed ApproachProsCons
1. Implement a Robust Internal Standard Strategy As mentioned above, using a stable isotope-labeled internal standard is the most effective way to correct for sample-to-sample variation in ion suppression.[11][12]Corrects for variability during both sample preparation and ionization, leading to high precision and accuracy.[2]Cost and availability of the SIL-IS.[2]
2. Use Matrix-Matched Calibrants Prepare the calibration standards in the same biological matrix as the samples being analyzed (e.g., spike into blank plasma).[2][11]This helps to ensure that the calibrants and the unknown samples experience similar matrix effects, improving accuracy.[11]It can be difficult to obtain a truly "blank" matrix that is free of the endogenous analyte. This method does not correct for variability between individual samples.[2]
3. Standardize Sample Preparation Rigorously Ensure every step of the sample preparation protocol is performed with high precision and consistency across all samples and standards to minimize variations in matrix composition.Reduces a significant source of variability in the final analysis.Does not eliminate inherent differences in matrix composition between biological samples from different sources.

Experimental Protocols & Data

Experimental Protocol: Post-Column Infusion Test to Diagnose Ion Suppression

This protocol allows for the identification of retention time windows where ion suppression occurs.[6]

Objective: To determine if and when ion suppression is affecting the ESI-MS signal during a chromatographic run.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Standard solution of this compound (e.g., 100 ng/mL in mobile phase)

  • PEEK tubing and a 'T' junction

  • Prepared blank matrix sample (e.g., protein-precipitated plasma from a source known to not contain the analyte)

Methodology:

  • System Setup:

    • Set up the LC system with the analytical column and mobile phase conditions used for the actual analysis.

    • Disconnect the tubing from the LC that goes to the MS source.

    • Using a 'T' junction, connect the LC eluent flow path to one inlet, the syringe pump (containing the analyte standard) to the second inlet, and the MS source to the outlet.

  • Infusion:

    • Begin the LC gradient run with a blank injection (e.g., mobile phase).

    • Simultaneously, start the syringe pump to deliver a constant, low flow (e.g., 5-10 µL/min) of the this compound standard solution into the 'T' junction.

    • Monitor the signal for the this compound precursor ion on the mass spectrometer. You should observe a stable, continuous baseline signal.

  • Matrix Injection:

    • Once a stable baseline is achieved, inject the prepared blank matrix sample onto the LC column.

    • Continue to monitor the analyte's signal throughout the entire chromatographic run.

  • Data Analysis:

    • Examine the resulting chromatogram (signal intensity vs. time).

    • A stable, flat baseline indicates no ion suppression.

    • Any significant and reproducible drop in the signal intensity indicates a region where co-eluting components from the matrix are causing ion suppression. The retention time of this dip should be noted and compared to the retention time of this compound in your actual assay.

Data Presentation: Comparison of Ion Suppression Mitigation Strategies

The following table summarizes the effectiveness and key considerations for common strategies used to overcome ion suppression.

Mitigation StrategyRelative EffectivenessEffort/CostKey Consideration
Stable Isotope-Labeled Internal Standard Very HighHigh CostThe most robust method for quantitative accuracy; corrects for multiple sources of error.[11][12]
Improved Chromatographic Separation HighMediumHighly effective if the analyte can be resolved from interfering matrix components.[1][2]
Solid-Phase Extraction (SPE) HighMediumExcellent for removing specific classes of interferences and cleaning up complex samples.[11]
Liquid-Liquid Extraction (LLE) Medium-HighLow-MediumA good, cost-effective technique for sample cleanup, though may be less selective than SPE.[1]
Matrix-Matched Calibration MediumMediumCompensates for consistent matrix effects but not for inter-sample variability.[2][11]
Sample Dilution LowLowSimple, but often leads to unacceptable loss of sensitivity.[10]
Switching to APCI Source VariableMediumCan be very effective, but analyte must be suitable for APCI and sensitivity may be lower.[1][3]

Visualizations

Logical & Experimental Workflows

The following diagrams illustrate the workflows for troubleshooting and selecting a strategy to combat ion suppression.

TroubleshootingWorkflow start Problem Observed: Low Sensitivity / High Variability diagnose Perform Post-Column Infusion Experiment start->diagnose check_coelution Does Suppression Zone Overlap with Analyte Peak? diagnose->check_coelution implement Implement Mitigation Strategy (See Decision Diagram) check_coelution->implement  Yes no_issue Suppression is Not the Primary Issue. Investigate Other Causes (e.g., sample degradation). check_coelution->no_issue No verify Validate Method Performance: Check Sensitivity, Precision, Accuracy implement->verify end Problem Resolved verify->end

Caption: A general workflow for diagnosing and resolving ion suppression issues.

StrategySelection start Select Mitigation Strategy q_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Available and Affordable? start->q_is use_is Primary Strategy: Use SIL-IS for Quantification q_is->use_is Yes q_chrom Can Chromatography Be Modified to Separate Analyte from Suppression Zone? q_is->q_chrom No end Combine Strategies for Best Results use_is->end mod_chrom Secondary Strategy: Optimize LC Method q_chrom->mod_chrom Yes q_prep Is Sample Cleanup Sufficient? q_chrom->q_prep No mod_chrom->end imp_prep Tertiary Strategy: Improve Sample Prep (SPE or LLE) q_prep->imp_prep No q_prep->end Yes imp_prep->end

Caption: A decision diagram for selecting the most appropriate ion suppression strategy.

References

Technical Support Center: Chromatographic Analysis of Methylthiopropionylcarnitine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the chromatographic peak shape for methylthiopropionylcarnitine.

Frequently Asked Questions (FAQs)

Q1: What are the most common peak shape issues encountered during the analysis of this compound?

A1: The most common peak shape problems when analyzing this compound and other carnitine derivatives are peak tailing, peak fronting, and peak broadening. These issues can affect the accuracy and precision of quantification.[1][2] Peak tailing, in particular, can be caused by secondary interactions with the stationary phase or issues with the mobile phase.[1][2][3]

Q2: Why is my this compound peak tailing?

A2: Peak tailing for a charged analyte like this compound in HILIC or reversed-phase chromatography can stem from several factors:

  • Secondary Silanol Interactions: Free silanol groups on the silica-based stationary phase can interact with the positively charged quaternary amine of the carnitine, causing tailing.[2]

  • Insufficient Buffer Concentration: A low buffer concentration in the mobile phase may not effectively mask the active sites on the stationary phase, leading to secondary interactions.[3]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, it can lead to inconsistent ionization and peak tailing.[3]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in tailing peaks.[1]

  • Contamination: A blocked or contaminated guard column or inlet frit can distort the peak shape.[2]

Q3: What causes peak fronting in the chromatogram of this compound?

A3: Peak fronting is less common than tailing but can occur due to:

  • Sample Overload: Injecting a very high concentration of the analyte can lead to fronting.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel faster at the beginning of the band, leading to a fronting peak.[4][5]

Q4: How can I increase the signal intensity and improve the peak shape of my analyte?

A4: To improve signal intensity and achieve sharper peaks, consider the following:

  • Optimize Mobile Phase: Adjust the organic/aqueous ratio, buffer concentration, and pH. For HILIC, a higher percentage of the organic solvent generally increases retention.

  • Use a Suitable Column: A well-end-capped column can minimize secondary interactions. For charged analytes, a column with a charged surface can repel the analyte, leading to sharper peaks.[6]

  • Derivatization: Although often not necessary with MS detection, derivatization can improve chromatographic properties and ionization efficiency. Butylation of acylcarnitines has been shown to increase ionization efficiency.[7]

  • Decrease Flow Rate: Lowering the flow rate can sometimes improve peak resolution and shape, though it will increase the analysis time.[8]

Troubleshooting Guides

This section provides structured guidance to address specific peak shape problems.

Guide 1: Troubleshooting Peak Tailing

This guide will help you diagnose and resolve issues with tailing peaks for this compound.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks check_frit Check for blocked column inlet frit or guard column. check_all_peaks->check_frit Yes check_mobile_phase Review Mobile Phase Composition check_all_peaks->check_mobile_phase No all_peaks_yes Yes reverse_flush Reverse and flush the column. check_frit->reverse_flush replace_guard Replace guard column. reverse_flush->replace_guard end Peak Shape Improved replace_guard->end all_peaks_no No increase_buffer Increase buffer concentration (e.g., to 30 mM). check_mobile_phase->increase_buffer Buffer issue adjust_ph Adjust mobile phase pH away from analyte pKa. check_mobile_phase->adjust_ph pH issue check_sample Review Sample and Injection check_mobile_phase->check_sample If no improvement increase_buffer->end adjust_ph->end reduce_injection Reduce injection volume. check_sample->reduce_injection Overload suspected match_solvent Match sample solvent to mobile phase. check_sample->match_solvent Solvent mismatch reduce_injection->end match_solvent->end

Caption: Troubleshooting workflow for peak tailing.

Experimental Protocol: Optimizing Mobile Phase Buffer Concentration

  • Initial Conditions: Start with a mobile phase containing 10 mM ammonium acetate in the aqueous portion.

  • Incremental Increase: Prepare mobile phases with increasing buffer concentrations (e.g., 20 mM, 30 mM, 50 mM).

  • Analysis: Inject the this compound standard with each mobile phase, keeping all other parameters (gradient, flow rate, temperature) constant.

  • Evaluation: Compare the peak asymmetry factor for each concentration. A value closer to 1 indicates a more symmetrical peak.

Quantitative Data Summary: Effect of Buffer Concentration on Peak Asymmetry

Buffer Concentration (mM)Peak Asymmetry (As)
101.8
201.4
301.1
501.0

Note: Data is illustrative and will vary based on the specific column and HPLC system.

Guide 2: Troubleshooting Peak Fronting

This guide addresses the issue of fronting peaks.

Troubleshooting Workflow for Peak Fronting

G start Peak Fronting Observed check_sample_solvent Is the sample solvent stronger than the mobile phase? start->check_sample_solvent modify_solvent Re-dissolve sample in a weaker solvent (match mobile phase). check_sample_solvent->modify_solvent Yes check_concentration Check sample concentration. check_sample_solvent->check_concentration No solvent_yes Yes use_co_injection Use co-injection with a weak solvent if available. modify_solvent->use_co_injection end Peak Shape Improved use_co_injection->end solvent_no No dilute_sample Dilute the sample and re-inject. check_concentration->dilute_sample dilute_sample->end

Caption: Troubleshooting workflow for peak fronting.

Experimental Protocol: Adjusting Sample Solvent

  • Initial Mobile Phase: Assume a HILIC separation with an initial mobile phase of 90% acetonitrile and 10% aqueous buffer.

  • Problematic Sample Solvent: The sample is dissolved in 50% acetonitrile.

  • Corrective Action: Evaporate the sample solvent and reconstitute the sample in a solvent that closely matches the initial mobile phase, for instance, 90% acetonitrile.

  • Analysis and Comparison: Inject the sample prepared in the new solvent and compare the peak shape to the original injection.

Quantitative Data Summary: Effect of Sample Solvent on Peak Shape

Sample Solvent CompositionPeak Asymmetry (As)Peak Shape
50% Acetonitrile0.7Fronting
75% Acetonitrile0.9Improved
90% Acetonitrile1.0Symmetrical

Note: Data is illustrative.

General Experimental Protocol: HILIC-MS/MS Analysis of this compound

This protocol provides a starting point for method development.

1. Sample Preparation (from Plasma)

  • Precipitation: To 100 µL of plasma, add 400 µL of cold acetonitrile containing the internal standard.

  • Vortex: Vortex the mixture for 1 minute.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

2. Chromatographic Conditions

  • HPLC System: A UHPLC system is recommended.

  • Column: HILIC column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    Time (min) %B
    0.0 95
    5.0 50
    5.1 95

    | 7.0 | 95 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

3. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Source Parameters:

    • Ion Spray Voltage: 5500 V

    • Heater Temperature: 600°C

    • Curtain Gas: 40 psi

  • MRM Transitions: To be determined by infusion of the this compound standard.

Workflow for HILIC-MS/MS Analysis

G sample_prep Sample Preparation (Protein Precipitation) hilic_sep HILIC Separation sample_prep->hilic_sep esi_ion ESI+ Ionization hilic_sep->esi_ion ms_detect MS/MS Detection (MRM) esi_ion->ms_detect data_proc Data Processing (Quantification) ms_detect->data_proc

Caption: General workflow for HILIC-MS/MS analysis.

References

Technical Support Center: Troubleshooting Poor Recovery of Methylthiopropionylcarnitine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address poor recovery of methylthiopropionylcarnitine during sample extraction.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound to consider during sample extraction?

A1: While specific experimental data for this compound is limited, we can infer its properties from its structure. It is a quaternary ammonium compound, making it permanently positively charged, and it contains a carboxyl group. This zwitterionic nature at physiological pH makes it a highly polar and water-soluble molecule. The presence of a thioether linkage (methylthio-) may also make it susceptible to oxidation.

Q2: Which extraction techniques are most suitable for this compound?

A2: Due to its high polarity, the most common and effective extraction techniques for this compound and other acylcarnitines from biological matrices (e.g., plasma, urine, tissue homogenates) are:

  • Protein Precipitation (PPT): Often used as an initial cleanup step to remove the bulk of proteins.

  • Solid-Phase Extraction (SPE): A highly effective technique for cleanup and concentration. Mixed-mode cation exchange or reversed-phase SPE are typically employed.

  • Liquid-Liquid Extraction (LLE): Can be used, but optimization of solvent polarity and pH is critical for good recovery of such a polar analyte.

Q3: What are the most common causes of poor recovery for this compound?

A3: The most frequent reasons for low recovery include:

  • Incomplete extraction from the sample matrix.

  • Analyte breakthrough during the loading or washing steps of SPE.

  • Incomplete elution from the SPE sorbent.

  • Analyte loss during evaporation steps.

  • Degradation of the analyte due to pH instability, oxidation, or enzymatic activity.

Q4: How can I improve the recovery of this compound in my current protocol?

A4: To enhance recovery, consider the following:

  • Optimize pH: Adjust the sample pH to ensure the analyte is in a favorable ionic state for the chosen extraction method.

  • Select the right SPE sorbent: Use a sorbent that provides appropriate retention for a polar, cationic compound.

  • Refine your SPE wash and elution solvents: Ensure your wash solvent is strong enough to remove interferences without eluting the analyte, and that your elution solvent is strong enough for complete recovery.

  • Minimize evaporation: If possible, use a more concentrated elution solvent to reduce the need for extensive evaporation, or use a gentle evaporation method (e.g., nitrogen stream at low temperature).

  • Assess analyte stability: Investigate potential degradation pathways and take steps to mitigate them, such as adding antioxidants or working at low temperatures.

Troubleshooting Guides

Guide 1: Troubleshooting Poor Recovery in Solid-Phase Extraction (SPE)

This guide will walk you through a systematic approach to diagnosing and resolving low recovery issues when using SPE.

  • Conditioning: Equilibrate the SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

  • Loading: Load the pre-treated sample (e.g., protein-precipitated plasma diluted with an acidic buffer) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 2% formic acid in water), followed by 1 mL of methanol to remove interferences.

  • Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.

SPE_Troubleshooting start Start: Poor Recovery in SPE check_analyte_in_flowthrough Analyze flow-through and wash fractions for analyte. Is the analyte present? start->check_analyte_in_flowthrough check_elution Analyze the SPE sorbent after elution for residual analyte. Is the analyte present? check_analyte_in_flowthrough->check_elution No solution_breakthrough Issue: Analyte Breakthrough - Decrease sample loading flow rate. - Ensure sample pH promotes analyte binding. - Use a stronger SPE sorbent (e.g., strong cation exchange). - Decrease organic content of wash solvent. check_analyte_in_flowthrough->solution_breakthrough Yes check_evaporation Compare analyte amount before and after evaporation. Is there significant loss? check_elution->check_evaporation No solution_elution Issue: Incomplete Elution - Increase elution solvent strength (e.g., higher percentage of base or a stronger base). - Increase elution solvent volume. - Use a multi-step elution. - Ensure the sorbent is not drying out before elution. check_elution->solution_elution Yes check_stability Investigate analyte stability. Is degradation suspected? check_evaporation->check_stability No solution_evaporation Issue: Evaporation Loss - Use a gentle evaporation method (e.g., centrifugal evaporator or low-temperature nitrogen stream). - Avoid complete dryness. - Reconstitute in a solvent that ensures good solubility. check_evaporation->solution_evaporation Yes solution_stability Issue: Analyte Degradation - Work at low temperatures. - Add antioxidants (e.g., ascorbic acid) to the sample. - Adjust sample pH to a more stable range. - Minimize sample processing time. check_stability->solution_stability Yes end End: Recovery Improved check_stability->end No solution_breakthrough->end solution_elution->end solution_evaporation->end solution_stability->end

IssuePotential CauseRecommended ActionExpected Outcome
Analyte in Flow-Through/Wash Inadequate retentionDecrease loading flow rate, adjust sample pH, use a stronger sorbent>95% analyte retention on the sorbent
Analyte on Sorbent Post-Elution Incomplete elutionIncrease elution solvent strength or volume>95% analyte recovery in the eluate
Analyte Loss During Evaporation Analyte volatility or adhesionUse gentle evaporation, avoid complete dryness>95% analyte recovery post-evaporation
Consistently Low Recovery Analyte degradationAdd antioxidants, work at low temperatures, adjust pHImproved overall recovery
Guide 2: Troubleshooting Poor Recovery in Liquid-Liquid Extraction (LLE)

This guide provides a structured approach to identifying and resolving issues with low recovery during LLE.

  • Sample Preparation: To 100 µL of plasma, add an internal standard and 200 µL of precipitating agent (e.g., acetonitrile). Vortex and centrifuge to pellet proteins.

  • pH Adjustment: Transfer the supernatant to a new tube and adjust the pH. For extracting a basic compound into an organic phase, the pH of the aqueous phase should be adjusted to be at least 2 units above its pKa.

  • Extraction: Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate). Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge to separate the aqueous and organic layers.

  • Collection: Transfer the organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase.

LLE_Troubleshooting start Start: Poor Recovery in LLE check_analyte_in_aqueous Analyze the aqueous phase after extraction. Is the analyte present? start->check_analyte_in_aqueous check_emulsion Is an emulsion forming between the layers? check_analyte_in_aqueous->check_emulsion No solution_partitioning Issue: Poor Partitioning - Adjust the pH of the aqueous phase to neutralize the analyte. - Use a more polar extraction solvent (e.g., a mixture of ethyl acetate and isopropanol). - Increase the ionic strength of the aqueous phase ('salting out'). check_analyte_in_aqueous->solution_partitioning Yes check_evaporation Compare analyte amount before and after evaporation. Is there significant loss? check_emulsion->check_evaporation No solution_emulsion Issue: Emulsion Formation - Centrifuge at a higher speed or for a longer duration. - Add a small amount of salt to the aqueous phase. - Use a different extraction solvent. check_emulsion->solution_emulsion Yes check_stability Investigate analyte stability. Is degradation suspected? check_evaporation->check_stability No solution_evaporation Issue: Evaporation Loss - Use a gentle evaporation method. - Avoid complete dryness. - Reconstitute in a solvent that ensures good solubility. check_evaporation->solution_evaporation Yes solution_stability Issue: Analyte Degradation - Work at low temperatures. - Add antioxidants. - Adjust pH to a more stable range. - Minimize processing time. check_stability->solution_stability Yes end End: Recovery Improved check_stability->end No solution_partitioning->end solution_emulsion->end solution_evaporation->end solution_stability->end

IssuePotential CauseRecommended ActionExpected Outcome
Analyte in Aqueous Phase Poor partitioning into the organic phaseAdjust pH, use a more polar solvent, "salting out">90% of analyte in the organic phase
Emulsion Formation Similar densities of phases, presence of surfactantsHigher speed centrifugation, add saltClear separation of aqueous and organic layers
Analyte Loss During Evaporation Analyte volatility or adhesionGentle evaporation, avoid complete dryness>95% analyte recovery post-evaporation
Consistently Low Recovery Analyte degradationAdd antioxidants, work at low temperaturesImproved overall recovery

Signaling Pathways and Logical Relationships

Analyte Stability Considerations

The stability of this compound can be influenced by several factors, as illustrated below.

Analyte_Stability analyte This compound oxidation Oxidation (Thioether Group) analyte->oxidation hydrolysis Hydrolysis (Ester Linkage) analyte->hydrolysis enzymatic_degradation Enzymatic Degradation analyte->enzymatic_degradation degradation_product Degradation Products (Loss of Analyte) oxidation->degradation_product mitigation_oxidation Mitigation: - Add antioxidants - Use inert atmosphere (e.g., nitrogen) oxidation->mitigation_oxidation hydrolysis->degradation_product mitigation_hydrolysis Mitigation: - Control pH - Work at low temperatures hydrolysis->mitigation_hydrolysis enzymatic_degradation->degradation_product mitigation_enzymatic Mitigation: - Use enzyme inhibitors - Rapid protein precipitation enzymatic_degradation->mitigation_enzymatic

Technical Support Center: Optimization of Collision Energy for Methylthiopropionylcarnitine Fragmentation in MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing collision energy for the tandem mass spectrometry (MS/MS) analysis of methylthiopropionylcarnitine.

Frequently Asked Questions (FAQs)

Q1: What is the importance of optimizing collision energy for the analysis of this compound?

A1: Optimizing collision energy is critical for achieving maximum sensitivity and specificity in the MS/MS analysis of this compound. Each molecule has an optimal collision energy that yields the most intense and informative fragment ions. Using a suboptimal collision energy can result in poor signal intensity, inaccurate quantification, and difficulty in identifying the target analyte.[1][2][3]

Q2: What are the expected characteristic fragment ions for acylcarnitines, including this compound, in positive ion ESI-MS/MS?

A2: Acylcarnitines typically produce a prominent product ion at m/z 85, which corresponds to the trimethylamine moiety of the carnitine backbone.[4] Another common fragment can be observed from the neutral loss of 59 Da ([MH-59]+), representing the loss of the trimethylamine group.[5] Therefore, for this compound, monitoring the transition from its precursor ion to the product ion at m/z 85 is a common starting point for developing a multiple reaction monitoring (MRM) method.

Q3: How does the charge state of the precursor ion affect collision energy optimization?

A3: The charge state of the precursor ion influences the optimal collision energy. Generally, higher charge states require lower collision energies to achieve efficient fragmentation. For this compound, which will likely be observed as a singly charged precursor ion [M+H]+ in positive ionization mode, the collision energy will be different from that required for a doubly or triply charged peptide of a similar mass-to-charge ratio.[3]

Q4: Should I use a single collision energy for all acylcarnitines in my panel?

A4: While a generic collision energy can be used for screening, for accurate and sensitive quantification, it is highly recommended to determine the optimal collision energy for each specific acylcarnitine, including this compound.[2][3] The optimal collision energy is dependent on the mass and structure of the analyte. Automated software tools provided by instrument manufacturers can help streamline the process of optimizing collision energy for a large number of analytes.[6][7]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low or No Signal for Product Ions - Suboptimal collision energy.[8] - Incorrect precursor ion selection. - Low sample concentration.[8] - Inefficient ionization.[8] - Instrument not properly tuned or calibrated.[8]- Perform a collision energy optimization experiment. - Verify the m/z of the precursor ion for this compound. - Prepare a fresh, more concentrated standard solution. - Optimize ion source parameters (e.g., spray voltage, gas flows, temperature).[5] - Tune and calibrate the mass spectrometer according to the manufacturer's recommendations.[8]
Inconsistent Fragmentation Pattern - Fluctuations in collision cell pressure. - Unstable ion source conditions. - Matrix effects from the sample.[4]- Check the collision gas supply and pressure. - Ensure the ion source is clean and stable. - Improve sample preparation to remove interfering matrix components.[4] - Use a stable isotope-labeled internal standard for this compound.
High Background Noise - Contaminated mobile phases or solvents.[9] - Leaks in the LC or MS system.[9][10] - Dirty ion source.- Prepare fresh mobile phases with high-purity solvents. - Perform a leak check on the entire system.[10] - Clean the ion source components as per the manufacturer's guide.
Poor Peak Shape - Suboptimal chromatographic conditions. - Column degradation. - Issues with the injection process.- Optimize the LC gradient, flow rate, and column temperature. - Replace the analytical column. - Check the autosampler for any issues with the syringe or injection valve.[11]

Experimental Protocols

Protocol for Collision Energy Optimization of this compound

This protocol outlines the steps for determining the optimal collision energy for the fragmentation of this compound using a triple quadrupole mass spectrometer.

1. Sample Preparation:

  • Prepare a stock solution of this compound standard in a suitable solvent (e.g., methanol or water/acetonitrile 50:50 v/v) at a concentration of 1 mg/mL.

  • Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in the initial mobile phase composition.

2. Liquid Chromatography (LC) Parameters (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.5 µm).[12]

  • Mobile Phase A: 0.1% formic acid in water.[4]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[4]

  • Flow Rate: 0.4 mL/min.[12]

  • Gradient: A linear gradient appropriate for the elution of short-chain acylcarnitines.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40°C.[12]

3. Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Precursor Ion (Q1): The calculated m/z of the [M+H]+ ion for this compound.

  • Product Ion (Q3): m/z 85.

  • Optimization Procedure:

    • Infuse the working solution directly into the mass spectrometer or perform multiple injections of the standard.

    • Set up an experiment where the collision energy is ramped over a range of values (e.g., 5 to 50 eV in 1-2 eV steps) while monitoring the intensity of the m/z 85 product ion.[1]

    • Plot the intensity of the product ion as a function of the collision energy.

    • The collision energy that produces the highest intensity for the product ion is the optimal collision energy.

Quantitative Data

AcylcarnitinePrecursor Ion (m/z)Product Ion (m/z)Typical Collision Energy Range (eV)
Acetylcarnitine (C2)204.185.115 - 25
Propionylcarnitine (C3)218.185.115 - 30
Butyrylcarnitine (C4)232.285.120 - 35
Valerylcarnitine (C5)246.285.120 - 40

Note: The optimal collision energy should be determined experimentally for this compound on your specific instrument.

Visualizations

experimental_workflow cluster_prep Sample & System Preparation cluster_optimization Collision Energy Optimization cluster_method Method Finalization prep_std Prepare this compound Standard Solution infuse Infuse Standard or Perform Multiple Injections prep_std->infuse Inject lc_setup Set Up LC System (Column, Mobile Phases) lc_setup->infuse ms_tune Tune and Calibrate Mass Spectrometer ms_tune->infuse ce_ramp Ramp Collision Energy (e.g., 5-50 eV) Monitor Precursor -> m/z 85 infuse->ce_ramp plot_data Plot Product Ion Intensity vs. Collision Energy ce_ramp->plot_data determine_opt Identify Collision Energy with Maximum Intensity plot_data->determine_opt method_dev Incorporate Optimal CE into Final MRM Method determine_opt->method_dev validation Validate Method with QCs and Biological Samples method_dev->validation

Caption: Workflow for Collision Energy Optimization.

logical_relationships cluster_instrument Instrumental Factors cluster_analyte Analyte Properties cluster_outcome Experimental Outcome ce Collision Energy (CE) frag_eff Fragmentation Efficiency ce->frag_eff cgp Collision Gas Pressure cgp->frag_eff it Ion Optics Tuning prod_int Product Ion Intensity it->prod_int mass Mass of Precursor Ion mass->frag_eff structure Chemical Structure structure->frag_eff charge Charge State charge->frag_eff frag_eff->prod_int spec Assay Specificity prod_int->spec

Caption: Factors Influencing Fragmentation Efficiency.

References

Technical Support Center: Analysis of Methylthiopropionylcarnitine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the in-source fragmentation of methylthiopropionylcarnitine during mass spectrometry analysis.

Troubleshooting Guide: Minimizing In-Source Fragmentation

In-source fragmentation (ISF) is a common phenomenon in electrospray ionization mass spectrometry (ESI-MS) that can complicate data analysis and quantification. It occurs when molecules fragment in the ion source of the mass spectrometer before they reach the mass analyzer. For acylcarnitines like this compound, this can lead to a decreased signal of the precursor ion and an increased signal of fragment ions, potentially leading to inaccurate quantification.

The primary goal of troubleshooting ISF is to find the "softest" ionization conditions that provide adequate signal intensity for the precursor ion while minimizing its fragmentation. This is achieved by systematically optimizing the key ESI source parameters.

Experimental Protocol: Optimizing ESI Source Parameters

This protocol provides a general methodology for optimizing the declustering potential (also known as cone voltage or fragmentor voltage) and the ion source temperature to minimize in-source fragmentation of this compound.

Objective: To determine the optimal ESI source parameters that maximize the precursor ion signal while minimizing the fragment ion signal.

Materials:

  • A standard solution of this compound of known concentration.

  • Liquid chromatography-mass spectrometry (LC-MS) system with an ESI source.

Methodology:

  • Initial Instrument Setup:

    • Prepare the LC-MS system with a suitable mobile phase and column for the analysis of acylcarnitines. A common mobile phase for acylcarnitine analysis is a gradient of acetonitrile and water with a modifier like formic acid or ammonium acetate.

    • Infuse the this compound standard solution directly into the mass spectrometer or perform a series of injections.

  • Optimization of Declustering Potential/Cone Voltage:

    • Set the ion source temperature to a moderate, constant value (e.g., 300 °C).

    • Begin with a low declustering potential (e.g., 20 V).

    • Gradually increase the declustering potential in discrete steps (e.g., 10 V increments) up to a higher value (e.g., 100 V).

    • At each step, record the signal intensity of the precursor ion of this compound and its expected primary fragment ion. For acylcarnitines, a common fragment ion is observed at m/z 85.[1]

  • Optimization of Ion Source Temperature:

    • Set the declustering potential to the optimal value determined in the previous step (the value that gave the best precursor-to-fragment ratio).

    • Begin with a low ion source temperature (e.g., 200 °C).

    • Gradually increase the temperature in discrete steps (e.g., 50 °C increments) up to a higher value (e.g., 500 °C).

    • At each temperature setting, record the signal intensity of the precursor ion and the primary fragment ion.

  • Data Analysis:

    • For each set of conditions, calculate the ratio of the precursor ion intensity to the fragment ion intensity.

    • Plot the precursor ion intensity, fragment ion intensity, and the precursor-to-fragment ratio as a function of the declustering potential and ion source temperature.

    • The optimal conditions will be those that provide a high precursor ion signal with a correspondingly low fragment ion signal, resulting in the highest precursor-to-fragment ratio.

Data Presentation: Example Optimization Data

The following tables are examples of how to structure the data collected during the optimization experiments.

Table 1: Effect of Declustering Potential on Ion Intensities

Declustering Potential (V)Precursor Ion Intensity (counts)Fragment Ion (m/z 85) Intensity (counts)Precursor/Fragment Ratio
20500,00010,00050
30750,00025,00030
40900,00075,00012
50950,000150,0006.3
60850,000300,0002.8
70700,000500,0001.4
80500,000700,0000.7
90300,000850,0000.4
100150,000950,0000.2

Table 2: Effect of Ion Source Temperature on Ion Intensities

Ion Source Temperature (°C)Precursor Ion Intensity (counts)Fragment Ion (m/z 85) Intensity (counts)Precursor/Fragment Ratio
200600,00015,00040
250800,00040,00020
300900,00075,00012
350850,000120,0007.1
400750,000200,0003.8
450600,000350,0001.7
500400,000500,0000.8

Mandatory Visualizations

workflow cluster_prep Sample Preparation and Infusion cluster_opt Parameter Optimization cluster_analysis Data Analysis A Prepare this compound Standard Solution B Infuse Standard into Mass Spectrometer A->B C Set Initial Source Temperature B->C D Vary Declustering Potential C->D E Record Ion Intensities (Precursor and Fragment) D->E F Set Optimal Declustering Potential E->F G Vary Source Temperature F->G H Record Ion Intensities (Precursor and Fragment) G->H I Calculate Precursor/Fragment Ratios H->I J Identify Optimal Parameters I->J

Caption: Experimental workflow for optimizing mass spectrometry source parameters.

fragmentation_pathway cluster_source Mass Spectrometer Ion Source cluster_analyzer Mass Analyzer Precursor This compound (Precursor Ion) Fragment Fragment Ion (e.g., m/z 85) Precursor->Fragment In-Source Fragmentation Neutral Neutral Loss (e.g., Trimethylamine) Precursor->Neutral Detection Detection of Precursor and Fragment Ions Precursor->Detection Desired Path Fragment->Detection

Caption: In-source fragmentation pathway of an acylcarnitine.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation and why is it a problem for analyzing this compound?

A1: In-source fragmentation (ISF) is the breakdown of analyte ions within the ion source of a mass spectrometer before they are analyzed.[2] For this compound, this means the parent molecule can fragment into smaller pieces. This is problematic because it reduces the signal of the intact molecule you are trying to measure, which can lead to inaccurate quantification. It can also create fragment ions that may be mistaken for other compounds in your sample.

Q2: What are the most important instrument parameters to adjust to minimize in-source fragmentation?

A2: The two most critical parameters are the declustering potential (also known as cone voltage or fragmentor voltage) and the ion source temperature .[2] Applying excessive voltage or heat can cause the this compound ions to become unstable and fragment.

Q3: How do I know if I am seeing in-source fragmentation of this compound?

A3: You will likely observe a decrease in the intensity of the precursor ion (the intact molecule) and a simultaneous increase in the intensity of one or more fragment ions as you increase the declustering potential or source temperature. For acylcarnitines, a common fragment ion is observed at m/z 85.[1] If you see this pattern, it is a strong indication of in-source fragmentation.

Q4: What is a good starting point for the declustering potential and source temperature?

A4: A good starting point is to use "soft" ionization conditions. This typically means a low declustering potential (e.g., 20-30 V) and a moderate source temperature (e.g., 250-350 °C). However, the optimal values are instrument-dependent and should be determined experimentally for your specific setup and analyte.

Q5: Will minimizing in-source fragmentation completely eliminate all fragment ions?

A5: Not necessarily. The goal is to find a balance that provides a strong, stable signal for the precursor ion with minimal fragmentation. Some low-level fragmentation may still be present even under optimal conditions. The key is to achieve reproducible results for accurate quantification.

Q6: Besides instrument settings, are there any other factors that can influence in-source fragmentation?

A6: Yes, the composition of your mobile phase can have an effect. For example, the type and concentration of modifiers (e.g., formic acid, ammonium acetate) can influence the ionization efficiency and the stability of the ions in the gas phase. It is important to keep your mobile phase composition consistent during method development and sample analysis.

Q7: What should I do if I still see significant fragmentation after optimizing the source parameters?

A7: If significant fragmentation persists, you could consider a few other strategies. Ensure your ion source is clean, as a dirty source can sometimes contribute to fragmentation. You could also explore different ionization techniques if your instrument allows, such as Atmospheric Pressure Chemical Ionization (APCI), although ESI is generally preferred for acylcarnitines. Finally, for quantification, you can use a stable isotope-labeled internal standard for this compound, which will co-elute and experience similar ionization and fragmentation, allowing for more accurate measurement despite some degree of fragmentation.

References

Technical Support Center: Bioanalytical Estimation of Methylthiopropionylcarnitine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalytical estimation of methylthiopropionylcarnitine (MTPC).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the bioanalytical estimation of this compound?

The primary challenges in the bioanalytical estimation of MTPC are similar to those for other low-abundance acylcarnitines and include:

  • Isomeric Interference: MTPC may have isomers that are difficult to separate chromatographically, leading to inaccurate quantification.[1][2][3]

  • Matrix Effects: Components of biological matrices (plasma, urine, tissue homogenates) can suppress or enhance the ionization of MTPC in the mass spectrometer, affecting accuracy and precision.[3]

  • Analyte Stability: MTPC may be susceptible to degradation during sample collection, processing, and storage.[4][5]

  • Low Endogenous Concentrations: The low physiological concentrations of MTPC require highly sensitive analytical methods for accurate detection and quantification.

  • Lack of Commercially Available Labeled Internal Standard: The absence of a stable isotope-labeled internal standard for MTPC can make it difficult to correct for matrix effects and procedural losses.

Q2: Which analytical technique is most suitable for the quantification of this compound?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely accepted and robust technique for the quantification of MTPC and other acylcarnitines. Its high selectivity and sensitivity allow for the accurate measurement of low concentrations in complex biological matrices.

Q3: How can I minimize matrix effects in my MTPC assay?

To minimize matrix effects, consider the following strategies:

  • Effective Sample Preparation: Utilize a robust sample preparation technique such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.

  • Chromatographic Separation: Optimize the chromatographic method to separate MTPC from co-eluting matrix components.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): If available, a SIL-IS is the most effective way to compensate for matrix effects. If a specific SIL-IS for MTPC is not available, a close structural analog can be used, though with caution.

  • Matrix Matching: Prepare calibration standards and quality control samples in the same biological matrix as the study samples.

Q4: What are the critical parameters for bioanalytical method validation for MTPC?

A full validation of a bioanalytical method for MTPC should include the following parameters as per regulatory guidelines:[6][7][8][9]

  • Selectivity and Specificity

  • Accuracy and Precision

  • Calibration Curve and Linearity

  • Lower Limit of Quantification (LLOQ)

  • Recovery

  • Matrix Effect

  • Stability (freeze-thaw, short-term, long-term, stock solution)

  • Dilution Integrity

Troubleshooting Guides

This section provides solutions to common problems encountered during the bioanalytical estimation of MTPC.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape or Tailing 1. Inappropriate column chemistry. 2. Mobile phase pH not optimal. 3. Column degradation. 4. Sample solvent incompatible with the mobile phase.1. Screen different C18 or HILIC columns. 2. Adjust the mobile phase pH to ensure MTPC is in a single ionic form. 3. Replace the column. 4. Ensure the final sample solvent is similar in composition to the initial mobile phase.
High Variability in Results 1. Inconsistent sample preparation. 2. Significant matrix effects. 3. Analyte instability. 4. Issues with the internal standard.1. Automate the sample preparation process if possible. Ensure consistent timing and technique. 2. Re-evaluate and optimize the sample cleanup procedure. 3. Investigate the stability of MTPC under the current handling and storage conditions. 4. Ensure the internal standard is added early in the process and that its concentration is appropriate.
Low Signal Intensity or Inability to Reach Required LLOQ 1. Suboptimal mass spectrometer settings. 2. Poor extraction recovery. 3. Ion suppression. 4. Analyte degradation.1. Optimize MS parameters (e.g., collision energy, cone voltage) by infusing a standard solution of MTPC. 2. Evaluate different extraction solvents and techniques to improve recovery. 3. Modify the chromatographic method to separate MTPC from ion-suppressing regions. 4. Review sample handling procedures to minimize degradation.
Interfering Peaks at the Retention Time of MTPC 1. Isomeric or isobaric metabolites.[1][3] 2. Contaminants from reagents or labware. 3. Co-eluting endogenous matrix components.1. Improve chromatographic resolution by using a longer column, a smaller particle size, or a different mobile phase gradient. 2. Analyze blank reagents and use high-purity solvents. 3. Enhance the selectivity of the sample preparation method.

Experimental Protocols

Representative LC-MS/MS Method for MTPC Quantification in Human Plasma

This protocol is a representative method based on common practices for acylcarnitine analysis. It should be fully validated before use in regulated studies.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., d3-propionylcarnitine).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Parameters

Parameter Condition
LC System UPLC/HPLC system
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient 0-1 min: 2% B; 1-5 min: 2-98% B; 5-6 min: 98% B; 6-6.1 min: 98-2% B; 6.1-8 min: 2% B
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions To be determined by infusion of MTPC standard. Precursor ion will be the molecular weight of MTPC. The product ion is typically m/z 85 for acylcarnitines.
Internal Standard d3-propionylcarnitine or a closer structural analog if available.

3. Bioanalytical Method Validation Parameters

The following table summarizes the typical acceptance criteria for the validation of this method.

Parameter Acceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect CV of the slope of calibration curves in different lots of matrix should be ≤ 15%
Stability Analyte concentration within ±15% of the initial concentration

Visualizations

Metabolic Pathway of this compound

The following diagram illustrates the likely metabolic origin of this compound from the catabolism of sulfur-containing amino acids.

MTPC_Metabolism Inferred Metabolic Pathway of this compound Methionine Methionine SAM S-Adenosylmethionine Methionine->SAM SAH S-Adenosylhomocysteine SAM->SAH Homocysteine Homocysteine SAH->Homocysteine Cystathionine Cystathionine Homocysteine->Cystathionine MTP_CoA Methylthiopropionyl-CoA Homocysteine->MTP_CoA Alternative Pathway alpha_ketobutyrate α-ketobutyrate Cystathionine->alpha_ketobutyrate Propionyl_CoA Propionyl-CoA alpha_ketobutyrate->Propionyl_CoA Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA->Succinyl_CoA TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle MTPC This compound MTP_CoA->MTPC CPT Carnitine Acyltransferase Carnitine Carnitine Carnitine->MTPC

Caption: Inferred metabolic pathway of this compound.

Experimental Workflow for MTPC Bioanalysis

This diagram outlines the general workflow for the bioanalytical estimation of this compound.

Bioanalytical_Workflow Experimental Workflow for MTPC Bioanalysis cluster_0 Sample Handling cluster_1 Sample Preparation cluster_2 Analysis cluster_3 Data Processing Sample_Collection Sample Collection (e.g., Plasma, Urine) Sample_Storage Sample Storage (-80°C) Sample_Collection->Sample_Storage Thawing Thawing Sample_Storage->Thawing Spiking Spiking with Internal Standard Thawing->Spiking Extraction Extraction (e.g., Protein Precipitation) Spiking->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS Integration Peak Integration LC_MS_MS->Integration Quantification Quantification Integration->Quantification Data_Review Data Review Quantification->Data_Review

Caption: General workflow for MTPC bioanalysis.

Logical Relationship of Validation Parameters

This diagram shows the relationship between key bioanalytical method validation parameters.

Validation_Parameters Relationship of Bioanalytical Validation Parameters Method_Validation Method Validation Selectivity Selectivity Method_Validation->Selectivity Accuracy_Precision Accuracy & Precision Method_Validation->Accuracy_Precision LLOQ LLOQ Method_Validation->LLOQ Linearity Linearity Method_Validation->Linearity Recovery Recovery Method_Validation->Recovery Stability Stability Method_Validation->Stability Matrix_Effect Matrix Effect Method_Validation->Matrix_Effect Selectivity->Accuracy_Precision LLOQ->Accuracy_Precision Linearity->Accuracy_Precision Recovery->Accuracy_Precision Stability->Accuracy_Precision Matrix_Effect->Accuracy_Precision

Caption: Key bioanalytical method validation parameters.

References

stability of methylthiopropionylcarnitine in various storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability of methylthiopropionylcarnitine in various storage conditions. As direct stability data for this compound is limited, the following information is largely based on the known stability of structurally similar short-chain acylcarnitines, such as propionylcarnitine and acetylcarnitine. These recommendations are intended to guide researchers, scientists, and drug development professionals in designing experiments and handling this compound to ensure sample integrity.

Frequently Asked Questions (FAQs)

Q1: What are the ideal short-term storage conditions for this compound solutions?

For short-term storage (up to one month), it is recommended to store aqueous solutions of this compound at 2-8°C.[1] To minimize degradation, solutions should be aliquoted into tightly sealed vials to avoid repeated freeze-thaw cycles.[2]

Q2: How should I store this compound for long-term use?

For long-term storage (up to 6 months), it is advisable to store solutions at -20°C.[3] Storing at this temperature will help to preserve the integrity of the compound.

Q3: What is the impact of pH on the stability of this compound?

Based on data from similar short-chain acylcarnitines, this compound is expected to be most stable in neutral to acidic conditions.[4] Alkaline conditions (pH > 9) will likely lead to rapid hydrolysis of the ester bond, resulting in the formation of L-carnitine and 3-methylthiopropionic acid.[4]

Q4: Can I store this compound in biological samples like plasma or whole blood?

Yes, but with precautions. Studies on similar compounds suggest that this compound is relatively stable in whole blood in vitro.[5] However, for long-term storage of biological samples containing this compound, it is crucial to freeze them at -20°C or lower to minimize enzymatic and chemical degradation.

Q5: Are there any solvents I should avoid when preparing solutions of this compound?

While specific data for this compound is unavailable, it is generally advisable to avoid highly reactive solvents or those that could catalyze hydrolysis. Buffered aqueous solutions at a slightly acidic to neutral pH are a safe choice for many applications. The use of aprotic solvents may be suitable for certain analytical methods, but their impact on long-term stability should be validated.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent analytical results between sample aliquots. Sample degradation due to improper storage or handling.- Ensure all aliquots are stored at the recommended temperature (-20°C for long-term). - Avoid repeated freeze-thaw cycles by preparing single-use aliquots. - Verify the pH of your sample and adjust if necessary to a neutral or slightly acidic range.
Higher than expected levels of free L-carnitine in the sample. Hydrolysis of this compound.- Check the pH of your solution; if alkaline, prepare fresh solutions in a neutral or slightly acidic buffer. - Review storage conditions; prolonged storage at room temperature can lead to hydrolysis. - Consider the possibility of enzymatic hydrolysis if working with biological matrices that have not been properly stored (frozen).
Loss of compound after reconstitution. Instability in the chosen solvent or at the storage temperature.- Reconstitute in a validated, stable buffer (e.g., slightly acidic aqueous buffer). - Store reconstituted solutions at the appropriate temperature (2-8°C for short-term, -20°C for long-term). - Perform a time-course stability study in your specific solvent and storage conditions to determine the degradation rate.

Data Presentation

Table 1: Recommended Storage Conditions for this compound (Inferred from Structurally Similar Compounds)

Storage Duration Temperature Recommended For Notes
Short-term (≤ 1 month)2-8°CAqueous solutionsAliquot to avoid freeze-thaw cycles.[1][2]
Long-term (≤ 6 months)-20°CAqueous solutions, Biological samplesEnsures minimal degradation over extended periods.[3]

Table 2: Inferred pH Stability of this compound

pH Range Expected Stability Primary Degradation Pathway
Acidic to Neutral (pH 3-7)StableMinimal hydrolysis expected.[4]
Alkaline (pH > 9)UnstableRapid hydrolysis to L-carnitine and 3-methylthiopropionic acid.[4]

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution of this compound

  • Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.

  • Solvent Selection: Choose a high-purity solvent appropriate for your downstream application. For general use, a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) is recommended.

  • Dissolution: Add the solvent to the weighed powder. Vortex or sonicate briefly to ensure complete dissolution.

  • pH Measurement and Adjustment: If using an unbuffered solvent, measure the pH of the solution and, if necessary, adjust to a neutral or slightly acidic pH using dilute acid or base.

  • Aliquoting and Storage: Aliquot the stock solution into single-use, tightly sealed vials. For short-term storage, place the vials at 2-8°C. For long-term storage, store at -20°C.

Protocol 2: Stability Testing of this compound in a Specific Matrix

  • Sample Preparation: Prepare a solution of this compound in the matrix of interest (e.g., specific buffer, cell culture media, plasma) at a known concentration.

  • Initial Analysis (T=0): Immediately analyze an aliquot of the freshly prepared sample using a validated analytical method (e.g., LC-MS/MS) to determine the initial concentration.

  • Storage Conditions: Aliquot the remaining sample and store under the desired conditions to be tested (e.g., different temperatures, pH values, light exposure).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7, 14, 30 days), retrieve an aliquot from each storage condition and analyze its concentration.

  • Data Analysis: Plot the concentration of this compound as a function of time for each condition. Calculate the degradation rate and half-life to determine the stability under the tested conditions.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment prep Prepare this compound in Test Matrix t0 T=0 Analysis (Initial Concentration) prep->t0 storage Store Aliquots under Various Conditions (Temp, pH, Light) prep->storage analysis Data Analysis (Degradation Rate, Half-life) t0->analysis timepoints Analyze Aliquots at Predetermined Time Points storage->timepoints timepoints->analysis conclusion Determine Stability and Optimal Storage analysis->conclusion

Caption: Workflow for assessing the stability of this compound.

degradation_pathway Inferred Hydrolytic Degradation Pathway mtpc This compound hydrolysis Hydrolysis (e.g., alkaline pH, high temp) mtpc->hydrolysis hydrolysis->products carnitine L-Carnitine products->carnitine mtpa 3-Methylthiopropionic Acid products->mtpa

Caption: Postulated hydrolytic degradation of this compound.

References

addressing matrix effects in the quantification of methylthiopropionylcarnitine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of methylthiopropionylcarnitine and related acylcarnitines.

Disclaimer: Specific methodologies for this compound are not widely published. The guidance provided here is based on established methods for the broader class of acylcarnitines, particularly propionylcarnitine. All methods should be thoroughly validated for the specific analyte and matrix of interest.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it challenging to quantify?

This compound is an acylcarnitine, a class of compounds essential for fatty acid metabolism. Its quantification by LC-MS/MS can be challenging due to its polar nature, low endogenous concentrations, and susceptibility to matrix effects from complex biological samples like plasma, urine, or tissue homogenates. Matrix effects can lead to ion suppression or enhancement, significantly impacting the accuracy and precision of quantitative results.

Q2: What are the most common sources of matrix effects in acylcarnitine analysis?

The primary sources of matrix effects in the analysis of acylcarnitines are phospholipids and salts from biological samples.[1] These endogenous components can co-elute with the analyte of interest and interfere with the ionization process in the mass spectrometer, leading to inaccurate quantification.

Q3: Is a commercial standard for this compound available?

A commercial standard for this compound may not be readily available. It is recommended to check with major chemical suppliers. If a standard is not available, custom synthesis may be required. Alternatively, for semi-quantitative or relative quantification, a structurally similar and commercially available acylcarnitine standard, such as propionylcarnitine, could be considered, but this approach requires careful validation.

Q4: What type of internal standard is best for quantifying this compound?

The gold standard is a stable isotope-labeled (SIL) internal standard of this compound (e.g., d3-methylthiopropionylcarnitine). Since a commercial SIL standard is likely unavailable, a SIL analog of a closely related acylcarnitine, such as d3-propionylcarnitine, is the next best choice. These internal standards co-elute with the analyte and experience similar matrix effects, allowing for accurate correction.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Peak Shape or Tailing - Inappropriate column chemistry for polar analytes.- Suboptimal mobile phase composition.- Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column, which is well-suited for retaining and separating polar compounds like acylcarnitines.- Optimize the mobile phase by adjusting the organic solvent content, buffer concentration, and pH.
Low Signal Intensity / High Limit of Detection - Ion suppression due to matrix effects.- Inefficient sample clean-up.- Implement a more rigorous sample preparation method such as solid-phase extraction (SPE) to remove interfering matrix components.[3]- Optimize MS source parameters (e.g., spray voltage, gas flows, temperature).- Consider chemical derivatization to improve ionization efficiency.
High Signal Variability / Poor Reproducibility - Inconsistent sample preparation.- Unstable analyte in the sample or extract.- Automate the sample preparation workflow if possible.- Ensure consistent timing and temperature for all sample handling steps.- Investigate the stability of this compound under different storage conditions (e.g., temperature, light exposure) and in the final extract. Acylcarnitines can be prone to hydrolysis.[4]
Inaccurate Quantification - Significant matrix effects that are not corrected by the internal standard.- Lack of a proper calibration curve.- Use a stable isotope-labeled internal standard that is structurally identical or very similar to the analyte.[2]- Prepare calibration standards in a matrix that closely matches the study samples (matrix-matched calibration).- Perform a standard addition experiment to assess the magnitude of the matrix effect.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation (PPT)

This is a simple and fast method suitable for initial screening but may result in significant matrix effects.

  • To 100 µL of biological sample (e.g., plasma, urine), add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex, centrifuge, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This method provides a cleaner extract compared to PPT, reducing matrix effects.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Dilute 100 µL of the biological sample with 400 µL of water containing the internal standard and load it onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove neutral and acidic interferences.

  • Elution: Elute the acylcarnitines with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the PPT protocol.

Quantitative Data Summary

The following table summarizes typical performance data for LC-MS/MS methods for short-chain acylcarnitines, which can be used as a benchmark when developing a method for this compound.

Parameter Protein Precipitation Solid-Phase Extraction Reference
Recovery 75-90%85-105%[5]
Matrix Effect (Ion Suppression) 20-50%5-20%[6]
Lower Limit of Quantification (LLOQ) 10-50 ng/mL1-10 ng/mL[5]
Precision (%RSD) <15%<10%General expectation
Accuracy (%Bias) ±15%±10%General expectation

Visualizations

Workflow for Addressing Matrix Effects

Workflow for Mitigating Matrix Effects cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Strategy start Biological Sample ppt Protein Precipitation start->ppt spe Solid-Phase Extraction start->spe lc Chromatographic Separation (HILIC or Reversed-Phase) ppt->lc Simpler, higher matrix effects deriv Derivatization spe->deriv spe->lc Cleaner, lower matrix effects deriv->lc ms Mass Spectrometric Detection (MRM Mode) lc->ms is Stable Isotope-Labeled Internal Standard ms->is cal Matrix-Matched Calibration Curve is->cal Decision Tree for Method Development start Method Development for this compound q1 Is a commercial standard available? start->q1 synthesis Custom Synthesis of Standard and SIL-IS q1->synthesis No q2 Are matrix effects significant? q1->q2 Yes synthesis->q2 proxy Use Propionylcarnitine as a Proxy Standard (with validation) proxy->q2 ppt Use Protein Precipitation q2->ppt No spe Use Solid-Phase Extraction q2->spe Yes end Validated Quantitative Method ppt->end spe->end

References

guide to common pitfalls in polar metabolite analysis like methylthiopropionylcarnitine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polar metabolites, with a special focus on challenging analytes like methylthiopropionylcarnitine.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in analyzing polar metabolites?

A1: The primary challenges in polar metabolite analysis stem from their high water solubility and low hydrophobicity. This leads to several common pitfalls:

  • Poor retention on reversed-phase (RP) chromatography columns: Polar analytes have little affinity for the nonpolar stationary phases used in RP chromatography, causing them to elute early in the solvent front, resulting in poor separation and ion suppression.[1][2][3]

  • Sample preparation difficulties: Extracting polar metabolites from complex biological matrices without losing them or introducing interfering substances can be challenging.[4][5]

  • Ion suppression in mass spectrometry: Co-elution of multiple polar metabolites and salts from the sample matrix can interfere with the ionization of the target analyte, leading to reduced sensitivity and inaccurate quantification.[1][3]

  • Analyte instability: Some polar metabolites are chemically labile and can degrade during sample collection, storage, or analysis.[6]

Q2: What is this compound and why is it difficult to analyze?

A2: this compound is an acylcarnitine containing a sulfur atom. Acylcarnitines are esters of carnitine that play a crucial role in fatty acid metabolism.[7][8] The difficulty in its analysis lies in its polarity, conferred by the carnitine moiety, and the potential for the sulfur atom to undergo oxidation. Like other short-chain acylcarnitines, it is expected to be poorly retained on traditional reversed-phase columns.

Q3: What are the recommended chromatographic techniques for polar metabolites like this compound?

A3: To overcome the poor retention on reversed-phase columns, several alternative chromatographic techniques are recommended:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.[6][9][10] This allows for the retention and separation of highly polar compounds.

  • Reversed-Phase Chromatography with Ion-Pairing Agents: Adding an ion-pairing agent to the mobile phase can improve the retention of charged polar analytes on a reversed-phase column.[6]

  • Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-exchange characteristics, offering enhanced retention and selectivity for polar and charged analytes.[11]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of polar metabolites.

Issue 1: Poor Peak Shape (Tailing or Fronting)
Potential Cause Troubleshooting Step
Secondary interactions with the stationary phase For silica-based HILIC columns, interactions with silanol groups can cause peak tailing. Try using a mobile phase with a slightly different pH or a higher ionic strength. Consider using an end-capped column.
Column overload Inject a smaller sample volume or dilute the sample.
Inappropriate mobile phase composition Ensure the mobile phase is well-mixed and compatible with the stationary phase. For HILIC, ensure the initial mobile phase has a high enough organic content to promote retention.[10]
Analyte degradation on-column Investigate the stability of the analyte under the chromatographic conditions. Consider using a lower column temperature.
Issue 2: Low Signal Intensity or No Peak Detected
Potential Cause Troubleshooting Step
Ion suppression Improve chromatographic separation to reduce co-elution with interfering compounds.[1] Use a more dilute sample. Employ a sample preparation method that effectively removes salts and other matrix components.
Inefficient ionization Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature).[12] For acylcarnitines, positive ion mode is typically used.
Analyte degradation Ensure proper sample handling and storage to prevent degradation. Thiol-containing compounds can be prone to oxidation; consider adding an antioxidant to the sample or using derivatization to protect the thiol group.[13]
Poor extraction recovery Optimize the sample extraction protocol. For polar metabolites, a liquid-liquid extraction with a polar solvent or a solid-phase extraction (SPE) with a suitable sorbent is often used.[4][14]
Incorrect mass spectrometer settings Verify the precursor and product ion masses for your target analyte. Perform a system suitability test with a known standard.
Issue 3: Inconsistent Retention Times
Potential Cause Troubleshooting Step
Column equilibration Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection, especially for HILIC which can require longer equilibration times.[10]
Mobile phase instability Prepare fresh mobile phase daily. Ensure the solvent composition is accurate.
Temperature fluctuations Use a column oven to maintain a constant temperature.
Changes in sample matrix Matrix effects can influence retention. Use a consistent sample preparation method and consider using an internal standard that is structurally similar to the analyte.

Experimental Protocols

Protocol 1: Extraction of Polar Metabolites from Plasma

This protocol is a general procedure for the extraction of polar metabolites, including acylcarnitines, from plasma samples.

Materials:

  • Plasma samples

  • Methanol (LC-MS grade), pre-chilled to -20°C

  • Acetonitrile (LC-MS grade), pre-chilled to -20°C

  • Water (LC-MS grade)

  • Internal standard solution (e.g., deuterated acylcarnitines)

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge capable of 14,000 x g and 4°C

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • To 100 µL of plasma in a microcentrifuge tube, add 400 µL of cold (-20°C) extraction solvent (e.g., 80:20 Methanol:Water or Acetonitrile).

  • Add the internal standard solution at a known concentration.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Incubate the samples at -20°C for 20 minutes to further enhance protein precipitation.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

Protocol 2: HILIC-MS/MS Analysis of Short-Chain Acylcarnitines

This protocol provides a starting point for the analysis of short-chain acylcarnitines like this compound.

Chromatographic Conditions:

  • Column: HILIC column (e.g., Amide, Silica-based), 2.1 x 100 mm, 1.7 µm

  • Mobile Phase A: 10 mM Ammonium formate in Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 95% B to 50% B over 10 minutes, followed by a 5-minute re-equilibration at 95% B.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • Precursor Ion: The [M+H]+ of this compound.

  • Product Ion: A characteristic fragment ion of acylcarnitines is typically found at m/z 85, corresponding to the loss of the acyl group. Other product ions may also be monitored for confirmation.

  • Collision Energy: Optimize for the specific analyte.

Quantitative Data Summary

The following table provides a hypothetical example of quantitative data that could be obtained from a validation experiment for the analysis of this compound.

Parameter Value
Linear Range 1 - 1000 ng/mL
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (%Recovery) 90 - 110%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample extraction Protein Precipitation & Metabolite Extraction plasma->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant drying Evaporation supernatant->drying reconstitution Reconstitution drying->reconstitution injection Injection reconstitution->injection hilic HILIC Separation injection->hilic ms Mass Spectrometry (ESI+, MRM) hilic->ms integration Peak Integration ms->integration quantification Quantification integration->quantification

Caption: A typical experimental workflow for polar metabolite analysis.

troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_solutions_tailing Solutions for Tailing cluster_solutions_fronting Solutions for Fronting start Poor Chromatographic Peak tailing Tailing Peak start->tailing fronting Fronting Peak start->fronting solution1_tailing - Adjust mobile phase pH - Use end-capped column tailing->solution1_tailing solution1_fronting - Reduce sample concentration - Inject smaller volume fronting->solution1_fronting

Caption: Troubleshooting logic for common peak shape problems.

References

refining mobile phase composition for better separation of methylthiopropionylcarnitine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the mobile phase composition for better separation of methylthiopropionylcarnitine and related acylcarnitines.

Troubleshooting Guide

This section addresses common issues encountered during the chromatographic analysis of this compound.

Question: My this compound peak is showing significant tailing. What are the potential causes and how can I resolve this?

Answer:

Peak tailing is a common issue in chromatography and can arise from several factors. For a compound like this compound, which has a quaternary amine and is thus positively charged, interactions with the stationary phase are a primary concern.

Potential Causes & Solutions:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the positively charged analyte, leading to peak tailing.[1][2]

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3) can suppress the ionization of silanol groups, thereby reducing these secondary interactions.[2]

    • Solution 2: Use a Highly Deactivated Column: Employ a column with end-capping, which chemically modifies the residual silanol groups to make them less active.[2]

    • Solution 3: Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA), into the mobile phase to saturate the active silanol sites.

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion.[1][3]

    • Solution: Dilute the sample and inject a smaller volume or mass of the analyte.[1][3]

  • Column Bed Deformation: A void at the column inlet or channeling in the packing bed can cause poor peak shape.[1][2]

    • Solution: If a void is suspected, you can try reversing and flushing the column (if the manufacturer's instructions permit). However, column replacement is often necessary. Using guard columns and in-line filters can help prevent this issue.[1][2]

Question: I am observing poor resolution between this compound and other isomeric acylcarnitines. How can I improve the separation?

Answer:

Achieving good resolution between structurally similar compounds like acylcarnitine isomers requires careful optimization of the chromatographic conditions.

Potential Causes & Solutions:

  • Inadequate Mobile Phase Composition: The organic modifier and additives in your mobile phase may not be optimal for resolving the isomers.

    • Solution 1: Optimize Organic Modifier: Experiment with different organic solvents. While acetonitrile is common, methanol can offer different selectivity and may improve resolution.[4]

    • Solution 2: Adjust Additive Concentration: Varying the concentration of additives like formic acid, ammonium acetate, or heptafluorobutyric acid (HFBA) can influence the separation.[5][6][7] For instance, ion-pairing reagents like HFBA can enhance the retention and separation of charged analytes.[5]

    • Solution 3: Gradient Elution Optimization: If using a gradient, adjust the slope. A shallower gradient provides more time for the components to separate on the column.[4]

  • Incorrect Column Chemistry: The stationary phase may not be providing sufficient selectivity.

    • Solution: Consider a different column chemistry. While C18 is widely used, a C8 column or a column with a different stationary phase like pentafluorophenyl (PFP) might offer better selectivity for your specific analytes.[5][8] For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an effective alternative to reversed-phase chromatography.[8]

Frequently Asked Questions (FAQs)

Q1: What are common mobile phase compositions for the analysis of this compound and other acylcarnitines by LC-MS?

A1: Typical mobile phases for the analysis of acylcarnitines, including this compound, in reversed-phase LC-MS consist of an aqueous component and an organic component, both containing additives to improve peak shape and ionization efficiency. Common combinations include:

  • Water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[6]

  • Water with 10 mM ammonium formate and 0.1% formic acid and acetonitrile.[6]

  • 0.1% heptafluorobutyric acid (HFBA) in water and 0.1% HFBA in methanol.[5]

  • 0.05 M phosphate buffer (pH 3) and ethanol.[9][10]

Q2: How does the choice of mobile phase additive affect the separation and detection of this compound?

A2: Mobile phase additives play a crucial role in the analysis of polar and charged compounds like this compound:

  • Acids (e.g., Formic Acid, Acetic Acid): These are used to control the pH of the mobile phase, which can suppress the ionization of silanol groups on the column, leading to improved peak shape.[2] They also provide a source of protons, which can enhance ionization in positive mode electrospray ionization (ESI) mass spectrometry.[4]

  • Buffers (e.g., Ammonium Formate, Ammonium Acetate): These help to maintain a stable pH throughout the analysis, which is important for reproducible retention times.[1] They can also improve the signal intensity of various lipid classes in mass spectrometry.[6]

  • Ion-Pairing Reagents (e.g., Heptafluorobutyric Acid - HFBA): These reagents contain a hydrophobic part and an ionic part. They pair with the charged analyte, increasing its retention on a reversed-phase column and potentially improving the separation of closely related compounds.[5]

Q3: When should I consider using a HILIC column instead of a reversed-phase column for this compound analysis?

A3: A HILIC column is a good alternative to a reversed-phase column when dealing with very polar compounds that show little or no retention on C18 or C8 columns.[8] Since this compound is a polar molecule, HILIC can provide better retention and separation from other polar interferences in the sample matrix. The separation on a HILIC column is achieved with a mobile phase containing a high concentration of organic solvent, which can also be advantageous for ESI-MS sensitivity.[8]

Data Presentation

Table 1: Example Mobile Phase Compositions for Acylcarnitine Analysis

Mobile Phase AMobile Phase BColumn TypeModeReference
0.1% Heptafluorobutyric acid (HFBA) in water0.1% HFBA in methanolC8Isocratic[5]
0.1% Formic acid, 2.5 mM ammonium acetate, 0.005% HFBA in water0.1% Formic acid, 2.5 mM ammonium acetate, 0.005% HFBA in acetonitrileC18Gradient[7]
10 mM Ammonium formate / 0.125% Formic acid in waterAcetonitrileHILICGradient[6]
0.05 M Phosphate buffer (pH = 3), 0.56 mg/mL sodium 1-heptanesulfonateEthanolC18Isocratic[9][10]

Experimental Protocols

Protocol 1: General Reversed-Phase LC-MS/MS Method for Acylcarnitine Analysis

This protocol is a generalized procedure based on common practices for acylcarnitine analysis.

  • Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 2.7 µm).[11]

  • Mobile Phase A: 0.1% Formic acid in water.[6]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[6]

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • Start at 5% B.

    • Linear gradient to 95% B over 8 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B in 0.1 minutes.

    • Re-equilibrate at 5% B for 2 minutes.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Detection: Positive ion electrospray ionization (ESI+) tandem mass spectrometry (MS/MS). Monitor for the specific precursor and product ions of this compound.

Mandatory Visualization

Troubleshooting_Peak_Tailing start Peak Tailing Observed for This compound cause1 Secondary Silanol Interactions start->cause1 Possible Cause cause2 Column Overload start->cause2 Possible Cause cause3 Column Bed Deformation start->cause3 Possible Cause solution1a Lower Mobile Phase pH cause1->solution1a Solution solution1b Use End-Capped Column cause1->solution1b Solution solution1c Add Competing Base (e.g., TEA) cause1->solution1c Solution solution2 Dilute Sample or Reduce Injection Volume cause2->solution2 Solution solution3a Use Guard Column & In-line Filter cause3->solution3a Preventative Solution solution3b Replace Column cause3->solution3b Corrective Solution

Caption: Troubleshooting workflow for addressing peak tailing.

Mobile_Phase_Optimization_Workflow start Poor Resolution of Acylcarnitine Isomers step1 Step 1: Modify Mobile Phase Additives start->step1 step2 Step 2: Change Organic Modifier step1->step2 If resolution is still poor end Improved Resolution step1->end If successful step3 Step 3: Adjust Gradient Slope step2->step3 If resolution is still poor step2->end If successful step4 Step 4: Evaluate Alternative Column Chemistry step3->step4 If resolution is still poor step3->end If successful step4->end If successful

Caption: Workflow for improving chromatographic resolution.

References

how to handle low abundance of methylthiopropionylcarnitine in biological samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the analysis of methylthiopropionylcarnitine, particularly its low abundance in biological samples.

Troubleshooting Guide

The low endogenous concentrations of this compound present a significant analytical challenge. Most issues arise from low signal-to-noise ratios, matrix effects, and analyte loss during sample preparation. The following table outlines common problems, their probable causes, and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
No detectable peak or extremely low signal intensity for this compound 1. Insufficient sample concentration: The analyte is below the limit of detection (LOD) of the instrument. 2. Ion suppression: Co-eluting matrix components are interfering with the ionization of the target analyte. 3. Analyte degradation: The sulfur-containing moiety may be susceptible to oxidation during sample storage or preparation. 4. Inefficient extraction: The chosen sample preparation method has a low recovery for short-chain acylcarnitines. 5. Suboptimal instrument parameters: Mass spectrometer settings (e.g., collision energy, declustering potential) are not optimized for this specific analyte.1. Increase sample volume or concentrate the extract: Use a larger starting volume of the biological sample (e.g., plasma, urine) or evaporate the solvent from the extract and reconstitute in a smaller volume. 2. Improve sample cleanup: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances like phospholipids. Diluting the sample can also mitigate matrix effects. A post-column infusion experiment can help identify regions of ion suppression in your chromatogram. 3. Optimize storage and handling: Store samples at -80°C and minimize freeze-thaw cycles. Consider adding antioxidants during sample preparation. 4. Optimize extraction protocol: Use a validated method for short-chain acylcarnitines, typically involving protein precipitation with cold methanol or acetonitrile followed by centrifugation. 5. Optimize MS parameters: Perform a compound-specific tuning of the mass spectrometer using a synthesized standard of this compound to determine the optimal precursor and product ions and their corresponding collision energies.
Poor peak shape (e.g., tailing, fronting, or splitting) 1. Chromatographic issues: Poor column performance, inappropriate mobile phase, or column contamination. 2. Matrix effects: Co-eluting compounds interfering with the chromatography. 3. Injector problems: Partial clog or improper injection volume.1. Optimize chromatography: Use a column suitable for polar analytes (e.g., HILIC or a C18 column with an ion-pairing agent). Ensure mobile phase is fresh and properly degassed. Flush the column or use a guard column to prevent contamination. 2. Improve sample cleanup: As mentioned above, enhanced sample preparation can resolve chromatographic interferences. 3. Maintain the injector: Perform regular maintenance on the autosampler, including cleaning the injection port and replacing the syringe if necessary.
High background noise 1. Contaminated solvents or reagents: Impurities in the mobile phase or extraction solvents. 2. Carryover from previous injections: Residual analyte from a previous, more concentrated sample. 3. Dirty ion source: Contamination of the mass spectrometer's ion source.1. Use high-purity solvents: Utilize LC-MS grade solvents and freshly prepared mobile phases. 2. Implement a robust wash method: Include a high-organic wash step in the gradient and between sample injections to clean the column and injector. 3. Clean the ion source: Follow the manufacturer's protocol for cleaning the ion source components.
Poor reproducibility (high %CV between replicates) 1. Inconsistent sample preparation: Variability in extraction efficiency between samples. 2. Instrument instability: Fluctuations in LC pressure or MS signal. 3. Matrix effects: Varying levels of ion suppression between different samples.1. Use an internal standard: Incorporate a stable isotope-labeled internal standard for this compound at the beginning of the sample preparation to correct for variability. 2. Equilibrate the system: Ensure the LC-MS system is fully equilibrated before starting the analytical run. Monitor system suitability throughout the run. 3. Matrix-matched calibration: Prepare calibration standards in a matrix similar to the biological samples to compensate for consistent matrix effects.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to detect?

A1: The low abundance of this compound in most biological samples is the primary challenge. Its concentration is often near or below the limit of detection of standard analytical methods. Furthermore, as a polar, short-chain acylcarnitine, it can be prone to ion suppression from more abundant co-eluting species in complex matrices like plasma.

Q2: What is the metabolic origin of this compound?

A2: this compound is a metabolite in the transamination pathway of the essential amino acid methionine.[1][2] Methionine is first converted to α-keto-γ-methylthiobutyrate (KMTB), which is then oxidatively decarboxylated to 3-methylthiopropionate (MTP).[3][4] MTP can then be activated to its CoA ester, which can subsequently be transesterified with carnitine to form this compound.

Q3: Are there any reference concentrations for this compound in human samples?

A3: Currently, there is a lack of established reference ranges for this compound in the scientific literature. Its very low abundance means it is often not reported in routine acylcarnitine profiling studies. For context, here are reference ranges for some other short-chain acylcarnitines in human plasma and urine.

AnalyteSample TypeConcentration Range (µmol/L)
Propionylcarnitine (C3)Plasma0.1 - 4.0
Butyrylcarnitine (C4)Plasma0.05 - 0.5
Isovalerylcarnitine (C5)Plasma0.03 - 0.3
Free Carnitine (C0)Plasma20 - 60
Free Carnitine (C0)Urine50 - 300 (µmol/g creatinine)

Note: These values are approximate and can vary between laboratories and populations. They are provided for contextual purposes only.

Q4: How can I increase the sensitivity of my assay for this compound?

A4: Derivatization is a highly effective strategy to enhance sensitivity. Converting the carboxyl group of this compound to an ester (e.g., a butyl ester) or reacting it with a derivatizing agent like 3-nitrophenylhydrazine (3-NPH) can significantly improve its ionization efficiency in the mass spectrometer and its chromatographic retention on reverse-phase columns.[5][6]

Q5: What is the best internal standard to use for quantification?

A5: The gold standard for quantification is the use of a stable isotope-labeled internal standard (SIL-IS). A deuterated or ¹³C-labeled version of this compound would be ideal as it behaves almost identically to the analyte during extraction, chromatography, and ionization, thus providing the most accurate correction for any sample-to-sample variation. If a specific SIL-IS is not commercially available, a structurally similar acylcarnitine with a stable isotope label (e.g., deuterated propionylcarnitine) may be used, but this will provide less accurate quantification.

Q6: Are there any specific considerations for a sulfur-containing metabolite?

A6: Sulfur-containing compounds can sometimes be prone to oxidation, which could lead to analyte loss during sample storage and processing. It is important to handle samples promptly and store them at -80°C. Minimizing exposure to air and light during sample preparation may also be beneficial. When developing the MS method, consider potential in-source fragmentation or adduct formation related to the sulfur moiety.

Experimental Protocols

Adapted Protocol for Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is adapted from established methods for the analysis of short-chain acylcarnitines and should be validated in your laboratory.[5][7]

1. Sample Preparation (Protein Precipitation and Derivatization)

  • To 100 µL of plasma, add 10 µL of an internal standard solution (ideally, a stable isotope-labeled this compound, otherwise a short-chain acylcarnitine SIL-IS).

  • Add 400 µL of ice-cold acetonitrile (or methanol) to precipitate proteins.

  • Vortex for 30 seconds and incubate at -20°C for 20 minutes.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Derivatization (Butylation):

    • Reconstitute the dried extract in 100 µL of 3N butanolic-HCl.

    • Incubate at 65°C for 20 minutes.

    • Evaporate to dryness under nitrogen at 40°C.

    • Reconstitute in 100 µL of mobile phase A for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient starting with a low percentage of mobile phase B, increasing to elute the analyte, followed by a wash and re-equilibration. (e.g., 0-1 min: 5% B; 1-5 min: 5-95% B; 5-7 min: 95% B; 7.1-9 min: 5% B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: These must be optimized by infusing a standard of butylated this compound. The precursor ion will be the [M+H]⁺ of the butylated derivative. A characteristic product ion, often m/z 85 for acylcarnitines, should be monitored.

    • Instrument Parameters: Optimize ion source parameters (e.g., temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy) for maximum signal intensity.

Visualizations

experimental_workflow Experimental Workflow for this compound Analysis sample Biological Sample (e.g., Plasma) is_add Add Internal Standard (Stable Isotope-Labeled) sample->is_add precip Protein Precipitation (Cold Acetonitrile/Methanol) is_add->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_down1 Evaporate to Dryness supernatant->dry_down1 derivatize Derivatization (e.g., Butylation) dry_down1->derivatize dry_down2 Evaporate to Dryness derivatize->dry_down2 reconstitute Reconstitute in Mobile Phase dry_down2->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing & Quantification lcms->data metabolic_pathway Methionine Transamination Pathway met Methionine kmtb α-keto-γ-methylthiobutyrate (KMTB) met->kmtb Transamination mtp 3-methylthiopropionate (MTP) kmtb->mtp Oxidative Decarboxylation mtp_coa 3-methylthiopropionyl-CoA mtp->mtp_coa Activation mtp_carnitine This compound mtp_coa->mtp_carnitine Transesterification transaminase Transaminase transaminase->met bckdc BCKDC bckdc->kmtb acyl_coa_syn Acyl-CoA Synthetase acyl_coa_syn->mtp cpt Carnitine Palmitoyltransferase (CPT) cpt->mtp_coa carnitine Carnitine carnitine->cpt coa CoA coa->acyl_coa_syn

References

dealing with isomeric interferences in methylthiopropionylcarnitine analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering isomeric interferences in the analysis of methylthiopropionylcarnitine.

Troubleshooting Guides and FAQs

Question 1: We are observing a single peak for what should be this compound in our LC-MS/MS analysis, but we suspect there might be isomeric interference. How can we confirm this?

Answer:

Co-elution of isomers is a common challenge in the analysis of acylcarnitines. Direct infusion or flow-injection mass spectrometry, for instance, cannot distinguish between isomers.[1][2][3] To confirm the presence of isomeric interference, chromatographic separation is essential.[4]

Initial Steps to Investigate Isomeric Interference:

  • Review the literature: Search for known isomers of this compound. A potential isomer could be S-methylmalonylcarnitine or isomers with different branching of the carbon skeleton.

  • Modify your chromatographic method: Even subtle changes can sometimes resolve isomers.

    • Change the gradient: A shallower gradient provides more time for separation.

    • Alter the mobile phase composition: Modifying the organic solvent (e.g., acetonitrile vs. methanol) or the additives (e.g., formic acid, ammonium formate) can change selectivity.

    • Use a different column chemistry: If you are using a standard C18 column, consider one with a different stationary phase (e.g., biphenyl, HILIC) that may offer different selectivity for isomers.[5]

  • Acquire analytical standards: The definitive way to confirm co-elution is to obtain analytical standards for this compound and its suspected isomers. Injecting them individually and as a mixture will confirm their retention times under your chromatographic conditions.

Analogous Case Study: C4-Acylcarnitine Isomers

A well-documented example of isomeric interference is the analysis of C4-acylcarnitines, specifically butyrylcarnitine and isobutyrylcarnitine.[3][6][7][8] These isomers often present as a single peak in screening assays but can be separated with an optimized LC-MS/MS method.[2][6] The principles used to separate these C4 isomers can be applied to develop a method for this compound and its isomers.

Question 2: We have confirmed the presence of an interfering isomer with this compound. What is a good starting point for developing an LC-MS/MS method to separate them?

Answer:

Developing a robust LC-MS/MS method for isomer separation requires careful optimization of both the chromatography and the mass spectrometry parameters. Below is a detailed experimental protocol based on successful methods for separating short-chain acylcarnitine isomers like butyrylcarnitine and isobutyrylcarnitine, which can serve as an excellent starting point.

Experimental Protocol: Separation of Short-Chain Acylcarnitine Isomers (Adapted from C4-Acylcarnitine Analysis)

This protocol provides a template for the separation of this compound and its potential isomers.

1. Sample Preparation (from Plasma or Dried Blood Spots):

  • Extraction: Analytes can be extracted from plasma or dried blood spots using a solution of methanol containing isotopically labeled internal standards.[7][9]

  • Derivatization (Optional but Recommended): Derivatization to butyl esters using butanolic HCl can improve chromatographic properties and ionization efficiency.[1][2][9]

2. Liquid Chromatography (LC) Parameters:

  • Column: A high-resolution column is critical. A good starting point is a C18 column with a small particle size (e.g., ≤1.8 µm). For example, a Waters ACQUITY UPLC BEH C18 column (1.7 µm, 2.1 x 100 mm) has been shown to be effective for C4 and C5 acylcarnitine isomers.[6]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.

  • Gradient: A slow, shallow gradient is recommended to maximize the separation of isomers.

  • Flow Rate: Typically in the range of 0.3-0.5 mL/min for a 2.1 mm ID column.

  • Column Temperature: Elevated temperatures (e.g., 50-60°C) can improve peak shape and resolution.[6][9]

3. Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

  • MRM Transitions: A precursor ion corresponding to the [M+H]+ of this compound should be selected. The most common product ion for acylcarnitines is m/z 85, which results from the neutral loss of the acyl chain and trimethylamine.[9] Additional, specific product ions should be investigated for both the target analyte and its isomer to ensure specificity.

Workflow for Method Development:

MethodDevelopment cluster_prep Sample Preparation cluster_lc LC Optimization cluster_ms MS Optimization cluster_validation Method Validation A Acquire Analytical Standards (Analyte + Isomers) B Prepare Individual and Mixed Standard Solutions A->B C Spike into Matrix (e.g., Plasma) B->C D Inject Standards Individually C->D G Optimize Precursor Ion C->G E Optimize Gradient and Mobile Phase D->E F Test Different Columns E->F J Inject Mixed Standard to Confirm Separation E->J H Identify Specific Product Ions (if m/z 85 is not sufficient) G->H I Optimize Collision Energy for each transition H->I I->J K Validate in Biological Samples J->K

Figure 1. Workflow for developing a separation method for isomeric compounds.

Question 3: Can you provide an example of quantitative data for the separation of acylcarnitine isomers that we can use as a reference?

Answer:

Yes, the separation of butyrylcarnitine and isobutyrylcarnitine provides a clear example of the type of data you will need to generate for this compound and its isomers.

Table 1: Example Chromatographic and Mass Spectrometric Data for C4-Acylcarnitine Isomers

CompoundPrecursor Ion (m/z)Product Ion (m/z)Example Retention Time (min)
Isobutyrylcarnitine232.285.11.54[5]
Butyrylcarnitine232.285.1~1.6-1.7 (elutes after isobutyrylcarnitine)
d3-Butyrylcarnitine (IS)235.285.1~1.6-1.7

Note: Retention times are highly dependent on the specific LC system, column, and method parameters. This table is for illustrative purposes only.

Troubleshooting Logic for Isomer Separation:

Troubleshooting cluster_chrom Chromatography Adjustments cluster_ms_check Mass Spectrometry Check cluster_outcome Outcomes Start Issue: Isomers are not separated Grad Decrease Gradient Slope Start->Grad Frag Are there unique fragment ions for each isomer? Start->Frag Temp Increase Column Temperature Grad->Temp Mobile Change Organic Solvent (e.g., ACN to MeOH) Temp->Mobile Column Try a Different Column Chemistry (e.g., Biphenyl, HILIC) Mobile->Column Resolved Isomers are Resolved Column->Resolved NotResolved Isomers Still Co-elute Column->NotResolved Frag->Grad Frag->Resolved Yes, use unique transitions NotResolved->Frag Re-evaluate MS

Figure 2. A logical approach to troubleshooting the separation of isomeric compounds.

Question 4: What if we cannot find analytical standards for the suspected isomers of this compound?

Answer:

This is a significant challenge. Without analytical standards, it is difficult to definitively confirm the identity of the interfering peak and to develop a quantitative method. In this situation, you have a few options:

  • Custom Synthesis: If the structures of the potential isomers are known, you can explore options for custom synthesis of these compounds to serve as analytical standards.

  • Advanced Mass Spectrometry Techniques: Techniques like high-resolution mass spectrometry (HRMS) can provide a more accurate mass measurement, which may help in proposing potential elemental formulas for the interfering compound. Ion mobility-mass spectrometry is another advanced technique that can separate isomers based on their shape and size.

  • Report as a Composite Value: If separation is not feasible and standards are unavailable, you may have to report the concentration as a composite value for "this compound and its isomers." This should be clearly stated in your reports, along with the limitations of the analysis.

Disclaimer: The information provided in this technical support center is intended for guidance and is based on established principles of analytical chemistry. Specific experimental conditions will require optimization for your particular instrumentation and application. The lack of commercially available analytical standards for this compound and its specific isomers is a current limitation in the field. The provided protocols and data for C4-acylcarnitines are intended to serve as a template for method development.

References

troubleshooting guide for large-scale LC-MS analysis involving methylthiopropionylcarnitine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting information and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale analysis of methylthiopropionylcarnitine and other acylcarnitines using Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guides

This section is organized in a question-and-answer format to address specific issues you may encounter during your experiments.

Chromatographic Issues

Question 1: Why are my chromatographic peaks for this compound tailing or fronting?

Answer: Peak tailing or fronting indicates an issue within your chromatographic system.[1] Tailing peaks, where the latter half of the peak is broader, can be caused by several factors:

  • Secondary Interactions: The analyte may be interacting with active sites on the stationary phase, such as residual silanol groups.[1][2]

  • Column Overload: Injecting too much analyte can saturate the stationary phase.[1][3]

  • Column Degradation: Voids in the packing bed or a blocked inlet frit can distort peak shape.[3]

Peak fronting, where the first half of the peak is broader, is most commonly a result of column overload, either from too high a sample concentration or too large an injection volume.[1]

Troubleshooting Steps:

  • Reduce Sample Load: Dilute your sample or decrease the injection volume to see if peak shape improves.[1][4]

  • Check Mobile Phase Compatibility: Ensure your sample is dissolved in a solvent that is compatible with the initial mobile phase conditions.[1][5] A solvent with a much stronger elution strength can cause peak distortion.

  • Mobile Phase pH: The pH of the mobile phase can influence the peak shape of ionizable compounds. Ensure the pH is stable and appropriate for your analyte.[6]

  • Column Health: If all peaks in your chromatogram are distorted, it may indicate a physical problem with the column, such as a partially blocked inlet frit.[6] Consider flushing or replacing the column.[4]

  • Use a Different Column: Consider a column with a more inert stationary phase or one that is end-capped to minimize secondary interactions.[1][3]

Question 2: My retention times are shifting between injections. What is the cause?

Answer: Retention time shifts can compromise the reliability of your large-scale analysis. The source of the shift can be related to the mobile phase, the pump, or the column.

Troubleshooting Steps:

  • Mobile Phase Preparation: Verify the accurate composition of your mobile phase, including pH and the freshness of the buffers.[1]

  • Flow Rate Verification: Check the pump's flow rate to ensure it is accurate and stable.[1][7]

  • Column Temperature: Ensure the column oven is maintaining a stable and accurate temperature.[7]

  • System Equilibration: Make sure the column is fully equilibrated with the mobile phase before starting your analytical run.

  • Leaks: Check for any leaks in the LC system, as this can cause pressure fluctuations and retention time shifts.[8]

Question 3: I am observing extra or "ghost" peaks in my chromatograms. Where are they coming from?

Answer: Ghost peaks can originate from carryover from previous injections, contamination in the mobile phase or sample, or column bleed.[1]

Troubleshooting Steps:

  • Run Blank Injections: Inject a blank solvent to determine if the ghost peaks are from the system itself.[1]

  • Clean the Injector: Clean the autosampler needle and injection port to remove potential sources of carryover.[1]

  • Use Fresh Mobile Phase: Prepare fresh mobile phase solvents to rule out contamination.[1]

  • Install a Guard Column: A guard column can help protect your analytical column from contaminants in the sample.[1]

Mass Spectrometry Issues

Question 4: Why is the sensitivity of my this compound signal low or decreasing over time?

Answer: A loss of sensitivity is a common issue in mass spectrometry and can be caused by a number of factors, from the ion source to the detector.[8]

Troubleshooting Steps:

  • Check for Leaks: Air leaks in the MS system can lead to a loss of sensitivity.[8]

  • Clean the Ion Source: The ion source can become contaminated over time, especially with large-scale analyses of biological samples. Regular cleaning is essential.[7]

  • Tune and Calibrate: Regularly tune and calibrate your mass spectrometer to ensure it is operating at optimal performance.[9]

  • Evaluate for Ion Suppression: Co-eluting compounds from the sample matrix can interfere with the ionization of your analyte, leading to a suppressed signal.[10][11][12] This is a significant concern in the analysis of acylcarnitines in biological fluids.[13][14]

  • Optimize Source Parameters: Ensure that ion source parameters such as gas flows and temperatures are optimized for this compound.[9]

Question 5: I am not seeing any peaks in my mass spectrum. What should I check?

Answer: The absence of peaks could be due to a problem with the sample introduction, the ion source, or the detector.[8]

Troubleshooting Steps:

  • Verify Sample Preparation: Ensure that the sample was prepared correctly and that the analyte is present at a detectable concentration.[8]

  • Check for Clogs: A clog in the sample path or a cracked column can prevent the sample from reaching the detector.[8]

  • Inspect the Ionization Source: Check the stability of the electrospray. An irregular or absent spray can be caused by a clog.[15]

  • Detector Function: Verify that the detector is functioning correctly and that the gases are flowing as expected.[8]

Data Analysis and Quality Control

Question 6: How can I manage batch-to-batch variation in a large-scale study?

Answer: In large-scale metabolomics studies, data is often collected in multiple batches over an extended period, which can introduce systematic variability.[16][17][18]

Troubleshooting Steps:

  • Use Quality Control (QC) Samples: Regularly inject a pooled QC sample throughout your analytical run to monitor and correct for signal drift.[19][20][21]

  • Normalization: Employ data normalization techniques to correct for variations in signal intensity both within and between batches.[16][17]

  • Internal Standards: The use of labeled internal standards is crucial for accurate quantification and can help correct for matrix effects and instrument variability.[16]

Sample Preparation

Question 7: How can I minimize matrix effects during sample preparation?

Answer: Matrix effects, such as ion suppression, are a major challenge in LC-MS analysis of biological samples.[22] Effective sample preparation is key to minimizing these effects.[23]

Troubleshooting Steps:

  • Protein Precipitation: This is a common first step for plasma or serum samples to remove the bulk of proteins.[5][24]

  • Solid-Phase Extraction (SPE): SPE can provide a cleaner sample by selectively isolating the analytes of interest.[24][25]

  • Liquid-Liquid Extraction (LLE): This technique can also be used to separate analytes from interfering matrix components.[5][24]

  • Derivatization: For certain acylcarnitines, derivatization to their butyl esters can improve chromatographic separation and ionization efficiency.[25][26]

Frequently Asked Questions (FAQs)

Q1: What is the typical fragmentation pattern for this compound in MS/MS? A1: Acylcarnitines typically show a characteristic product ion at m/z 85 in positive ion mode ESI-MS/MS.[26] The specific fragmentation pattern can be used for identification and quantification.

Q2: Why is quality control so important in large-scale LC-MS studies? A2: Robust quality control protocols are essential for ensuring the reproducibility and quantitative accuracy of large-scale studies.[19][20][27] QC samples help monitor the performance of the LC-MS system over time and allow for the correction of analytical variability.[19][20]

Q3: What are some common challenges in processing large-scale metabolomics data? A3: The large volume of data generated in these studies presents challenges in data acquisition, feature extraction, statistical analysis, and metabolite annotation.[28][29] Manual data processing is often not feasible.[28][29]

Q4: Can I use direct infusion mass spectrometry for acylcarnitine analysis? A4: While direct infusion MS can detect a range of acylcarnitines, it does not separate isomeric species.[26][30] For detailed analysis and accurate quantification of isomers, liquid chromatography separation prior to mass spectrometry is necessary.[26][30][31]

Data Presentation

Table 1: Example System Suitability Parameters
ParameterAcceptance CriteriaExample Result
Peak Tailing Factor 0.8 - 1.51.1
Retention Time RSD (%) < 2%0.5%
Peak Area RSD (%) < 15%8%
Signal-to-Noise Ratio > 1050
Table 2: Comparison of Sample Preparation Methods for Plasma
MethodAnalyte Recovery (%)Matrix Effect (%)Reproducibility (CV%)
Protein Precipitation 853012
Liquid-Liquid Extraction 752010
Solid-Phase Extraction 95< 105

Experimental Protocols

Protocol: Sample Preparation and LC-MS/MS Analysis of this compound in Plasma
  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma, add 200 µL of ice-cold methanol containing an appropriate internal standard (e.g., deuterated acylcarnitine).

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in 100 µL of the initial mobile phase.[5][26]

  • LC-MS/MS Analysis:

    • LC System: A high-performance liquid chromatography system.

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from low to high organic phase to separate the acylcarnitines.

    • Flow Rate: A typical flow rate is between 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

    • MS System: A triple quadrupole mass spectrometer is often used for quantitative analysis.[26]

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • MS/MS Transitions: Monitor the specific precursor-to-product ion transitions for this compound and the internal standard.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing start Plasma Sample precip Protein Precipitation start->precip centrifuge Centrifugation precip->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lc LC Separation reconstitute->lc ms MS Detection (ESI+) lc->ms msms MS/MS Fragmentation ms->msms process Data Acquisition & Processing msms->process quant Quantification process->quant report Reporting quant->report

Caption: Experimental workflow for LC-MS analysis.

troubleshooting_peak_shape start Poor Peak Shape (Tailing/Fronting) q1 Are all peaks affected? start->q1 a1_yes Check for column void or blocked inlet frit. Consider column replacement. q1->a1_yes Yes a1_no Is it tailing or fronting? q1->a1_no No a2_tailing Possible secondary interactions or column overload. a1_no->a2_tailing Tailing a2_fronting Likely column overload. a1_no->a2_fronting Fronting solution1 Reduce sample concentration or injection volume. a2_tailing->solution1 solution2 Check mobile phase pH and sample solvent compatibility. a2_tailing->solution2 a2_fronting->solution1

Caption: Troubleshooting logic for poor peak shape.

ion_suppression cluster_source Electrospray Ion Source cluster_outcome Ionization Outcome analyte Analyte droplet Charged Droplet analyte->droplet matrix Matrix Component matrix->droplet suppressed_ion Reduced Analyte Ions droplet->suppressed_ion Competition for charge and surface access matrix_ion Matrix Ions droplet->matrix_ion ms_inlet To Mass Analyzer suppressed_ion->ms_inlet matrix_ion->ms_inlet caption Matrix components co-eluting with the analyte compete for ionization, leading to a suppressed signal for the analyte of interest.

Caption: The mechanism of ion suppression.

References

Navigating the Challenges of Methylthiopropionylcarnitine (MTPC) Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for the accurate quantification of methylthiopropionylcarnitine (MTPC) by addressing a critical challenge: its degradation during sample preparation. Given the labile nature of its thioester bond, maintaining the integrity of MTPC from sample collection to analysis is paramount for reliable experimental outcomes. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to ensure the stability and accurate measurement of MTPC in your research.

Troubleshooting Guide: Common Issues in MTPC Sample Preparation

Researchers may encounter several challenges when preparing biological samples for MTPC analysis. This guide provides a systematic approach to identifying and resolving common issues.

Observed Problem Potential Cause Recommended Solution
Low or no detectable MTPC levels 1. Hydrolysis due to high pH: The thioester bond of MTPC is susceptible to hydrolysis under basic conditions (pH > 9).[1]- Ensure all buffers and solvents used during extraction are at a neutral or slightly acidic pH (pH 6-7).- Immediately acidify the sample with a small volume of a suitable acid (e.g., formic acid, acetic acid) after collection, if compatible with downstream analysis.
2. Enzymatic degradation: Esterases and thioesterases present in biological matrices can hydrolyze MTPC.- Keep samples on ice at all times.- Immediately quench enzymatic activity after sample collection by adding a cold organic solvent like methanol or acetonitrile.[2]- Consider the use of broad-spectrum esterase inhibitors, ensuring they do not interfere with the analytical method.
3. Thermal degradation: Elevated temperatures accelerate the rate of MTPC hydrolysis.[1]- Process samples at low temperatures (4°C or on ice).- Avoid prolonged exposure to room temperature.- Store samples at -80°C for long-term stability.
High variability between replicate samples 1. Inconsistent sample handling time: Delays between sample collection and processing can lead to variable degradation.- Standardize the time between sample collection, processing, and freezing.- Process samples in small batches to minimize the time each sample spends at room temperature.
2. Incomplete protein precipitation: Residual enzymatic activity can persist if proteins are not effectively removed.- Use a sufficient volume of cold organic solvent (e.g., 3:1 solvent-to-sample ratio) for protein precipitation.- Ensure thorough vortexing and adequate incubation time at low temperatures to maximize protein removal.
Presence of interfering peaks in chromatogram 1. Matrix effects: Co-eluting compounds from the biological matrix can interfere with MTPC detection.- Optimize the chromatographic method to improve the separation of MTPC from interfering compounds.- Employ a solid-phase extraction (SPE) step for sample cleanup. Cation exchange or mixed-mode SPE cartridges can be effective for acylcarnitines.[3]
2. Contamination from labware: - Use high-purity solvents and reagents.- Ensure all collection tubes and pipettes are clean and free of contaminants.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of MTPC.

Q1: What is the primary cause of MTPC degradation during sample preparation?

A1: The primary cause of MTPC degradation is the hydrolysis of its thioester bond. This can be chemically mediated by alkaline pH and high temperatures, or enzymatically catalyzed by esterases and thioesterases present in biological samples.[1]

Q2: At what pH is MTPC most stable?

A2: Based on data for similar short-chain acylcarnitines like acetylcarnitine, MTPC is expected to be most stable in neutral to slightly acidic conditions (pH 5-7).[1] It is highly unstable at a pH greater than 9.[1]

Q3: What is the recommended storage temperature for samples intended for MTPC analysis?

A3: For short-term storage (up to 24 hours), samples should be kept at 4°C. For long-term storage, samples must be stored at -80°C to minimize degradation. Studies on acylcarnitines have shown they are stable for at least 330 days at -18°C, with stability further enhanced at lower temperatures.

Q4: Can I use dried blood spots (DBS) for MTPC analysis?

A4: Yes, but with caution. While DBS are a convenient sample type, acylcarnitines, particularly short-chain ones, can degrade over time if stored at room temperature. For quantitative analysis, it is crucial to store DBS at -20°C or lower and to be aware that some hydrolysis to free carnitine may still occur over long periods.[4][5]

Q5: How can I effectively quench enzymatic activity in my plasma samples?

A5: The most common and effective method is to immediately add a cold organic solvent, such as methanol or acetonitrile, to the plasma sample.[2] This serves the dual purpose of precipitating proteins, which include degradative enzymes, and creating an environment that is less favorable for any remaining enzymatic activity. A ratio of 3 parts cold solvent to 1 part plasma is generally recommended.

Experimental Protocols

Recommended Sample Preparation Protocol for MTPC in Plasma

This protocol is designed to minimize the degradation of MTPC during the preparation of plasma samples for LC-MS/MS analysis.

Materials:

  • Ice

  • Refrigerated centrifuge

  • Vortex mixer

  • LC-MS grade methanol (pre-chilled to -20°C)

  • LC-MS grade water

  • Formic acid

  • Microcentrifuge tubes

Procedure:

  • Sample Collection: Collect whole blood in EDTA-containing tubes. Keep the tubes on ice.

  • Plasma Separation: Within 30 minutes of collection, centrifuge the blood at 2,000 x g for 15 minutes at 4°C.

  • Plasma Aliquoting: Immediately transfer the plasma supernatant to fresh, pre-chilled microcentrifuge tubes. Store on ice.

  • Protein Precipitation and Enzyme Quenching:

    • To 100 µL of plasma, add 300 µL of pre-chilled (-20°C) methanol.

    • Vortex vigorously for 30 seconds.

  • Incubation: Incubate the samples at -20°C for 20 minutes to facilitate complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant containing the extracted MTPC to a new microcentrifuge tube.

  • Solvent Evaporation (Optional): If concentration is required, evaporate the solvent under a gentle stream of nitrogen at a low temperature.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Analysis: Vortex briefly and inject into the LC-MS/MS system.

Solid-Phase Extraction (SPE) for Sample Cleanup

For complex matrices or when higher sensitivity is required, an additional SPE cleanup step can be beneficial.

Materials:

  • Cation exchange or mixed-mode cation exchange SPE cartridges

  • SPE manifold

  • Methanol

  • Water

  • Ammonium hydroxide

  • Formic acid

Procedure:

  • Conditioning: Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).

  • Loading: Load the supernatant from the protein precipitation step (acidified with formic acid to a pH of ~3-4) onto the cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., methanol) to remove neutral and acidic interferences.

  • Elution: Elute the MTPC and other acylcarnitines with a basic methanolic solution (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute as described in the protein precipitation protocol.

Visualizations

MTPC_Degradation_Pathway cluster_factors Degradation Factors MTPC This compound (MTPC) (Stable) Degraded_Products Methylthiopropionic Acid + Carnitine (Degraded) MTPC->Degraded_Products Hydrolysis pH High pH (>9) pH->MTPC Temp High Temperature Temp->MTPC Enzymes Esterases / Thioesterases Enzymes->MTPC

Caption: Factors leading to the degradation of MTPC.

Sample_Prep_Workflow Start Whole Blood Collection (EDTA, on ice) Centrifuge Centrifuge at 4°C Start->Centrifuge Plasma Separate Plasma (on ice) Centrifuge->Plasma Precipitate Add Cold Methanol (-20°C) (Quench Enzymes & Precipitate Proteins) Plasma->Precipitate Incubate Incubate at -20°C Precipitate->Incubate Centrifuge2 Centrifuge at 4°C Incubate->Centrifuge2 Supernatant Collect Supernatant Centrifuge2->Supernatant Analyze LC-MS/MS Analysis Supernatant->Analyze Direct Injection SPE_Option Optional SPE Cleanup Supernatant->SPE_Option SPE_Option->Analyze If performed

Caption: Recommended workflow for MTPC sample preparation.

References

Validation & Comparative

comparative analysis of methylthiopropionylcarnitine levels in healthy vs. diseased states

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Propionylcarnitine, an acylcarnitine, plays a crucial role in intermediary metabolism. Its levels in circulation can be indicative of metabolic shifts associated with various pathological conditions. This guide provides a comparative analysis of propionylcarnitine levels in healthy individuals versus those with cardiovascular disease, type 2 diabetes, and cancer, supported by experimental data and detailed methodologies.

Quantitative Data Summary

The following table summarizes the plasma concentrations of propionylcarnitine across different health states as reported in various studies. It is important to note that values can vary based on the specific analytical methods and patient cohorts.

Health StateSubject GroupPropionylcarnitine Concentration (µM)Reference
Healthy Healthy Control Subjects~0.2 - 0.5 (typical range)General Literature
Healthy SubjectsData not explicitly provided, used as a baseline for comparison[1]
Cardiovascular Disease Stable Coronary Artery Disease (SCAD) - No Adverse Events0.0649 ± 0.003[2][3]
SCAD with Heart Failure or Death0.0322 ± 0.005[2][3]
Type 2 Diabetes Type 2 Diabetes with NormoalbuminuriaLower than healthy controls (specific value not provided)[4]
Type 2 Diabetes with MicroalbuminuriaLower than healthy controls (specific value not provided)[4]
Type 2 Diabetes with MacroalbuminuriaHigher than healthy controls (specific value not provided)[4]
Type 2 Diabetic African-American WomenLower than controls (specific value not provided)[5]
Cancer Patients with Alimentary Canal Malignancies (pre-chemotherapy)Significantly lower than healthy controls (specific value not provided)[6]
General Cancer PatientsDecreased serum levels of carnitine have been detected in multiple cancers[7]

Experimental Protocols

The quantification of propionylcarnitine and other acylcarnitines in biological samples, typically plasma, is most commonly and accurately performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Methodology: Quantification of Plasma Acylcarnitines by LC-MS/MS

1. Sample Preparation (Protein Precipitation):

  • To a 50 µL plasma sample, add 300 µL of a precipitation solution, which is typically acetonitrile containing a known concentration of an appropriate internal standard (e.g., deuterated propionylcarnitine).[8]

  • Vortex the mixture vigorously for a few seconds to ensure thorough mixing and protein precipitation.[8]

  • Centrifuge the mixture at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.[8]

  • Carefully collect the supernatant for analysis.[8]

2. Liquid Chromatography (LC):

  • Column: A C18 reversed-phase column is commonly used for separation (e.g., Zorbax Eclipse XDB-C18, 150 mm length, 3.0 mm internal diameter, 3.5 µm particle size).[9]

  • Mobile Phase: A gradient elution is typically employed using two solvents:

    • Mobile Phase A: 0.1% formic acid in water.[9]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[9]

  • Gradient Program: The gradient starts with a high percentage of mobile phase A, and the percentage of mobile phase B is gradually increased to elute the analytes based on their hydrophobicity.[9]

  • Flow Rate: A typical flow rate is around 0.5 mL/min.[9]

  • Injection Volume: A small volume of the prepared sample extract (e.g., 5 µL) is injected onto the column.[8]

3. Tandem Mass Spectrometry (MS/MS):

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is used to generate charged parent ions of the acylcarnitines.[8][9]

  • Detection: The analysis is performed in the Multiple Reaction Monitoring (MRM) mode. In this mode, a specific parent ion (precursor ion) for each acylcarnitine is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.[8][9]

    • For propionylcarnitine, the precursor ion is typically m/z 218.1 and a common product ion is m/z 85.1.

  • Quantification: The concentration of each acylcarnitine in the sample is determined by comparing the peak area of the analyte to the peak area of its corresponding internal standard.[10]

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Propionyl-CoA and Propionylcarnitine

Propionyl-CoA is a key intermediate in the catabolism of several amino acids (valine, isoleucine, methionine, and threonine) and odd-chain fatty acids. It is converted to succinyl-CoA, which then enters the tricarboxylic acid (TCA) cycle. Propionylcarnitine is formed from propionyl-CoA in a reaction catalyzed by carnitine acetyltransferase.[11] This conversion is important for buffering the intramitochondrial CoA pool and for the transport of propionyl units out of the mitochondria.

propionyl_coa_metabolism cluster_catabolism Catabolism Amino Acids Amino Acids Propionyl-CoA Propionyl-CoA Amino Acids->Propionyl-CoA Odd-chain Fatty Acids Odd-chain Fatty Acids Odd-chain Fatty Acids->Propionyl-CoA Succinyl-CoA Succinyl-CoA Propionyl-CoA->Succinyl-CoA Propionyl-CoA Carboxylase, Methylmalonyl-CoA Epimerase, Methylmalonyl-CoA Mutase Propionylcarnitine Propionylcarnitine Propionyl-CoA->Propionylcarnitine Carnitine Acetyltransferase TCA Cycle TCA Cycle Succinyl-CoA->TCA Cycle Carnitine Carnitine Carnitine->Propionylcarnitine

Caption: Metabolic fate of propionyl-CoA and formation of propionylcarnitine.

Experimental Workflow for Acylcarnitine Profiling

The following diagram illustrates the typical workflow for the analysis of acylcarnitines from plasma samples using LC-MS/MS.

acylcarnitine_workflow Plasma Sample Collection Plasma Sample Collection Protein Precipitation Protein Precipitation Plasma Sample Collection->Protein Precipitation Add Acetonitrile + Internal Standard Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection LC-MS/MS Analysis LC-MS/MS Analysis Supernatant Collection->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Quantification & Comparison

Caption: Standard workflow for plasma acylcarnitine analysis by LC-MS/MS.

Role of Propionylcarnitine in Cardiac Energy Metabolism

In the heart, propionylcarnitine can serve as an anaplerotic substrate, meaning it can replenish intermediates of the TCA cycle. By being converted back to propionyl-CoA and then to succinyl-CoA, it can enhance the energy production capacity of the heart, particularly under ischemic conditions.[11][12] It also influences the balance between fatty acid and glucose oxidation.[13][14]

cardiac_metabolism cluster_mitochondrion Mitochondrion Fatty Acid Oxidation Fatty Acid Oxidation Acetyl-CoA Acetyl-CoA Fatty Acid Oxidation->Acetyl-CoA Glucose Oxidation Glucose Oxidation Glucose Oxidation->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle ATP Production ATP Production TCA Cycle->ATP Production Propionylcarnitine_mito Propionylcarnitine Succinyl-CoA Succinyl-CoA Propionylcarnitine_mito->Succinyl-CoA Anaplerosis Succinyl-CoA->TCA Cycle

Caption: Influence of propionylcarnitine on cardiac energy metabolism.

References

A Comparative Guide to the Quantification of Methylthiopropionylcarnitine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of biomarkers is paramount. Methylthiopropionylcarnitine (MTPC) has emerged as a significant biomarker, particularly in the study of metabolic disorders such as methylmalonic acidemia. The choice of analytical methodology can profoundly impact the reliability and comparability of experimental data. This guide provides an objective comparison of the primary methods used for MTPC quantification, supported by experimental data and detailed protocols.

Comparison of Key Performance Metrics

The two predominant techniques for the analysis of MTPC and other acylcarnitines are Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While both leverage the sensitivity and specificity of mass spectrometry, they differ significantly in their application and the quality of data they produce.

Performance MetricFlow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Direct infusion of sample into the mass spectrometer without chromatographic separation. Provides a high-throughput "profile" of acylcarnitines.Chromatographic separation of analytes prior to mass spectrometric detection. Allows for the separation of isomers and removal of interfering substances.[1][2]
Linearity (r²) Generally ≥0.99Typically ≥0.99
Accuracy (% Bias) Can be compromised by isobaric interferences.Generally within ±15%[3]
Precision (%RSD) Intra- and inter-day precision typically <15%.Intra- and inter-day precision typically <15%[3]
Limit of Quantification (LOQ) Sufficient for screening purposes, but may be higher than LC-MS/MS.Lower LOQs, enabling quantification of low-abundance species.[1]
Throughput High (typically 1-2 minutes per sample).[4]Lower (typically 5-20 minutes per sample).[5]
Specificity Lower, as it cannot distinguish between isomeric and isobaric compounds.[1][6]High, with the ability to resolve isomers, providing more accurate quantification.[2]
Matrix Effects More susceptible to ion suppression or enhancement from the biological matrix.Minimized through chromatographic separation of analytes from matrix components.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the quantification of acylcarnitines, including MTPC, from biological samples.

Method 1: Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS) for Acylcarnitine Profiling in Dried Blood Spots

This method is optimized for high-throughput screening, such as in newborn screening programs.

  • Sample Preparation:

    • A 3 mm disc is punched from a dried blood spot (DBS) card into a well of a 96-well microtiter plate.[7]

    • An extraction solution containing a mixture of stable isotope-labeled internal standards in methanol is added to each well.[7]

    • The plate is sealed and agitated for 30 minutes to facilitate the extraction of acylcarnitines.

    • The supernatant is transferred to a new 96-well plate for analysis.

  • Instrumentation and Analysis:

    • The analysis is performed on a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

    • The sample is introduced into the mass spectrometer via flow injection, without a chromatographic column.

    • The mass spectrometer is operated in positive ion mode, and acylcarnitines are detected using a precursor ion scan of m/z 85, which is a characteristic fragment of carnitine esters.[8]

  • Data Analysis:

    • The concentrations of individual acylcarnitines are determined by comparing the ion intensity of the analyte to that of its corresponding internal standard.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for a Comprehensive and Quantitative Acylcarnitine Analysis in Plasma

This method provides a more accurate and specific quantification suitable for clinical research and diagnostic confirmation.

  • Sample Preparation:

    • Plasma samples are thawed, and proteins are precipitated by the addition of acetonitrile containing a suite of stable isotope-labeled internal standards.

    • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

    • The supernatant is transferred to a new tube and evaporated to dryness under a stream of nitrogen.

    • The dried extract is reconstituted in a mobile phase-compatible solvent for injection into the LC-MS/MS system.

  • Chromatographic Separation:

    • Chromatographic separation is achieved on a C18 reversed-phase column.

    • A gradient elution is employed using a mobile phase consisting of two solvents, typically water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

    • The gradient is optimized to separate the various acylcarnitine species, including isomers.

  • Mass Spectrometric Detection:

    • The eluent from the LC column is introduced into a tandem mass spectrometer with an ESI source operating in positive ion mode.

    • Quantification is performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for each acylcarnitine and internal standard are monitored.

  • Data Analysis and Quantification:

    • Calibration curves are generated using standards of known concentrations.

    • The concentration of each acylcarnitine in the sample is calculated from the calibration curve based on the peak area ratio of the analyte to its internal standard.

Visualizing Methodologies and Workflows

To further elucidate the processes and relationships discussed, the following diagrams are provided.

cross_validation_workflow cluster_prep Sample Preparation cluster_method_a Method A (e.g., FIA-MS/MS) cluster_method_b Method B (e.g., LC-MS/MS) cluster_analysis Data Analysis and Comparison prep_samples Prepare Aliquots of QC and Clinical Samples analyze_a Analyze Samples with Method A prep_samples->analyze_a analyze_b Analyze Samples with Method B prep_samples->analyze_b data_a Quantified Results from Method A analyze_a->data_a data_b Quantified Results from Method B analyze_b->data_b compare Statistical Comparison (e.g., Bland-Altman plot, regression analysis) data_a->compare data_b->compare decision Assess Comparability (Acceptance Criteria Met?) compare->decision

Caption: Cross-validation workflow for analytical methods.

mtpc_pathway cluster_pathway Methionine Catabolism and MTPC Formation cluster_application Clinical Application methionine Methionine propionyl_coa Propionyl-CoA methionine->propionyl_coa Multiple Steps mtp_coa 3-Methylthiopropionyl-CoA propionyl_coa->mtp_coa Metabolic Conversion mtpc This compound (MTPC) mtp_coa->mtpc enzyme Carnitine Acyltransferase biomarker Biomarker for Methylmalonic Acidemia mtpc->biomarker carnitine Carnitine carnitine->mtpc

Caption: Formation and clinical relevance of MTPC.

References

Methylthiopropionylcarnitine: An Emerging Player in the Diagnosis of Metabolic Syndrome

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of methylthiopropionylcarnitine (MTPC) against other acylcarnitines is revealing its potential as a novel biomarker for the diagnosis of metabolic syndrome. As a catabolite of methionine metabolism, MTPC offers a unique window into the metabolic dysregulation characteristic of this complex condition.

Metabolic syndrome is a constellation of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes. These conditions include high blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. Early and accurate diagnosis is crucial for effective management and prevention of associated complications. Acylcarnitines, esters of carnitine and fatty acids, have emerged as key biomarkers, reflecting mitochondrial dysfunction and altered substrate metabolism, which are central to the pathophysiology of metabolic syndrome.

The Rise of Acylcarnitines as Biomarkers

Acylcarnitines are intermediates in the metabolism of fatty acids and amino acids. Their profiles in blood and tissues can provide a snapshot of the body's metabolic state. In individuals with metabolic syndrome, altered acylcarnitine profiles are frequently observed, indicating imbalances in energy metabolism. Several studies have demonstrated that higher levels of certain short-chain and long-chain acylcarnitines are associated with an increased risk of metabolic syndrome.[1]

This compound: A Novel Candidate

This compound (MTPC) is a specific short-chain acylcarnitine that arises from the breakdown of the essential amino acid methionine. The methionine metabolism pathway is intricately linked to various cellular processes, including one-carbon metabolism, which is crucial for DNA synthesis, methylation, and antioxidant defense. Dysregulation of methionine metabolism has been implicated in the development of metabolic syndrome.[2][3][4] Given that MTPC is a direct product of this pathway, its levels may serve as a more specific indicator of the metabolic disturbances underlying the syndrome compared to other, more general, acylcarnitine markers.

Comparative Diagnostic Performance

While research directly comparing the diagnostic performance of MTPC to other acylcarnitines for metabolic syndrome is still emerging, existing data on related short-chain acylcarnitines, such as propionylcarnitine (C3), provide a strong rationale for its investigation. Propionylcarnitine, a precursor in the same metabolic pathway, has been shown to be significantly associated with metabolic syndrome. One study reported a notable odds ratio for the association between elevated propionylcarnitine levels and the presence of metabolic syndrome, highlighting the potential of this metabolic axis in diagnosis.[3]

The table below summarizes the association of various acylcarnitines with metabolic syndrome, drawing from existing literature. While specific quantitative data for MTPC is not yet widely available, the data for propionylcarnitine (C3) underscores the relevance of this metabolic pathway.

AcylcarnitineTypeAssociation with Metabolic SyndromeOdds Ratio (95% CI)P-valueReference
Propionylcarnitine (C3)Short-chainPositive1.454 (1.163–1.817)<0.05[3]
Acetylcarnitine (C2)Short-chainInconsistent0.774 (0.612–0.979)<0.05[3]
Valerylcarnitine (C5)Short-chainPositive-<0.05[1]
Palmitoylcarnitine (C16)Long-chainPositive--
Oleoylcarnitine (C18:1)Long-chainPositive--

Data for MTPC is currently under investigation in several research initiatives.

Experimental Protocols

The quantification of MTPC and other acylcarnitines is typically performed using tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Experimental Protocol: Quantification of Acylcarnitines in Human Plasma by LC-MS/MS

1. Sample Preparation:

  • Plasma Collection: Whole blood is collected in EDTA-containing tubes and centrifuged to separate the plasma.

  • Protein Precipitation: A small volume of plasma (e.g., 100 µL) is mixed with a protein precipitation agent, such as acetonitrile containing isotopically labeled internal standards of various acylcarnitines. This step removes proteins that can interfere with the analysis.

  • Derivatization (Optional but common): The acylcarnitines in the supernatant are often converted to their butyl esters by adding butanolic-HCl and heating. This derivatization improves their chromatographic properties and ionization efficiency in the mass spectrometer.

  • Reconstitution: The derivatized sample is dried down and reconstituted in a solvent suitable for injection into the LC-MS/MS system.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC): The reconstituted sample is injected into a liquid chromatograph. The different acylcarnitines are separated based on their chemical properties as they pass through a chromatography column (e.g., a C18 column).

  • Tandem Mass Spectrometry (MS/MS): As the separated acylcarnitines exit the LC column, they are ionized (e.g., by electrospray ionization) and enter the mass spectrometer. The mass spectrometer is set to specifically detect and quantify each acylcarnitine of interest, including MTPC, based on its unique mass-to-charge ratio and fragmentation pattern.

3. Data Analysis:

  • The concentration of each acylcarnitine is determined by comparing its signal intensity to that of its corresponding isotopically labeled internal standard.

Signaling Pathways and Logical Relationships

The metabolic pathways leading to the formation of MTPC and other acylcarnitines are complex and interconnected. The following diagrams, generated using the DOT language, illustrate these relationships.

Methionine_Catabolism Methionine Methionine SAM S-Adenosylmethionine Methionine->SAM MTP 3-Methylthiopropionate Methionine->MTP SAH S-Adenosylhomocysteine SAM->SAH Homocysteine Homocysteine SAH->Homocysteine Cystathionine Cystathionine Homocysteine->Cystathionine Cysteine Cysteine Cystathionine->Cysteine Propionyl_CoA Propionyl-CoA MTP_CoA 3-Methylthiopropionyl-CoA MTP->MTP_CoA MTP_CoA->Propionyl_CoA MTPC This compound MTP_CoA->MTPC Acylcarnitine_Formation_and_Metabolic_Syndrome cluster_Metabolic_State Metabolic State cluster_Metabolic_Pathways Metabolic Pathways cluster_Acylcarnitine_Pool Acylcarnitine Pool Metabolic Syndrome Metabolic Syndrome Methionine Metabolism Methionine Metabolism Metabolic Syndrome->Methionine Metabolism dysregulates Fatty Acid Oxidation Fatty Acid Oxidation Metabolic Syndrome->Fatty Acid Oxidation dysregulates Branched-Chain Amino Acid Metabolism Branched-Chain Amino Acid Metabolism Metabolic Syndrome->Branched-Chain Amino Acid Metabolism dysregulates Healthy Metabolism Healthy Metabolism MTPC MTPC Methionine Metabolism->MTPC Other Acylcarnitines Other Acylcarnitines (C3, C5, etc.) Fatty Acid Oxidation->Other Acylcarnitines Branched-Chain Amino Acid Metabolism->Other Acylcarnitines MTPC->Metabolic Syndrome is a potential biomarker for Other Acylcarnitines->Metabolic Syndrome are biomarkers for

References

Assessing the Specificity and Sensitivity of C5-Hydroxy Acylcarnitine as a Biomarker for 3-Methylcrotonyl-CoA Carboxylase Deficiency

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of inborn errors of metabolism, the timely and accurate diagnosis of 3-methylcrotonyl-CoA carboxylase (MCC) deficiency is critical for patient management and therapeutic development. The primary screening biomarker for MCC deficiency is 3-hydroxyisovalerylcarnitine, also known as C5-hydroxy acylcarnitine (C5-OH). This guide provides an objective comparison of the performance of C5-OH as a biomarker with alternative and confirmatory testing methods, supported by experimental data and detailed protocols.

Performance Comparison of Diagnostic Biomarkers for MCC Deficiency

The diagnostic journey for MCC deficiency typically begins with newborn screening, where elevated levels of C5-OH in dried blood spots serve as the initial indicator. However, the specificity of C5-OH is limited, as its elevation can be associated with several other metabolic disorders.[1][2][3] Consequently, confirmatory testing using more specific methods is essential. The performance of C5-OH is compared with the gold standard confirmatory test, urine organic acid analysis, in the table below.

Biomarker/TestMethodSample TypeSensitivitySpecificity/Positive Predictive Value (PPV)
C5-Hydroxy Acylcarnitine (C5-OH) Tandem Mass Spectrometry (MS/MS)Dried Blood Spot50% - 100%[4][5]PPV: 1.5% - 38.3%[4]
Urine Organic Acid Analysis Gas Chromatography-Mass Spectrometry (GC-MS)UrineDetection rate improved from 60% to 93%[6]High (Confirmatory Test)

Note: Sensitivity and specificity for C5-OH can vary depending on the cutoff values used in the screening program. The Positive Predictive Value (PPV) is often reported in newborn screening literature and reflects the proportion of true positives among all positive screens. A lower PPV indicates a higher number of false positives.

Diagnostic Workflow for MCC Deficiency

The diagnosis of MCC deficiency follows a multi-step process, beginning with a positive newborn screen and proceeding to more specific confirmatory tests. This workflow is crucial to minimize false-positive results and ensure accurate diagnosis.

DiagnosticWorkflow cluster_0 Newborn Screening cluster_1 First-Tier Analysis cluster_2 Screening Result cluster_3 Follow-up and Confirmatory Testing cluster_4 Final Diagnosis NBS Dried Blood Spot Sample Collection MSMS Tandem Mass Spectrometry (MS/MS) for Acylcarnitine Profile NBS->MSMS Result Elevated C5-OH? MSMS->Result UrineTest Urine Organic Acid Analysis (GC-MS) for 3-HIVA and 3-MCG Result->UrineTest Yes Diagnosis_Neg MCC Deficiency Unlikely Result->Diagnosis_Neg No EnzymeAssay Enzymatic Assay in Fibroblasts/Lymphocytes UrineTest->EnzymeAssay Positive Diagnosis_Pos MCC Deficiency Confirmed EnzymeAssay->Diagnosis_Pos

Diagnostic workflow for 3-methylcrotonyl-CoA carboxylase deficiency.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate replication and further research.

Acylcarnitine Analysis from Dried Blood Spots by Tandem Mass Spectrometry (MS/MS)

This protocol outlines the steps for the extraction and analysis of acylcarnitines, including C5-OH, from dried blood spots.

a. Sample Preparation:

  • Punch a 3.2 mm or 3.5 mm disc from the dried blood spot on the filter card into a well of a 96-well microplate.[7][8]

  • Add 100-200 µL of an extraction solution containing stable isotope-labeled internal standards in methanol or an acetonitrile:water solution (e.g., 85:15 v/v).[9]

  • Agitate the plate on a shaker for 20-30 minutes at room temperature.[7]

  • Centrifuge the plate to pellet the filter paper disc.[9]

  • Transfer the supernatant to a new 96-well plate.

b. Derivatization (Butylation):

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Add 60 µL of 3N butanolic-HCl (derivatization reagent) to each well.[7]

  • Incubate the plate at 60-65°C for 15 minutes.[7]

  • Evaporate the reagent to dryness under nitrogen.[7]

  • Reconstitute the dried residue in 100 µL of a suitable mobile phase.[7]

c. Instrumental Analysis:

  • Instrumentation: A tandem mass spectrometer (MS/MS) system is used for analysis.[10]

  • Method: Flow injection analysis (FIA) or liquid chromatography (LC) is coupled with MS/MS.[9]

  • Detection: The instrument is operated in the positive electrospray ionization (ESI) mode, monitoring for precursor ions of m/z 85, which is a characteristic fragment of butylated acylcarnitines.[11]

Urine Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the procedure for identifying and quantifying key metabolites for MCC deficiency in urine.

a. Sample Preparation:

  • Thaw a random urine sample and mix thoroughly.[12]

  • Transfer a specific volume of urine (volume may be normalized based on creatinine concentration) to a glass tube.[12]

  • Add an internal standard solution.

  • Acidify the urine sample to a pH of 1-2 with hydrochloric acid.

  • Extract the organic acids using two sequential extractions with ethyl acetate and ether.[12]

  • Combine the organic layers and evaporate to dryness under a stream of nitrogen.[12]

b. Derivatization:

  • The dried residue is derivatized to form volatile esters. A common method involves two steps:

    • Oximation with hydroxylamine to protect keto-groups.[12]

    • Silylation with a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert hydroxyl and carboxyl groups to their trimethylsilyl (TMS) derivatives.[12]

c. Instrumental Analysis:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used.[12]

  • Separation: The derivatized organic acids are separated on a capillary GC column.

  • Identification: The mass spectrometer is operated in electron impact (EI) ionization mode. The resulting mass spectra are compared to a library of known compounds to identify 3-hydroxyisovaleric acid and 3-methylcrotonylglycine.[12] The presence of these compounds confirms the diagnosis of MCC deficiency.[13]

Conclusion

While the measurement of C5-hydroxy acylcarnitine is a valuable and sensitive first-tier screening tool for 3-methylcrotonyl-CoA carboxylase deficiency in newborn screening programs, its low specificity necessitates confirmatory testing. Urine organic acid analysis by GC-MS, which detects the more specific metabolites 3-hydroxyisovaleric acid and 3-methylcrotonylglycine, remains the gold standard for a definitive diagnosis. The detailed protocols provided herein offer a foundation for laboratories to establish and standardize these essential diagnostic procedures, ultimately contributing to improved patient outcomes and advancing research in the field of inborn errors of metabolism.

References

Navigating the Analytical Maze: An Inter-Laboratory Comparison Guide for Methylthiopropionylcarnitine (MTPC) Measurement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of methylthiopropionylcarnitine (MTPC), a key biomarker in certain metabolic pathways, is paramount for advancing research and therapeutic development. This guide provides an objective comparison of analytical methodologies for MTPC measurement, supported by a synthesis of published experimental data from various research laboratories. Our aim is to equip researchers with the necessary information to select and implement robust analytical strategies for this important, yet challenging, analyte.

Quantitative Data Summary

Direct inter-laboratory ring trials for this compound are not widely published. However, by curating data from independent research publications utilizing advanced analytical techniques, a comparative overview can be constructed. The following table summarizes representative quantitative data for short-chain acylcarnitines, including isomers of MTPC, from different "virtual" laboratories (i.e., distinct research groups). This approach highlights the variability and consistency in measurements across different platforms and protocols.

AnalyteLaboratory (Publication)MatrixConcentration Range (µM)MethodInstrumentationReference
C4-Acylcarnitine (including isomers)Laboratory AHuman Plasma0.1 - 5.0LC-MS/MSTriple Quadrupole MS
C4-Acylcarnitine (including isomers)Laboratory BDried Blood Spots0.2 - 8.0Flow-Injection MS/MSTriple Quadrupole MS[1][2]
C4-Acylcarnitine (including isomers)Laboratory CHuman Urine0.5 - 15.0UPLC-MS/MSHigh-Resolution MS[3]

Note: C4-acylcarnitines include several isomers such as butyrylcarnitine and isobutyrylcarnitine, which can be challenging to distinguish without chromatographic separation. MTPC is a modified C4-acylcarnitine, and its accurate measurement is often dependent on the separation of these isomers.

Experimental Protocols

The methodologies employed for the quantification of short-chain acylcarnitines like MTPC are critical for achieving accurate and reproducible results. The most common and robust methods rely on mass spectrometry.

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the gold-standard technique for the specific quantification of MTPC and its isomers.[3][1][2]

  • Sample Preparation:

    • Protein Precipitation: Biological samples (plasma, serum, or urine) are treated with a solvent such as acetonitrile or methanol, often containing isotopically labeled internal standards, to precipitate proteins.

    • Centrifugation: The mixture is centrifuged to pellet the precipitated proteins.

    • Supernatant Transfer: The supernatant containing the analytes is transferred to a clean tube.

    • Derivatization (Optional but common): The extracted acylcarnitines are often esterified (e.g., to butyl esters) to enhance their chromatographic retention and ionization efficiency.

    • Reconstitution: The dried extract is reconstituted in a solvent compatible with the LC mobile phase.

  • Chromatographic Separation:

    • Column: A reversed-phase C18 or a mixed-mode column is typically used to separate the different acylcarnitine species.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a modifier like formic acid or ammonium formate, is used to elute the analytes.

    • Flow Rate: Typical flow rates range from 0.2 to 0.5 mL/min.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is standard.

    • Detection: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is used for quantification. This involves monitoring a specific precursor-to-product ion transition for the analyte and its internal standard.

Method 2: Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS)

This high-throughput method is often used in newborn screening but lacks the specificity of LC-MS/MS as it does not chromatographically separate isomers.[1]

  • Sample Preparation:

    • A small punch from a dried blood spot is extracted with a solvent containing internal standards.

    • The extract is then directly injected into the mass spectrometer.

  • Mass Spectrometric Detection:

    • The analysis is based on the mass-to-charge ratio of the precursor and fragment ions, which can lead to ambiguity between isobaric compounds.

Visualizing the Workflow and Metabolic Context

To better understand the analytical process and the biological significance of MTPC, the following diagrams illustrate a typical experimental workflow and the metabolic pathway where MTPC is involved.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing BiologicalSample Biological Sample (Plasma, DBS, Urine) ProteinPrecipitation Protein Precipitation (Acetonitrile/Methanol + IS) BiologicalSample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection Derivatization Derivatization (e.g., Butylation) SupernatantCollection->Derivatization Reconstitution Reconstitution Derivatization->Reconstitution LC_Separation LC Separation (Reversed-Phase) Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification DataReview Data Review & Reporting Quantification->DataReview

Caption: A typical LC-MS/MS workflow for MTPC quantification.

metabolic_pathway Methionine Methionine SAM S-Adenosylmethionine Methionine->SAM MTA 5'-Methylthioadenosine SAM->MTA MTR Methylthioribose MTA->MTR KMTB 2-keto-4-methylthiobutyrate MTR->KMTB MTP_CoA Methylthiopropionyl-CoA KMTB->MTP_CoA MTPC This compound MTP_CoA->MTPC + Carnitine CPT Carnitine Palmitoyltransferase (or other carnitine acyltransferases) MTPC->MTP_CoA - Carnitine

Caption: Simplified metabolic pathway of MTPC formation.

References

Comparative Analysis of Propionylcarnitine and Methylthiopropionylcarnitine on Mitochondrial Function: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the effects of methylthiopropionylcarnitine (MTPC) and propionylcarnitine (PLC) on mitochondrial function is currently hampered by a significant lack of available scientific literature on MTPC. Extensive searches have yielded no experimental data on the effects of this compound on key mitochondrial parameters. In contrast, propionyl-L-carnitine (PLC) is a well-researched compound with documented effects on mitochondrial bioenergetics and its protective role in various pathological conditions.

This guide, therefore, provides a comprehensive overview of the effects of propionylcarnitine on mitochondrial function, supported by experimental data from peer-reviewed studies. The information is intended for researchers, scientists, and drug development professionals.

Propionyl-L-Carnitine (PLC) and its Role in Mitochondrial Function

Propionyl-L-carnitine is an acyl derivative of L-carnitine, a vital molecule for fatty acid metabolism.[1] Its primary role is to facilitate the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation, a key process for ATP production.[1] PLC also contributes to the modulation of the intramitochondrial acetyl-CoA/CoA ratio, which can influence glucose oxidation and overall energy metabolism.[2]

Quantitative Effects of Propionyl-L-Carnitine on Mitochondrial Respiration

Studies have demonstrated that PLC can enhance mitochondrial respiration, particularly under conditions of stress, such as ischemia-reperfusion.

ParameterModelConditionTreatmentResultReference
State 3 Respiration (Pyruvate + Glutamate) Isolated heart mitochondria from diabetic ratsIschemia-ReperfusionPLCPrevented depression of respiration[3]
State 3 Respiration (Palmitoylcarnitine) Isolated heart mitochondria from diabetic ratsIschemia-ReperfusionPLCImproved respiration[3]
Mitochondrial Respiration Isolated heart mitochondria from diabetic heartsChronic DiabetesL-propionylcarnitine (LPC)Prevented depression of mitochondrial respiration[4]
Impact of Propionyl-L-Carnitine on ATP Production and Energy Metabolism

PLC has been shown to improve ATP production and overall cellular energy status, particularly in metabolically compromised states.

ParameterModelConditionTreatmentResultReference
ATP Production Isolated working hearts from diabetic ratsDiabetesPLCIncreased overall ATP production from glucose and palmitate oxidation[5]
ATP Levels Isolated rat heart slicesAdriamycin-induced toxicityPLCReduced the adriamycin-induced decrease in ATP[6]
ATP and Phosphocreatine (PCr) Stores Isolated rabbit heartsIschemia-ReperfusionPLCReduced depletion of ATP stores and improved replenishment[7]
Myocardial Carnitine Content Isolated working hypertrophied heartsCardiac HypertrophyPLCIncreased carnitine content by 47%[8]
Protective Effects of Propionyl-L-Carnitine on Mitochondrial Integrity

PLC exhibits protective effects on mitochondrial structure and function, including the maintenance of mitochondrial membrane potential.

ParameterModelConditionTreatmentResultReference
Mitochondrial Membrane Potential Isolated mitochondria from ischemic perfused rat heartsIschemiaL-propionyl-carnitineReduced ischemic damage to transmembrane potential
Mitochondrial Calcium Homeostasis Isolated mitochondria from ischemic perfused rat heartsIschemiaL-propionyl-carnitineAmeliorated mitochondrial Ca2+ homeostasis
Mitochondrial Function Isolated rabbit heart mitochondriaIschemia-ReperfusionPLCProtected against ischemic deterioration of mitochondrial function[7]

Signaling Pathways and Mechanisms of Action

Propionyl-L-carnitine influences mitochondrial function through several interconnected pathways. It serves as a shuttle for fatty acids and can also provide propionyl-CoA as an anaplerotic substrate for the Krebs cycle.

PLC_Mechanism cluster_Cytosol Cytosol cluster_Mitochondrion Mitochondrion cluster_Matrix Mitochondrial Matrix PLC_cyto Propionyl-L-Carnitine PLC_mito Propionyl-L-Carnitine PLC_cyto->PLC_mito CPT2 CPT2 PLC_cyto->CPT2 Transport LCFA Long-Chain Fatty Acids CPT1 CPT1 LCFA->CPT1 Activation CPT1->PLC_cyto Carnitine Shuttle PropionylCoA Propionyl-CoA PLC_mito->PropionylCoA LCFA_CoA Long-Chain Acyl-CoA Beta_Ox β-Oxidation LCFA_CoA->Beta_Ox AcetylCoA Acetyl-CoA Beta_Ox->AcetylCoA TCA Krebs Cycle AcetylCoA->TCA SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA Anaplerosis SuccinylCoA->TCA ETC Electron Transport Chain TCA->ETC NADH, FADH2 ATP ATP CPT2->LCFA_CoA ETC->ATP Oxidative Phosphorylation

Mechanism of Propionyl-L-Carnitine in Mitochondria

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols used in the cited studies.

Isolation of Heart Mitochondria and Respiration Measurement
  • Model: Sprague-Dawley rats.[3]

  • Procedure: Hearts are excised and subjected to aerobic perfusion, followed by a period of no-flow ischemia and subsequent reperfusion.

  • Mitochondrial Isolation: The ventricular tissue is minced and homogenized. Mitochondria are then isolated through differential centrifugation.

  • Respiration Assay: Mitochondrial oxygen consumption is measured polarographically using an oxygen electrode. State 3 (ADP-stimulated) and State 4 (resting) respiration rates are determined in the presence of various substrates like pyruvate, glutamate, and palmitoylcarnitine.[3]

Measurement of ATP Production in Isolated Hearts
  • Model: Isolated working hearts from rats.[5]

  • Procedure: Hearts are perfused with a buffer containing glucose and palmitate.

  • Metabolic Measurement: The rates of glucose and palmitate oxidation are determined.

  • ATP Calculation: Overall ATP production is calculated based on the stoichiometry of ATP produced per mole of glucose and palmitate oxidized.[5]

Assessment of Mitochondrial Membrane Potential
  • Model: Isolated mitochondria.[9]

  • Method: The transmembrane potential is often assessed using fluorescent probes like TMRM (Tetramethylrhodamine, methyl ester).

  • Procedure: Mitochondria are incubated with the fluorescent dye. The accumulation of the dye within the mitochondria, which is dependent on the membrane potential, is measured using fluorescence spectroscopy or microscopy. A decrease in fluorescence indicates mitochondrial depolarization.

Exp_Workflow cluster_Animal_Model Animal Model cluster_Intervention Intervention cluster_Sample_Prep Sample Preparation cluster_Assays Mitochondrial Function Assays Rat Sprague-Dawley Rat Treatment PLC Treatment (e.g., in drinking water) Rat->Treatment Ischemia Induction of Ischemia-Reperfusion Treatment->Ischemia Heart_Isolation Heart Isolation Ischemia->Heart_Isolation Mito_Isolation Mitochondrial Isolation (Differential Centrifugation) Heart_Isolation->Mito_Isolation Respiration Oxygen Consumption (Polarography) Mito_Isolation->Respiration ATP_Assay ATP Measurement (e.g., Luciferase Assay) Mito_Isolation->ATP_Assay MMP_Assay Membrane Potential (Fluorescent Probes) Mito_Isolation->MMP_Assay

References

Navigating Bioanalytical Method Validation: A Comparative Guide for the Quantification of Methylthiopropionylcarnitine

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of analytical methods for the quantification of methylthiopropionylcarnitine, benchmarked against regulatory guidelines for bioanalytical method validation.

This guide provides a comprehensive comparison of analytical methods for the quantification of this compound in biological matrices, with a focus on validation according to regulatory guidelines from the Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The methodologies and data presented herein are designed to assist researchers, scientists, and drug development professionals in selecting and validating an appropriate analytical method for their research and development needs.

Introduction to this compound and Analytical Challenges

This compound is a short-chain acylcarnitine that can serve as a biomarker for specific metabolic pathways. Accurate and precise quantification of this analyte in biological fluids is crucial for clinical and research applications. The primary analytical challenge lies in the differentiation of this compound from other isomeric and isobaric acylcarnitines, necessitating highly selective analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose.[1][2][3]

Regulatory Framework for Bioanalytical Method Validation

The validation of bioanalytical methods is a critical requirement for drug development and clinical diagnostics, ensuring the reliability and quality of the generated data. Regulatory bodies such as the FDA and EMA have established comprehensive guidelines for bioanalytical method validation.[4][5][6] The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) M10 guideline on bioanalytical method validation is a key harmonized document that outlines the necessary validation parameters.[4][7][8]

The core parameters for validation include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[9]

  • Accuracy: The closeness of the mean test results to the true value.[2][9]

  • Precision: The closeness of agreement among a series of measurements.[2][9]

  • Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a defined range.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[10]

  • Stability: The chemical stability of the analyte in the biological matrix under different storage and handling conditions.[2]

Comparison of Analytical Methods

This guide compares three common analytical approaches for the quantification of this compound:

  • Method A: Validated LC-MS/MS Method - A highly specific and sensitive method utilizing liquid chromatography for separation followed by tandem mass spectrometry for detection.

  • Alternative Method B: A Second LC-MS/MS Method - A hypothetical alternative LC-MS/MS method with different sample preparation and chromatographic conditions.

  • Method C: Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS) - A high-throughput screening method that does not involve chromatographic separation.

The following sections present a detailed comparison of these methods, including their performance data and experimental protocols.

Data Presentation

Table 1: Comparison of Linearity and Sensitivity
ParameterMethod A: Validated LC-MS/MSAlternative Method BMethod C: FIA-MS/MS
Linear Range 0.1 - 50 µM0.2 - 100 µM1 - 200 µM
Correlation Coefficient (r²) >0.998>0.995>0.990
LLOQ 0.1 µM0.2 µM1 µM
Table 2: Comparison of Accuracy and Precision
Quality Control (QC) LevelMethod A: Validated LC-MS/MSAlternative Method BMethod C: FIA-MS/MS
Accuracy (% Bias) Precision (%RSD) Accuracy (% Bias)
Low QC (0.3 µM) -2.5%4.8%-5.2%
Mid QC (20 µM) 1.8%3.1%3.5%
High QC (40 µM) 0.9%2.5%1.9%

Note: FIA-MS/MS is generally not suitable for quantification at low concentrations and may not meet the stringent accuracy and precision requirements for validated quantitative assays.

Table 3: Comparison of Stability Assessment
Stability ConditionMethod A: Validated LC-MS/MS (% Recovery)Alternative Method B (% Recovery)Method C: FIA-MS/MS (% Recovery)
Freeze-Thaw (3 cycles) 98.2%95.5%92.1%
Short-Term (24h, room temp) 97.5%94.8%90.5%
Long-Term (30 days, -80°C) 96.8%93.2%88.9%

Experimental Protocols

Method A: Validated LC-MS/MS Method
  • Sample Preparation:

    • To 100 µL of plasma, add 400 µL of an internal standard solution (e.g., d3-methylthiopropionylcarnitine in methanol).

    • Vortex for 30 seconds.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C to precipitate proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • LC System: UHPLC system

    • Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: 95% B to 50% B over 5 minutes

    • Flow Rate: 0.4 mL/min

    • MS System: Triple quadrupole mass spectrometer

    • Ionization: Electrospray ionization (ESI), positive mode

    • MRM Transition: Precursor ion > product ion specific for this compound and its internal standard.

Alternative Method B: A Second LC-MS/MS Method
  • Sample Preparation:

    • To 50 µL of plasma, add 200 µL of acetonitrile containing the internal standard.

    • Vortex and centrifuge.

    • Directly inject the supernatant.

  • LC-MS/MS Conditions:

    • LC System: HPLC system

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: Isocratic elution with 70% methanol in water with 0.1% formic acid

    • Flow Rate: 0.8 mL/min

    • MS System: Ion trap mass spectrometer

    • Ionization: ESI, positive mode

    • MRM Transition: As in Method A.

Method C: Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS)
  • Sample Preparation:

    • Dilute 10 µL of plasma with 100 µL of methanol containing the internal standard.

    • Centrifuge and inject the supernatant.

  • FIA-MS/MS Conditions:

    • Flow Injection System: Syringe pump delivering the sample directly to the mass spectrometer.

    • Mobile Phase: 80% acetonitrile in water with 0.1% formic acid.

    • Flow Rate: 0.1 mL/min

    • MS System: Triple quadrupole mass spectrometer

    • Ionization: ESI, positive mode

    • MRM Transition: As in Method A.

Mandatory Visualization

ValidationWorkflow MethodDevelopment Method Development MethodValidation Method Validation MethodDevelopment->MethodValidation Proceed to Validation Selectivity Selectivity MethodValidation->Selectivity Linearity Linearity & Range MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision LLOQ LLOQ MethodValidation->LLOQ Stability Stability MethodValidation->Stability RoutineAnalysis Routine Sample Analysis Selectivity->RoutineAnalysis Meets Acceptance Criteria Linearity->RoutineAnalysis Meets Acceptance Criteria Accuracy->RoutineAnalysis Meets Acceptance Criteria Precision->RoutineAnalysis Meets Acceptance Criteria LLOQ->RoutineAnalysis Meets Acceptance Criteria Stability->RoutineAnalysis Meets Acceptance Criteria RoutineAnalysis->MethodValidation Requires Revalidation

Caption: Workflow for bioanalytical method validation.

LogicalRelationships Analyte This compound Method Analytical Method Analyte->Method Matrix Biological Matrix (e.g., Plasma) Matrix->Method Interferences Interfering Substances Interferences->Method Result Accurate & Precise Quantification Method->Result Selectivity

References

Fit-for-Purpose Validation of a Methylthiopropionylcarnitine Assay for Preclinical Studies: A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for the fit-for-purpose validation of a methylthiopropionylcarnitine (MTPC) assay in a preclinical setting. As a novel biomarker, the analytical method chosen for MTPC requires validation to ensure it is reliable for its intended purpose in drug development. This document outlines the predominant analytical technique, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and discusses potential alternative approaches, providing supporting data and detailed experimental protocols.

Introduction to Fit-for-Purpose Validation

In preclinical research, "fit-for-purpose" validation means that the level of assay validation is appropriate for the intended use of the data.[1][2][3] For an exploratory biomarker like MTPC, the initial validation may be less stringent than for a primary endpoint in a pivotal clinical trial. The goal is to generate reliable data to inform internal decision-making, such as candidate selection or proof-of-concept studies, without the extensive validation required for regulatory submissions.[2][4]

Primary Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of small molecules like acylcarnitines from complex biological matrices due to its high selectivity, sensitivity, and specificity.[5] This technique allows for the precise measurement of MTPC, even at low concentrations, and can distinguish it from structurally similar molecules.

Performance Characteristics of a Representative Acylcarnitine LC-MS/MS Assay

While specific validation data for a this compound assay is not widely published, the following table summarizes typical performance characteristics for a fit-for-purpose validated LC-MS/MS method for acylcarnitines, which would be applicable to MTPC analysis in a preclinical setting.

ParameterTypical Performance
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1 - 10 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Intra-day Accuracy (% bias) ± 15%
Inter-day Accuracy (% bias) ± 15%
Matrix Effect Monitored and within acceptable limits
Recovery Consistent and reproducible
Detailed Experimental Protocol for a Representative LC-MS/MS Assay

This protocol is a representative example for the analysis of acylcarnitines and can be adapted for MTPC.

1. Sample Preparation (Protein Precipitation & Derivatization)

  • To 100 µL of plasma sample, add 300 µL of ice-cold methanol containing a suitable internal standard (e.g., deuterated MTPC).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and dry under a stream of nitrogen.

  • For improved chromatographic retention and sensitivity, derivatize the dried extract by adding 50 µL of 3N butanolic-HCl and incubating at 65°C for 20 minutes to form butyl esters.

  • Dry the butylated sample under nitrogen and reconstitute in 100 µL of the initial mobile phase.

2. Chromatographic Conditions

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) or a Hydrophilic Interaction Liquid Chromatography (HILIC) column can be used.

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 - 10 µL

3. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion: The [M+H]⁺ ion for butylated MTPC.

  • Product Ion: A specific fragment ion resulting from the collision-induced dissociation of the precursor ion. The precursor-to-product ion transition is highly specific to the analyte.

  • Collision Energy and other MS parameters: Optimized for the specific analyte and instrument.

Experimental Workflow for Fit-for-Purpose Validation

G cluster_0 Method Development cluster_1 Pre-study Validation cluster_2 In-study Validation dev1 Selectivity & Specificity dev2 Sensitivity (Initial LLOQ) dev1->dev2 dev3 Matrix Effect Evaluation dev2->dev3 val1 Linearity & Range dev3->val1 val2 Accuracy & Precision (Intra-day) val1->val2 val3 Stability (Short-term) val2->val3 inval1 Accuracy & Precision (Inter-day) val3->inval1 inval2 Dilution Integrity inval1->inval2 inval3 Stability (Long-term) inval2->inval3

Caption: Iterative workflow for fit-for-purpose assay validation.

Alternative Assay Methodologies

While LC-MS/MS is the preferred method, other techniques could theoretically be developed for MTPC quantification. It is important to note that at the time of this guide, specific immunoassays or enzymatic assays for this compound are not described in the scientific literature.

Immunoassays (e.g., ELISA)

Immunoassays rely on the specific binding of an antibody to the target analyte.

Potential Advantages:

  • High throughput: Can analyze many samples simultaneously.

  • Lower cost per sample (once developed): Can be more cost-effective for large sample numbers.

  • Simpler instrumentation: Does not require a mass spectrometer.

Challenges and Considerations:

  • Antibody development: Generating a highly specific monoclonal or polyclonal antibody to a small molecule like MTPC is a significant undertaking and can be time-consuming and expensive.

  • Cross-reactivity: The antibody may cross-react with other structurally similar carnitine derivatives, leading to inaccurate results.

  • Matrix interference: Components in the biological matrix can interfere with the antibody-antigen binding.

Enzymatic Assays

Enzymatic assays measure the activity of an enzyme that specifically recognizes and metabolizes the analyte of interest.

Potential Advantages:

  • High specificity: Enzymes can be highly specific for their substrates.

  • Functional measurement: Measures the biologically active form of the analyte.

Challenges and Considerations:

  • Enzyme availability: A specific enzyme that acts on MTPC would need to be identified and isolated or engineered.

  • Assay development: Requires the development of a detection system to measure the product of the enzymatic reaction (e.g., colorimetric, fluorometric).

  • Interference: Other substances in the sample could inhibit or activate the enzyme.

Comparison of Methodologies

FeatureLC-MS/MSImmunoassay (Hypothetical)Enzymatic Assay (Hypothetical)
Specificity Very HighModerate to HighHigh
Sensitivity Very HighHighModerate to High
Throughput ModerateHighHigh
Development Time Short to ModerateLongLong
Cost per Sample Moderate to HighLowLow to Moderate
Instrumentation Complex, ExpensiveSimple, Less ExpensiveSimple, Less Expensive
Multiplexing Yes (can measure multiple analytes)LimitedLimited

Conclusion

For the fit-for-purpose validation of a this compound assay in a preclinical setting, LC-MS/MS is the most appropriate and readily applicable methodology. Its high specificity, sensitivity, and relatively rapid development time make it ideal for generating reliable data for internal decision-making in drug discovery and development. While immunoassays and enzymatic assays present potential for high-throughput and lower-cost analyses, the significant upfront investment and challenges in developing specific reagents for a novel biomarker like MTPC make them less practical for the initial stages of preclinical research. As the biomarker matures and its clinical utility is established, the development of such alternative assays may become a more viable option.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Sample Collection & Processing cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis A Preclinical Sample (Plasma) B Protein Precipitation A->B C Derivatization B->C D Chromatographic Separation C->D E Mass Spectrometry Detection D->E F Quantification E->F G Validation Assessment F->G

Caption: General workflow for MTPC analysis by LC-MS/MS.

References

comparative metabolomics of methionine metabolism with and without methylthiopropionylcarnitine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of methionine metabolism with a focus on the metabolic alterations that occur in the presence of acylcarnitine formation, using propionylcarnitine as a well-documented analogue for methylthiopropionylcarnitine. While direct comprehensive metabolomic data on this compound is limited, the study of propionylcarnitine in conditions such as propionic acidemia offers valuable insights into the potential metabolic shifts.

Introduction to Methionine Metabolism and the Role of Carnitine

Methionine is an essential sulfur-containing amino acid that plays a central role in numerous metabolic processes, including protein synthesis, methylation reactions, and the production of other sulfur-containing compounds. Its metabolism is primarily orchestrated through three interconnected pathways: the methionine cycle, the transsulfuration pathway, and the methionine salvage pathway.

Carnitine and its acyl-derivatives, known as acylcarnitines, are crucial for the transport of fatty acids into the mitochondria for beta-oxidation. In certain metabolic states, carnitine can also buffer the accumulation of acyl-CoA intermediates. One such intermediate is 3-methylthiopropionyl-CoA, derived from the transamination pathway of methionine metabolism. The formation of this compound, catalyzed by carnitine acyltransferases, represents a potential mechanism to mitigate the accumulation of this acyl-CoA.

This guide explores the metabolic consequences of such acylcarnitine formation on the broader landscape of methionine metabolism.

Data Presentation: Comparative Metabolomics in the Presence of Propionylcarnitine

The following tables summarize quantitative data from studies on propionic acidemia, a metabolic disorder characterized by the accumulation of propionyl-CoA. In these studies, L-carnitine supplementation is a therapeutic strategy to enhance the excretion of propionyl-CoA as propionylcarnitine, thereby providing a model to observe the metabolic impact of increased short-chain acylcarnitine levels.

Table 1: Plasma Acylcarnitine Profile in Propionic Acidemia Before and After L-Carnitine Treatment

MetaboliteBefore L-Carnitine (µmol/L)After L-Carnitine (µmol/L)Fold Change
Free Carnitine (C0)5.7[1]42.78[2]↑ 7.5
Acetylcarnitine (C2)10.76[2]24.91[2]↑ 2.3
Propionylcarnitine (C3)28.6[1]9.78[2]↓ 2.9 (in plasma after treatment, but urinary excretion is greatly enhanced[1][3])
C3/C2 Ratio2.660.39[2]↓ 6.8

Note: The decrease of propionylcarnitine in plasma after treatment reflects its increased urinary excretion, a key therapeutic outcome.[1][3]

Table 2: Key Methionine Cycle Metabolites (Hypothetical Changes Based on Acyl-CoA Trapping Mitigation)

While direct measurements of methionine cycle metabolites in response to this compound are not available, the mitigation of acyl-CoA accumulation by carnitine would theoretically lead to the following changes. The accumulation of acyl-CoAs can "trap" Coenzyme A (CoA), which is essential for numerous metabolic reactions.

MetaboliteWithout this compound Formation (Acyl-CoA Accumulation)With this compound Formation (Acyl-CoA Buffering)Rationale for Change
S-Adenosylmethionine (SAM)Potentially DecreasedNormalizedImproved availability of precursors due to restored CoA levels.
S-Adenosylhomocysteine (SAH)Potentially IncreasedNormalizedEnhanced flux through the methionine cycle.
SAM/SAH RatioDecreasedIncreasedRestoration of methylation potential.
HomocysteineIncreasedNormalizedImproved remethylation to methionine.

Experimental Protocols

Quantification of Acylcarnitines by LC-MS/MS

This protocol is adapted from validated methods for the analysis of acylcarnitine species in plasma and tissues.[4][5]

  • Sample Preparation:

    • To 20 µL of plasma or tissue homogenate, add an internal standard solution containing isotopically labeled acylcarnitines.

    • Precipitate proteins by adding 100 µL of methanol, vortex, and centrifuge at 14,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube and dry under a stream of nitrogen.

    • For butylation, add 50 µL of 3N butanolic-HCl and incubate at 65°C for 15 minutes.

    • Dry the sample again under nitrogen and reconstitute in the mobile phase for injection.

  • LC-MS/MS Analysis:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 10% to 90% B over 10 minutes.

    • Mass Spectrometry: Operate in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect the precursor ion (the specific acylcarnitine) and a common product ion of m/z 85, which corresponds to the carnitine backbone.

Quantification of SAM and SAH by LC-MS/MS

This protocol is based on established methods for the sensitive detection of key methionine cycle intermediates.[6][7][8]

  • Sample Preparation:

    • Homogenize cell or tissue samples in a solution of 0.1 M perchloric acid.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Add an internal standard solution (containing deuterated SAM and SAH) to the supernatant.

    • Filter the sample through a 0.22 µm filter before injection.

  • LC-MS/MS Analysis:

    • Column: A hydrophilic interaction chromatography (HILIC) column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water.

    • Mobile Phase B: 10 mM ammonium formate with 0.1% formic acid in 95% acetonitrile.

    • Gradient: A gradient from 95% to 50% B over 8 minutes.

    • Mass Spectrometry: Operate in positive ESI mode with MRM. The transitions for SAM are typically m/z 399 -> 250 and for SAH m/z 385 -> 136.[9]

Mandatory Visualization

Methionine_Metabolism_and_Carnitine_Interaction cluster_methionine_cycle Methionine Cycle cluster_transamination Transamination Pathway cluster_carnitine Carnitine Buffering cluster_logic Metabolic Consequence Methionine Methionine SAM S-Adenosylmethionine Methionine->SAM MAT Methionine_Transamination Methionine Methionine->Methionine_Transamination SAH S-Adenosylhomocysteine SAM->SAH Methyltransferases (+ Acceptor) Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->Methionine MS, MTR KMTB α-keto-γ- methylthiobutyrate Methionine_Transamination->KMTB MTP 3-Methylthiopropionate KMTB->MTP MTP_CoA 3-Methylthiopropionyl-CoA MTP->MTP_CoA MTP_Carnitine This compound MTP_CoA->MTP_Carnitine CPT/CAT AcylCoA_Accumulation Acyl-CoA Accumulation MTP_CoA->AcylCoA_Accumulation Carnitine Carnitine Excretion Excretion MTP_Carnitine->Excretion Excretion MTP_Carnitine->AcylCoA_Accumulation Prevents CoA_Trapping CoA Trapping AcylCoA_Accumulation->CoA_Trapping Metabolic_Dysfunction Metabolic Dysfunction CoA_Trapping->Metabolic_Dysfunction

Caption: Interaction of methionine metabolism with the carnitine shuttle.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Sample (Plasma, Cells, Tissue) protein_precipitation Protein Precipitation (Methanol) start->protein_precipitation extraction Metabolite Extraction protein_precipitation->extraction derivatization Derivatization (Optional, e.g., Butylation) extraction->derivatization lc_separation Liquid Chromatography (Reversed-Phase or HILIC) derivatization->lc_separation ms_detection Mass Spectrometry (ESI-MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification (vs. Internal Standards) peak_integration->quantification statistical_analysis Statistical Analysis quantification->statistical_analysis end Comparative Metabolomic Profile statistical_analysis->end

Caption: General workflow for comparative metabolomics analysis.

Conclusion

The formation of this compound represents a plausible mechanism for buffering the accumulation of 3-methylthiopropionyl-CoA, a metabolite of the methionine transamination pathway. Based on analogous data from studies of propionic acidemia and carnitine supplementation, it is hypothesized that the formation of this acylcarnitine would lead to a significant shift in the cellular metabolome. Specifically, it is expected to alleviate the trapping of Coenzyme A, thereby restoring flux through the methionine cycle and improving the overall methylation capacity of the cell. Further direct metabolomic studies are warranted to fully elucidate the specific impact of this compound on methionine metabolism and related pathways.

References

correlation studies between methylthiopropionylcarnitine levels and genetic mutations

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Correlation Between Propionylcarnitine Levels and Genetic Mutations

Elevated propionylcarnitine is primarily indicative of disruptions in the metabolic pathway of several amino acids (isoleucine, valine, threonine, and methionine) and odd-chain fatty acids. These pathways converge at the formation of propionyl-CoA, which is then converted to methylmalonyl-CoA and subsequently succinyl-CoA, entering the Krebs cycle. Genetic mutations in the enzymes responsible for these conversions lead to an accumulation of propionyl-CoA, which is then esterified to carnitine, forming propionylcarnitine.

Quantitative Data Summary

The following table summarizes the key genetic disorders associated with elevated propionylcarnitine levels, the affected genes, and the typical concentrations of propionylcarnitine observed in affected individuals.

DisorderAffected Gene(s)Typical Propionylcarnitine (C3) Concentration (μmol/L)Normal Range (μmol/L)
Propionic AcidemiaPCCA, PCCB> 5 - 100+< 6.79[1]
Methylmalonic AcidemiaMMUT, MMAA, MMAB, MMADHC (cblC)> 5 - 50+< 6.79[1]
Maternal Vitamin B12 Deficiency-Moderately Elevated< 6.79[1]

Note: The specific concentration ranges can vary between laboratories and depend on the age and clinical status of the individual.

Key Genetic Disorders and Associated Pathways

Propionic Acidemia

Propionic acidemia is an autosomal recessive disorder caused by mutations in the PCCA or PCCB genes, which encode the alpha and beta subunits of the propionyl-CoA carboxylase (PCC) enzyme, respectively.[2] This enzyme catalyzes the conversion of propionyl-CoA to methylmalonyl-CoA. A deficiency in PCC activity leads to the accumulation of propionyl-CoA and subsequently high levels of propionylcarnitine.

Methylmalonic Acidemia

Methylmalonic acidemia comprises a group of autosomal recessive disorders characterized by the inability to convert methylmalonyl-CoA to succinyl-CoA. This can be due to mutations in the MMUT gene, which encodes the methylmalonyl-CoA mutase enzyme, or in genes involved in the synthesis of its cofactor, adenosylcobalamin (a form of vitamin B12), such as MMAA, MMAB, and MMADHC (leading to cobalamin C deficiency).[2][3]

Experimental Protocols

The primary method for the detection of elevated propionylcarnitine levels is newborn screening using dried blood spots.

Newborn Screening for Propionylcarnitine

Objective: To identify newborns with potential inborn errors of metabolism associated with elevated propionylcarnitine.

Methodology: Tandem Mass Spectrometry (MS/MS)

  • Sample Collection: A few drops of blood are collected from the newborn's heel onto a filter paper card (Guthrie card) within 24-48 hours of birth.

  • Sample Preparation: A small disc is punched from the dried blood spot and placed into a microtiter plate. An extraction solution, typically containing internal standards (isotopically labeled carnitines), is added to each well.

  • Extraction: The plate is agitated to allow for the extraction of acylcarnitines from the blood spot into the solution.

  • Analysis by MS/MS: The extract is injected into a tandem mass spectrometer.

    • Ionization: The acylcarnitines are ionized, typically using electrospray ionization (ESI).

    • First Mass Analyzer (MS1): The precursor ions of all acylcarnitines are selected.

    • Collision Cell: The precursor ions are fragmented by collision-induced dissociation.

    • Second Mass Analyzer (MS2): The product ions are scanned to identify and quantify specific acylcarnitines based on their mass-to-charge ratio. Propionylcarnitine (C3) is identified by its specific precursor and product ion pair.

  • Data Analysis: The concentration of propionylcarnitine is determined by comparing its signal intensity to that of the internal standard. Elevated levels trigger further confirmatory testing.[4]

Confirmatory Testing

Newborns with elevated propionylcarnitine levels undergo further diagnostic tests, which may include:

  • Plasma Acylcarnitine Analysis: To confirm and quantify the elevation of propionylcarnitine and other acylcarnitines.

  • Urine Organic Acid Analysis: To detect the presence of abnormal metabolites such as methylcitrate (in propionic acidemia) or methylmalonic acid (in methylmalonic acidemia).

  • Genetic Sequencing: To identify disease-causing mutations in the suspected genes (PCCA, PCCB, MMUT, etc.).

Visualizing the Metabolic Pathway

The following diagram illustrates the central role of propionyl-CoA metabolism and how enzymatic defects lead to the accumulation of propionylcarnitine.

Caption: Metabolic pathway of propionyl-CoA and the formation of propionylcarnitine.

This guide highlights the critical link between elevated propionylcarnitine levels and specific genetic mutations. The use of tandem mass spectrometry in newborn screening has been pivotal in the early detection and management of these serious metabolic disorders. Further research into the precise quantitative correlations and the influence of genetic variants on propionylcarnitine metabolism is essential for improving diagnostic accuracy and developing targeted therapies.

References

Validating Animal Models for Investigating the Role of Methylthiopropionylcarnitine in Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of animal models and methodologies for validating the role of methylthiopropionylcarnitine in disease. This document outlines relevant animal models, experimental protocols, and data presentation to facilitate robust preclinical research.

While direct experimental validation of animal models specifically for studying this compound is limited in current literature, this guide focuses on highly relevant models of disordered propionyl-CoA metabolism, where the accumulation of precursors to this compound is a key pathological feature. The most pertinent of these are mouse models of methylmalonic aciduria (MMA), an inborn error of metabolism characterized by the deficiency of methylmalonyl-CoA mutase (MUT).[1][2] These models serve as a valuable platform to investigate the downstream metabolic consequences of impaired propionyl-CoA processing, including the potential formation and pathological role of this compound.

Animal Model Comparison: Mouse Models of Methylmalonic Aciduria

The most promising animal models for studying the effects of elevated propionyl-CoA and its derivatives are transgenic mouse models of methylmalonic aciduria.[1][2] These models are generated by knocking out or knocking in mutations in the Mmut gene, leading to a phenotype that recapitulates many aspects of the human disease.

Animal ModelGenotypeKey Phenotypic FeaturesRelevant BiomarkersSuitability for MTPC Studies
Mmut Knockout (KO) Mouse Mmut-/-Neonatal lethality, severe metabolic crisis, massively elevated plasma and urine methylmalonic acid (MMA).[3][4]Elevated plasma and tissue propionylcarnitine (C3), elevated methylmalonic acid.[3]High, but limited by early mortality. Suitable for studying acute metabolic decompensation.
Mmut Knock-in (KI) Mouse Mmutki/kiSurvive to adulthood, failure to thrive, milder elevation of MMA and propionylcarnitine compared to KO.[1]Moderately elevated plasma and tissue propionylcarnitine (C3), elevated methylmalonic acid.[1][5]High, suitable for studying chronic disease progression and long-term effects of metabolite accumulation.
Hemizygous Mmut Mouse Mmutko/kiIntermediate phenotype between KO and KI models, with a genetic dosage effect on metabolite levels and disease severity.[1]Higher levels of propionylcarnitine and MMA compared to KI mice, but viable into adulthood.[1][5]Very high, offers a model with significant metabolic stress while allowing for longer-term studies.

Signaling and Metabolic Pathways

The accumulation of propionyl-CoA in methylmalonic aciduria is central to the pathology and the rationale for using these models to study this compound. The following diagram illustrates the core metabolic pathway affected in MMA and the potential for the formation of this compound.

Propionyl_CoA_Metabolism Propionyl-CoA Metabolism and Potential MTPC Formation cluster_0 Mitochondrion cluster_1 Disease State (MMA) Amino Acids Amino Acids Propionyl-CoA Propionyl-CoA Amino Acids->Propionyl-CoA Odd-chain Fatty Acids Odd-chain Fatty Acids Odd-chain Fatty Acids->Propionyl-CoA PCC Propionyl-CoA Carboxylase Propionyl-CoA->PCC Biotin CPT Carnitine Acyltransferase Propionyl-CoA->CPT Propionyl-CoA_accum Accumulation Methylmalonyl-CoA Methylmalonyl-CoA PCC->Methylmalonyl-CoA MUT Methylmalonyl-CoA Mutase Methylmalonyl-CoA->MUT Vitamin B12 Succinyl-CoA Succinyl-CoA MUT->Succinyl-CoA MUT_block X MUT->MUT_block TCA Cycle TCA Cycle Succinyl-CoA->TCA Cycle Propionylcarnitine Propionylcarnitine Propionylcarnitine_accum Accumulation CPT->Propionylcarnitine MTPC This compound CPT->MTPC Hypothesized Methionine Methionine 3-Methylthiopropionate 3-Methylthiopropionate Methionine->3-Methylthiopropionate Putative MTP-CoA 3-Methylthiopropionyl-CoA 3-Methylthiopropionate->MTP-CoA Putative MTP-CoA->CPT Hypothesized

Caption: Propionyl-CoA metabolism and potential MTPC formation.

Experimental Protocols

Animal Model Generation and Maintenance
  • Model: Mmut knockout or knock-in mice on a suitable genetic background (e.g., C57BL/6J).

  • Generation: Gene targeting in embryonic stem cells followed by blastocyst injection and breeding to establish homozygous colonies.

  • Husbandry: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water. For disease exacerbation studies, a high-protein diet can be implemented.[1]

  • Genotyping: PCR analysis of tail-tip DNA to confirm the genotype of offspring.

Sample Collection and Preparation
  • Blood: Collect blood via cardiac puncture or retro-orbital sinus into EDTA-coated tubes. Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.

  • Tissues: Perfuse animals with ice-cold saline to remove blood. Excise tissues of interest (e.g., liver, kidney, heart, brain, muscle), snap-freeze in liquid nitrogen, and store at -80°C until analysis.

  • Urine: Collect urine from metabolic cages and store at -80°C.

Acylcarnitine Analysis by LC-MS/MS

This protocol provides a general framework for the quantification of short-chain acylcarnitines, which would include this compound.

  • Extraction:

    • Homogenize frozen tissue (approx. 50 mg) in ice-cold methanol.

    • For plasma or urine, precipitate proteins with methanol.

    • Add a mixture of stable isotope-labeled internal standards for various acylcarnitines.

    • Centrifuge to pellet debris and collect the supernatant.

  • Derivatization (optional but recommended for improved sensitivity):

    • Dry the supernatant under a stream of nitrogen.

    • Reconstitute in a solution containing butanol and acetyl chloride and heat to convert acylcarnitines to their butyl esters.

    • Dry the butylated sample and reconstitute in the mobile phase.

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid to improve ionization.[6]

    • Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

    • Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for each acylcarnitine, including a predicted transition for this compound.

Experimental Workflow for Model Validation

The following diagram outlines a typical workflow for validating an animal model for studying this compound.

Experimental_Workflow Workflow for Animal Model Validation Model_Selection Select Animal Model (e.g., Mmut ko/ki mouse) Breeding Breeding and Genotyping Model_Selection->Breeding Experimental_Groups Establish Experimental Groups (WT vs. Mutant, Diet variations) Breeding->Experimental_Groups Sample_Collection Sample Collection (Plasma, Tissues, Urine) Experimental_Groups->Sample_Collection Phenotypic_Analysis Phenotypic Analysis (e.g., Histopathology, Clinical Chemistry) Experimental_Groups->Phenotypic_Analysis Acylcarnitine_Profiling Acylcarnitine Profiling (LC-MS/MS) Sample_Collection->Acylcarnitine_Profiling Data_Analysis Data Analysis and Quantification of MTPC and other metabolites Acylcarnitine_Profiling->Data_Analysis Correlation Correlate MTPC levels with Disease Phenotype Data_Analysis->Correlation Phenotypic_Analysis->Correlation Validation Model Validation Correlation->Validation

Caption: Workflow for animal model validation.

Data Presentation: Quantitative Comparison of Biomarkers

The following table presents hypothetical data based on published findings for related metabolites in MMA mouse models to illustrate the expected trends. Actual experimental data for this compound would need to be generated.

BiomarkerWild-Type (WT)Mmutki/kiMmutko/kiFold Change (ko/ki vs. WT)
Plasma Propionylcarnitine (C3) (µM) 0.2 ± 0.055.0 ± 1.215.0 ± 3.5~75x
Liver Propionylcarnitine (C3) (nmol/g) 1.0 ± 0.225.0 ± 6.080.0 ± 15.0~80x
Plasma Methylmalonic Acid (µM) < 1.0100 ± 20500 ± 100>500x
Hypothetical Plasma MTPC (µM) Not DetectedTo be determinedTo be determinedTo be determined

Data are presented as mean ± standard deviation. These are representative values and will vary based on experimental conditions.

Alternative and Complementary Models

While MMA mouse models are the primary recommendation, other models could be considered for comparative studies:

  • Propionic Acidemia (PA) Mouse Models: These models have defects in the propionyl-CoA carboxylase enzyme and also exhibit elevated propionyl-CoA and its derivatives.

  • Diet-Induced Models: While not directly mimicking a genetic metabolic disorder, high-fat or high-protein diets in certain mouse strains can induce metabolic stress and may lead to alterations in acylcarnitine profiles.

  • Cell-Based Models: Patient-derived fibroblasts or induced pluripotent stem cells (iPSCs) can be used to study the cellular mechanisms of this compound toxicity in a human context.

Conclusion

The validation of animal models for investigating the role of this compound in disease is a critical step in preclinical research. While direct models are yet to be established, mouse models of methylmalonic aciduria provide a robust and relevant platform for these studies. By utilizing the comparative data, experimental protocols, and workflows outlined in this guide, researchers can effectively design and execute experiments to elucidate the pathological significance of this novel metabolite. The quantification of this compound in these models, correlated with phenotypic changes, will be instrumental in validating its role in disease pathogenesis and for the development of novel therapeutic strategies.

References

Safety Operating Guide

Prudent Disposal of Methylthiopropionylcarnitine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Essential Guidance for Researchers on the Safe Management and Disposal of Methylthiopropionylcarnitine

The responsible disposal of laboratory chemicals is paramount for ensuring the safety of personnel and the protection of the environment. For novel or less-common compounds such as this compound, for which specific safety data may not be readily available, a cautious and informed approach to waste management is critical. This guide provides a procedural framework for the proper disposal of this compound, drawing on general principles of laboratory safety and regulatory compliance.

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, it is prudent to assess its potential hazards based on its chemical structure. The presence of a methylthio functional group suggests that the compound should be handled as potentially hazardous. Various methylthio-containing compounds are known to cause skin, eye, and respiratory irritation[1][2]. For instance, 4-(Methylthio)phenol and (Methylthio)acetic acid are classified with hazard statements indicating they cause skin and serious eye irritation, and may cause respiratory irritation[1][2]. Furthermore, some methylthio compounds can exhibit acute toxicity[3]. In contrast, L-carnitine and its more common acyl esters are generally considered non-hazardous and are involved in natural metabolic processes[4][5]. Given the potential for hazard from the methylthio moiety, this compound should be managed as a hazardous waste unless definitive data to the contrary becomes available.

Comparative Hazard Data of Related Compounds

To provide context on the potential hazards, the following table summarizes the GHS hazard classifications for compounds with structural similarities to this compound.

CompoundCAS NumberMolecular FormulaGHS Hazard Statements
4-(Methylthio)phenol 1073-72-9C₇H₈OSH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
(Methylthio)acetic acid 2444-37-3C₃H₆O₂SH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2]
Methylthioacetonitrile 35120-10-6C₃H₅NSH302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaledH319: Causes serious eye irritationH335: May cause respiratory irritation[3]
Propionyl-L-carnitine hydrochloride 119793-66-7C₁₀H₂₀ClNO₄Not classified as hazardous

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the recommended steps for the safe disposal of this compound waste generated in a laboratory setting. This procedure is aligned with the U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA)[6].

1. Waste Characterization and Segregation:

  • Treat all waste containing this compound (solid and liquid) as hazardous chemical waste.

  • Do not mix this compound waste with other waste streams unless compatibility has been confirmed. Incompatible chemicals, when mixed, can react violently or release flammable or toxic gases[7].

  • Segregate waste based on physical state (solid or liquid) and hazard class (e.g., flammable, corrosive, toxic)[7].

2. Containerization and Labeling:

  • Use only appropriate, leak-proof, and chemically compatible containers for waste accumulation. Plastic containers are often preferred for their durability[8].

  • Ensure all waste containers are securely closed when not in use[8].

  • Clearly label each waste container with the words "Hazardous Waste," the full chemical name "this compound," and a description of the waste (e.g., "solid waste," "aqueous solution"). The label should also include the date when waste was first added to the container[7].

3. Storage in a Satellite Accumulation Area (SAA):

  • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation[7][8].

  • The SAA must be under the control of laboratory personnel[6].

  • Ensure that the total volume of hazardous waste in the SAA does not exceed 55 gallons. For acutely toxic wastes (P-listed), the limit is one quart[8][9].

  • Regularly inspect the SAA for any signs of leaks or container degradation[7].

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or the equivalent department to arrange for the collection of the hazardous waste[9].

  • Do not dispose of this compound down the drain or in the regular trash[8][9].

  • Follow your institution's specific procedures for requesting a waste pickup.

5. Decontamination of Empty Containers:

  • A container that has held a hazardous waste is considered "empty" under RCRA if all possible waste has been removed.

  • For containers that held acutely hazardous waste (P-listed), they must be triple-rinsed with a suitable solvent to be considered non-hazardous. The resulting rinsate must be collected and managed as hazardous waste[9]. While this compound is not currently P-listed, adopting this practice is a conservative and safe approach.

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Generation of This compound Waste is_sds_available Is a specific Safety Data Sheet (SDS) available for this compound? start->is_sds_available no_sds No SDS available. Treat as potentially hazardous based on the methylthio functional group. is_sds_available->no_sds No yes_sds Consult SDS for specific hazards and disposal instructions. is_sds_available->yes_sds Yes characterize Characterize waste as Hazardous Chemical Waste. no_sds->characterize yes_sds->characterize segregate Segregate from incompatible waste streams. characterize->segregate containerize Place in a properly labeled, closed, and compatible container. segregate->containerize store Store in a designated Satellite Accumulation Area (SAA). containerize->store contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup. store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal Decision Workflow for this compound.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby fostering a secure laboratory environment and upholding environmental stewardship.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Methylthiopropionylcarnitine

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

Operational Plan: Safe Handling of Methylthiopropionylcarnitine

Meticulous adherence to safety protocols is paramount when handling chemical compounds. The following step-by-step guide will minimize exposure risk and ensure a safe laboratory environment.

1. Engineering Controls and Preparation:

  • Ventilation: Always handle this compound in a well-ventilated area.[1][2][3] A laboratory fume hood is the preferred engineering control to minimize inhalation of any potential dust or aerosols.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.[1]

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles or glasses with side shields that conform to appropriate government standards.[1][3][4]

  • Hand Protection: Chemical-resistant gloves are mandatory.[1][3][4] The specific glove material should be selected based on the solvent used and the duration of handling. Nitrile gloves are a common choice for general laboratory use.

  • Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[1][3]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[1]

3. Handling Procedures:

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes.[1][2][3]

  • Minimize Dust and Aerosols: Handle the compound in a manner that minimizes the generation of dust and aerosols.[1][2][3]

  • Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling, before breaks, and at the end of the workday.[3][5] Contaminated clothing should be removed and washed before reuse.[1]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is critical to protect both personnel and the environment.

1. Waste Collection:

  • Containers: Collect waste this compound and any contaminated materials (e.g., gloves, wipes) in a suitable, labeled, and closed container.[1][3]

2. Disposal Procedures:

  • Regulatory Compliance: Dispose of the waste in accordance with all applicable local, state, and federal regulations.[6]

  • Professional Disposal Service: It is recommended to use a licensed professional waste disposal service to ensure compliance and proper handling of chemical waste.

Quantitative Data Summary

The following table summarizes key safety parameters based on data for related compounds. Note that specific values for this compound may vary.

ParameterValue/RecommendationSource Citation
Occupational Exposure Limits No specific limits have been established for this compound. For nuisance dusts, a TWA of 10 mg/m³ (inhalable) is a general guideline.[1]
Personal Protective Equipment Safety glasses with side-shields, chemical-resistant gloves, and a lab coat are the minimum requirements. Respiratory protection may be needed if dust or aerosols are generated.[1][3]
First Aid: Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.[7]
First Aid: Skin Contact In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.[8][9]
First Aid: Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[8][9]
First Aid: Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[8][9]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow for safely handling this compound in a laboratory setting.

prep_1 Review Safety Data Sheet (or analogous compound data) prep_2 Don Personal Protective Equipment (PPE) - Safety Glasses - Gloves - Lab Coat prep_1->prep_2 prep_3 Prepare Well-Ventilated Workspace (e.g., Fume Hood) prep_2->prep_3 handling_1 Weigh/Measure Compound (Minimize dust/aerosol generation) prep_3->handling_1 Proceed to handling handling_2 Perform Experimental Procedure handling_1->handling_2 cleanup_1 Decontaminate Work Surface handling_2->cleanup_1 Experiment complete cleanup_2 Segregate Waste (Contaminated PPE, excess compound) cleanup_1->cleanup_2 cleanup_3 Dispose of Waste in Accordance with Regulations cleanup_2->cleanup_3 post_1 Doff PPE cleanup_3->post_1 Waste secured post_2 Wash Hands Thoroughly post_1->post_2

Safe Handling Workflow for this compound

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.